Dimethyl 2-(thiophen-2-ylmethyl)malonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(thiophen-2-ylmethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHAJHYNTWOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560142 | |
| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122308-25-2 | |
| Record name | Dimethyl [(thiophen-2-yl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 2-(thiophen-2-ylmethyl)malonate
CAS Number: 122308-25-2[1]
This technical guide provides a comprehensive overview of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a malonate ester derivative featuring a thiophene ring. This compound serves as a valuable intermediate in organic synthesis due to its unique electronic and steric properties imparted by the sulfur-containing heterocyclic substituent.[1] Malonate esters are widely utilized as nucleophiles, Michael donors, and precursors for cyclopropanation and cyclization reactions.[1]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 122308-25-2 | [1] |
| Molecular Formula | C10H12O4S | Inferred |
| Molecular Weight | 228.27 g/mol | Inferred |
| IUPAC Name | Dimethyl 2-(thiophen-2-ylmethyl)propanedioate | Inferred |
| Synonyms | Dimethyl (2-thienylmethyl)malonate | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the preparation of this compound involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.[1]
Reaction Mechanism: The synthesis proceeds via the deprotonation of dimethyl malonate using a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). This generates an enolate intermediate which then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)thiophene in a nucleophilic substitution reaction to form the desired product.[1]
Key Parameters: [1]
-
Solvent: N,N-dimethylformamide (DMF) is utilized to stabilize the enolate and enhance its nucleophilicity.
-
Temperature: The reaction is initiated at 0°C and proceeds to room temperature to minimize the occurrence of side reactions.
-
Base: Potassium carbonate (K₂CO₃) is the preferred base over stronger bases like sodium hydride (NaH) to prevent the decomposition of the thiophene ring.
Example Protocol: [1]
-
Dimethyl malonate (174 mmol) and potassium carbonate (348 mmol) are combined and stirred in 120 mL of N,N-dimethylformamide (DMF) at 20°C for 30 minutes.
-
The mixture is then cooled to 0°C, and 2-(chloromethyl)thiophene (261 mmol) is added dropwise.
-
The reaction mixture is stirred for an additional hour at this temperature.
-
Following the reaction, the mixture is neutralized with 2 N HCl.
-
The product is isolated by filtration and washed with hexane.
Yield: This protocol typically results in a yield of 70-85%. The theoretical maximum yield may be limited by the competing hydrolysis of the alkylating agent.[1]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Applications in Synthesis
This compound is a versatile building block in organic synthesis. Its malonic ester functionality allows for further chemical transformations. For instance, malonate esters are widely used in the synthesis of barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The thiophene moiety also presents opportunities for further functionalization, making this compound a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2]
Derivatives of malonic acid are known to participate in cyclocondensation reactions with dinucleophiles to form five, six, and seven-membered heterocyclic rings, which are important structural motifs in many biologically active compounds.
References
"Dimethyl 2-(thiophen-2-ylmethyl)malonate" IUPAC name
An In-depth Technical Guide to Dimethyl 2-(thiophen-2-ylmethyl)malonate
Introduction
This compound is a substituted malonic acid ester featuring a thiophene moiety. This compound and its analogs, particularly the corresponding diethyl ester, are of significant interest in medicinal chemistry as they serve as key intermediates in the synthesis of pharmacologically active molecules. Notably, they are recognized as crucial building blocks for the production of Eprosartan, an angiotensin II receptor antagonist used in the treatment of hypertension. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation.
Chemical Identity and Properties
The formal IUPAC name for the compound is dimethyl 2-(thiophen-2-ylmethyl)propanedioate .
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₁₀H₁₂O₄S | This compound |
| Molecular Weight | 228.27 g/mol | This compound |
| CAS Number | 122308-25-2 | This compound |
| Molecular Formula | C₁₂H₁₆O₄S | Diethyl 2-(thiophen-2-ylmethyl)malonate[1] |
| Molecular Weight | 256.32 g/mol | Diethyl 2-(thiophen-2-ylmethyl)malonate[2] |
| CAS Number | 26420-00-8 | Diethyl 2-(thiophen-2-ylmethyl)malonate[1] |
| Molecular Formula | C₈H₈O₄S | 2-(Thiophen-2-ylmethyl)propanedioic acid |
| Molecular Weight | 200.21 g/mol | 2-(Thiophen-2-ylmethyl)propanedioic acid |
| Melting Point | 135-137 °C (decomposes) | Malonic Acid[3] |
| Boiling Point | 199 °C | Diethyl Malonate[4] |
| Density | 1.055 g/mL at 25 °C | Diethyl Malonate[5] |
Table 2: Spectroscopic Data Interpretation (Predicted/Typical)
Note: The following are predicted characteristic spectral features based on the structure and data from analogous malonic esters.[6]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -OCH₃ (s, 6H) | ~3.7 ppm |
| -CH₂- (d, 2H) | ~3.3 ppm | |
| -CH- (t, 1H) | ~3.8 ppm | |
| Thiophene protons (m, 3H) | ~6.9-7.2 ppm | |
| ¹³C NMR | C=O (ester) | ~168 ppm |
| -OCH₃ | ~52 ppm | |
| -CH- | ~50 ppm | |
| -CH₂- | ~35 ppm | |
| Thiophene carbons | ~124-140 ppm | |
| IR Spectroscopy | C=O stretch (ester) | ~1730-1750 cm⁻¹ |
| C-O stretch (ester) | ~1150-1250 cm⁻¹ | |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | |
| C-H stretch (thiophene) | ~3100 cm⁻¹ |
Experimental Protocol: Synthesis
The most common and direct route for the synthesis of this compound is the C-alkylation of dimethyl malonate with a suitable electrophile, such as 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The following protocol describes a general procedure based on established malonic ester synthesis methodologies.[4][7]
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
Dimethyl malonate (reactant)
-
2-(Chloromethyl)thiophene (reactant, electrophile)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (base)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
-
Diethyl ether (extraction solvent)
-
Brine (saturated aqueous NaCl solution) (for washing)
-
Anhydrous magnesium sulfate (MgSO₄) (drying agent)
Procedure:
-
Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Base Suspension: Anhydrous THF is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is stirred under nitrogen.
-
Deprotonation: Dimethyl malonate (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
Alkylation: A solution of 2-(chloromethyl)thiophene (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at room temperature. The reaction mixture is then heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: After the reaction is complete, the mixture is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Washing and Drying: The combined organic layers are washed sequentially with water and brine. The organic phase is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Safety Precautions:
-
Sodium hydride is a highly flammable and water-reactive solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Anhydrous solvents are required. THF can form explosive peroxides and should be handled with care.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Visualization of Synthesis Workflow
The logical relationship of the synthesis protocol can be visualized as a workflow diagram.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Diethyl 2-thienyl methyl malonate | C12H16O4S | CID 118855649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Malonic acid - Wikipedia [en.wikipedia.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Unveiling the Molecular Weight of a Thiophene Derivative: A Technical Overview
A Note on Nomenclature: Initial searches for "Dimethyl 2-(thiophen-2-ylmethyl)malonate" did not yield a direct match. However, substantial data is available for the closely related compound, Diethyl 2-(thiophen-2-ylmethyl)malonate . This guide will focus on the latter, a compound of interest in synthetic chemistry, particularly as an intermediate for pharmaceuticals like Eprosartan. It is plausible that the initial query contained a common point of confusion between the "dimethyl" and "diethyl" variants.
This technical guide provides a concise summary of the key physicochemical properties of Diethyl 2-(thiophen-2-ylmethyl)malonate, with a primary focus on its molecular weight. The information is presented to be of direct use to researchers, scientists, and professionals in drug development.
Physicochemical Data Summary
The fundamental properties of Diethyl 2-(thiophen-2-ylmethyl)malonate are summarized in the table below for quick reference and comparison.
| Property | Value | Source |
| Molecular Weight | 256.32 g/mol | [1][2] |
| Molecular Formula | C12H16O4S | [1][2][3] |
| CAS Number | 26420-00-8 | [2][3] |
| Exact Mass | 256.07693016 Da | [1] |
Experimental and Analytical Workflow
The determination of a compound's molecular weight and structure is a fundamental step in chemical research. The following diagram illustrates a typical workflow for the characterization of a novel or synthesized chemical entity.
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate were not found in the immediate search results, a general procedure for the synthesis of related diethyl malonate adducts can be inferred.
A common synthetic route involves the Michael addition of diethyl malonate to a chalcone analog containing a thienyl ring.[4] The reaction is typically carried out in a suitable solvent, such as dichloromethane, at room temperature in the presence of a catalytic amount of a base like potassium tert-butoxide (KOt-Bu).[4] After the reaction is complete, the mixture is worked up by extraction and the crude product is purified, often by column chromatography on silica gel.[4]
For the characterization of related thiophene derivatives, standard analytical techniques are employed. High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential for elucidating the detailed molecular structure.[5]
Biological and Pharmaceutical Relevance
Thiophene derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[6] For instance, various thiophene-containing molecules have been investigated for their anti-HIV, anti-cancer, antimicrobial, and anti-inflammatory properties.[6] Diethyl 2-(thiophen-2-ylmethyl)malonate and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[5][7] For example, it is a known intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used for the treatment of hypertension.[5] The ability to introduce the thiophene moiety via this malonate derivative makes it a versatile building block in drug discovery and development.[7]
References
- 1. Diethyl 2-thienyl methyl malonate | C12H16O4S | CID 118855649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. diethyl (thien-2-ylmethyl)malonate | CAS#:26420-00-8 | Chemsrc [chemsrc.com]
- 4. scispace.com [scispace.com]
- 5. Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | 104085-30-5 | Benchchem [benchchem.com]
- 6. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Structure Elucidation of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Dimethyl 2-(thiophen-2-ylmethyl)malonate. It includes a detailed synthesis protocol, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on analogous compounds, and a visual representation of the experimental workflow. This document serves as a valuable resource for researchers interested in the synthesis and characterization of novel malonate derivatives for potential applications in medicinal chemistry and materials science.
Introduction
This compound is a malonate ester derivative featuring a thiophene ring linked to the central malonate core via a methylene bridge. Malonate esters are versatile building blocks in organic synthesis, serving as key intermediates in the formation of a wide array of carbocyclic and heterocyclic systems. The incorporation of the thiophene moiety, a privileged scaffold in medicinal chemistry, imparts unique physicochemical properties to the molecule, making it an interesting candidate for further functionalization and biological evaluation. This guide details the synthetic procedure and provides a thorough analysis of the expected spectroscopic data for the unambiguous structural confirmation of this compound.
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.
Experimental Protocol
Materials:
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
2-(Chloromethyl)thiophene
-
N,N-Dimethylformamide (DMF)
-
2 N Hydrochloric acid (HCl)
-
Hexane
-
Deionized water
Procedure:
-
To a solution of dimethyl malonate (1.0 equivalent) in DMF, potassium carbonate (2.0 equivalents) is added.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then cooled to 0°C in an ice bath.
-
2-(Chloromethyl)thiophene (1.2 equivalents) is added dropwise to the cooled suspension.
-
The reaction is allowed to stir at 0°C for 1 hour, after which it is gradually warmed to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is neutralized with 2 N HCl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure compound.[1]
Experimental Workflow Diagram
Caption: Synthesis Workflow of this compound
Structure Elucidation and Spectroscopic Data
The structure of this compound is confirmed by a combination of spectroscopic techniques. The following tables summarize the predicted data.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.18 | dd | 1H | H-5 (Thiophene) |
| ~6.92 | dd | 1H | H-3 (Thiophene) |
| ~6.88 | dd | 1H | H-4 (Thiophene) |
| ~3.75 | s | 6H | 2 x -OCH₃ |
| ~3.60 | d | 2H | -CH₂- (Benzylic) |
| ~3.45 | t | 1H | -CH- (Malonate) |
Note: The chemical shifts for the thiophene protons are predicted based on typical values for 2-substituted thiophenes.[2][3][4][5] The benzylic and malonate proton shifts are estimated from related structures.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) data for this compound.
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | 2 x C=O (Ester) |
| ~140.0 | C-2 (Thiophene, ipso) |
| ~127.0 | C-5 (Thiophene) |
| ~126.5 | C-3 (Thiophene) |
| ~125.0 | C-4 (Thiophene) |
| ~52.5 | 2 x -OCH₃ |
| ~51.0 | -CH- (Malonate) |
| ~30.0 | -CH₂- (Benzylic) |
Note: Carbonyl carbon chemical shifts are based on typical values for dimethyl malonate derivatives.[6][7][8][9] Thiophene carbon shifts are estimated from literature values for substituted thiophenes.[10][11][12][13][14]
Predicted Infrared (IR) Data
Table 3: Predicted IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (Thiophene ring) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Ester) |
| ~1440 | Medium | C-H bend (CH₂) |
| ~1250, ~1150 | Strong | C-O stretch (Ester) |
| ~850, ~700 | Medium | C-H out-of-plane bend (2-substituted thiophene) |
Note: Ester carbonyl and C-O stretching frequencies are well-established.[1][15][16][17][18][19] Thiophene ring and C-H vibrational modes are predicted based on literature data for thiophene derivatives.[20][21][22]
Predicted Mass Spectrometry Data
Table 4: Predicted mass spectral data (Electron Ionization) for this compound.
| m/z | Predicted Fragment Ion |
| 228 | [M]⁺ (Molecular Ion) |
| 197 | [M - OCH₃]⁺ |
| 169 | [M - COOCH₃]⁺ |
| 97 | [Thiophen-2-ylmethyl]⁺ |
Note: The fragmentation pattern is predicted based on the lability of the ester groups and the stability of the thiophen-2-ylmethyl carbocation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structural elucidation of this compound. The detailed experimental protocol and the predicted spectroscopic data serve as a valuable reference for researchers working with this and related compounds. The presented information facilitates the unambiguous identification and characterization of this versatile synthetic intermediate, paving the way for its application in the development of novel molecules with potential biological or material properties.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Diethyl methylmalonate(609-08-5) 13C NMR spectrum [chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. connectsci.au [connectsci.au]
- 11. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectrabase.com [spectrabase.com]
- 14. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Infrared Spectrometry [www2.chemistry.msu.edu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Dimethyl 2-(thiophen-2-ylmethyl)malonate. Due to the limited availability of a complete, published experimental dataset for this specific compound, this document presents predicted spectroscopic characteristics based on data from structurally analogous compounds. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of synthesized compounds in a research and drug development context.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar molecules, including various diethyl and dimethyl malonate derivatives.[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Thiophene H5 |
| ~6.95 | dd | 1H | Thiophene H4 |
| ~6.90 | d | 1H | Thiophene H3 |
| ~3.75 | s | 6H | 2 x OCH₃ |
| ~3.60 | t | 1H | CH (malonate) |
| ~3.40 | d | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~138 | Thiophene C2 |
| ~127 | Thiophene C5 |
| ~126 | Thiophene C4 |
| ~125 | Thiophene C3 |
| ~52 | OCH₃ |
| ~51 | CH (malonate) |
| ~30 | CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1440 | Medium | C-H bend (CH₂) |
| ~1200 | Strong | C-O stretch (ester) |
| ~700 | Strong | C-S stretch (thiophene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 228 | [M]⁺ (Molecular Ion) |
| 197 | [M - OCH₃]⁺ |
| 169 | [M - COOCH₃]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR)
A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC). The mass spectrum would be recorded, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be determined.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.
References
- 1. Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | 104085-30-5 | Benchchem [benchchem.com]
- 2. DIETHYL DIMETHYLMALONATE(1619-62-1) IR Spectrum [chemicalbook.com]
- 3. DIETHYL DIMETHYLMALONATE(1619-62-1) 13C NMR spectrum [chemicalbook.com]
- 4. Diethyl dimethylmalonate | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a versatile starting material in organic synthesis, holding significant potential for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Its structure, featuring a reactive malonate core tethered to a thiophene ring, provides a valuable scaffold for the synthesis of a variety of heterocyclic compounds and other target molecules. This technical guide offers an in-depth overview of the synthesis, characterization, and potential applications of this compound, with a focus on providing detailed experimental protocols and structured data for researchers, scientists, and professionals in drug development.
While direct literature on this compound is not abundant, its synthesis and reactivity can be reliably inferred from well-established principles of malonic ester chemistry and the known reactivity of its close analog, Diethyl 2-(thiophen-2-ylmethyl)malonate, a key intermediate in the synthesis of the antihypertensive drug Eprosartan.[1] This guide will provide a detailed, plausible synthetic protocol and expected analytical data based on these principles.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-substituted malonic esters is the malonic ester synthesis, which involves the alkylation of a malonate enolate with a suitable electrophile. In the case of this compound, this involves the reaction of dimethyl malonate with a 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene.
Reaction Scheme
Caption: Synthesis of this compound via alkylation.
Detailed Experimental Protocol
This protocol is based on standard procedures for the alkylation of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
2-(Chloromethyl)thiophene
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) or sodium methoxide (1.1 equivalents) under an inert atmosphere.
-
Solvent Addition: Anhydrous THF or DMF is added to the flask, and the suspension is stirred.
-
Deprotonation: Dimethyl malonate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
Alkylation: A solution of 2-(chloromethyl)thiophene (1.05 equivalents) in a minimal amount of anhydrous THF or DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours (reaction progress can be monitored by TLC).
-
Quenching: After the reaction is complete, the mixture is cooled to 0 °C and carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data (Estimated)
| Parameter | Value |
| Yield | 70-85% |
| Purity | >95% (after purification) |
| Reaction Time | 4-12 hours |
| Reaction Temperature | 25-60 °C |
Physicochemical and Spectroscopic Data (Predicted)
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.27 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Estimated >250 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | Thiophene H-5 |
| ~6.95 | dd | 1H | Thiophene H-3 |
| ~6.90 | dd | 1H | Thiophene H-4 |
| ~3.80 | t | 1H | CH of malonate |
| ~3.75 | s | 6H | 2 x -OCH₃ |
| ~3.40 | d | 2H | -CH₂- attached to thiophene |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O of esters |
| ~138 | C-2 of thiophene (quaternary) |
| ~127 | C-5 of thiophene |
| ~126 | C-3 of thiophene |
| ~125 | C-4 of thiophene |
| ~53 | -OCH₃ |
| ~52 | CH of malonate |
| ~32 | -CH₂- attached to thiophene |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | C-H stretch (aromatic and aliphatic) |
| ~1750-1730 | C=O stretch (ester) |
| ~1450-1400 | C-H bend (aliphatic) |
| ~1250-1150 | C-O stretch (ester) |
| ~850-700 | C-H bend (out-of-plane, thiophene ring) |
MS (Mass Spectrometry):
| m/z | Assignment |
| 228 | [M]⁺ (Molecular ion) |
| 197 | [M - OCH₃]⁺ |
| 169 | [M - COOCH₃]⁺ |
| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |
Application as a Starting Material: Knoevenagel Condensation
This compound is an excellent substrate for the Knoevenagel condensation, a reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. This reaction is a powerful tool for the formation of new carbon-carbon double bonds.
Reaction Scheme
Caption: Knoevenagel condensation using this compound.
General Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone
-
Piperidine or triethylamine (Et₃N)
-
Toluene or ethanol
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
A solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in toluene or ethanol is prepared in a round-bottom flask.
-
A catalytic amount of a base, such as piperidine or triethylamine, is added to the solution.
-
If using toluene, the reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. If using ethanol, the reaction can often be performed at room temperature or with gentle heating.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then purified by recrystallization or column chromatography to yield the desired substituted alkene.
Conclusion
This compound, while not as extensively documented as its diethyl counterpart, represents a highly valuable and versatile starting material for organic synthesis. The synthetic protocols and predicted analytical data provided in this guide are based on well-established chemical principles and offer a solid foundation for researchers and drug development professionals to explore the potential of this compound. Its ability to undergo a variety of chemical transformations, including alkylations and condensations, makes it a key building block for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. Further research into the specific applications of this compound is warranted and is expected to unveil new and innovative synthetic pathways.
References
"Dimethyl 2-(thiophen-2-ylmethyl)malonate" discovery and history
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a heterocyclic organic compound of interest in synthetic and medicinal chemistry. While a detailed historical account of its specific discovery is not prominent in the scientific literature, its synthesis and significance are rooted in the well-established principles of malonic ester synthesis and the continued exploration of thiophene-containing molecules as privileged structures in drug discovery. This document outlines the presumptive synthetic pathway, contextual history, and key data pertaining to this compound and its close analogs.
Introduction and Historical Context
The discovery of this compound is not attributed to a singular event or individual but is rather a logical outcome of the advancement of organic synthesis methodologies, specifically the malonic ester synthesis . This powerful carbon-carbon bond-forming reaction allows for the conversion of malonic esters into a wide array of substituted carboxylic acids.[1][2] The core principle of this synthesis, the alkylation of the acidic methylene group of a malonate, has been a fundamental tool in organic chemistry since the late 19th century.
The specific interest in this compound arises from the significant role of the thiophene moiety in medicinal chemistry.[3][4] Thiophene and its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[5][6] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity while introducing unique electronic properties and hydrogen bonding capabilities through its sulfur atom.[4] This has led to the incorporation of thiophene in numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[3][7]
Therefore, the synthesis of this compound can be understood as part of a broader effort to create novel building blocks for the synthesis of complex, biologically active molecules that leverage the favorable properties of the thiophene scaffold.[4]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not extensively reported in publicly accessible databases. However, data for the closely related diethyl ester, Diethyl 2-(thiophen-2-ylmethyl)malonate, provides valuable comparative information.
Table 1: Physicochemical Properties
| Property | This compound | Diethyl 2-(thiophen-2-ylmethyl)malonate | Dimethyl malonate (Parent Compound) |
| Molecular Formula | C₁₁H₁₂O₄S | C₁₂H₁₆O₄S[8] | C₅H₈O₄[9] |
| Molecular Weight | ~240.28 g/mol | 256.32 g/mol [10] | 132.12 g/mol [9] |
| CAS Number | Not assigned | 26420-00-8[8] | 108-59-8[9] |
| Boiling Point | Data not available | Data not available | 180 °C at 1,026 hPa[9] |
| Melting Point | Data not available | Data not available | -61.9 °C[9] |
| LogP (calculated) | Data not available | 2.033[8] | Data not available |
Table 2: Spectroscopic Data (Predicted/Representative)
| Spectrum | This compound (Predicted) | Dimethyl malonate (Experimental) |
| ¹H NMR | Specific data not publicly available. Expected signals would include singlets for the two methoxy groups, a triplet for the methine proton, a doublet for the methylene protons adjacent to the thiophene ring, and multiplets for the thiophene protons. | δ (ppm): 3.75 (s, 6H, OCH₃), 3.40 (s, 2H, CH₂)[11] |
| ¹³C NMR | Specific data not publicly available. | δ (ppm): 167.5 (C=O), 52.5 (OCH₃), 41.5 (CH₂) |
| IR Spectroscopy | Specific data not publicly available. Expected characteristic peaks would include C=O stretching (ester) around 1730-1750 cm⁻¹, C-O stretching, and peaks corresponding to the thiophene ring. | Major peaks (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O stretch), ~1440, ~1200 (C-O stretch)[12][13] |
Presumptive Synthesis: The Malonic Ester Synthesis
The most direct and widely used method for the preparation of this compound is the malonic ester synthesis.[14][15] This reaction proceeds via the alkylation of dimethyl malonate with a suitable 2-methylthiophene halide.
The overall transformation is as follows:
Dimethyl malonate + 2-(Halomethyl)thiophene → this compound
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for malonic ester synthesis.[14][16]
Materials:
-
Dimethyl malonate
-
2-(Chloromethyl)thiophene or 2-(Bromomethyl)thiophene
-
Sodium methoxide (NaOMe) or other suitable base (e.g., sodium ethoxide)
-
Anhydrous methanol or ethanol
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.05 equivalents) in anhydrous methanol. To this solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester enolate.[16][17]
-
Alkylation: To the solution of the enolate, add 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene (1.0 equivalent) dropwise. The reaction is typically exothermic. After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.[16][17]
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Signaling Pathways
As this compound is primarily a synthetic intermediate, there are no established signaling pathways in which it is a key modulator. Its biological significance lies in the molecules that can be synthesized from it.
Experimental Workflow and Logical Relationships
The synthesis of this compound via the malonic ester synthesis can be represented as a logical workflow.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a versatile intermediate for the synthesis of more complex molecules. The two ester functionalities can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted propanoic acid. This resulting carboxylic acid can then be converted into amides, larger esters, or other functional groups, making it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs. The presence of the thiophene ring makes these derivatives particularly attractive for developing novel therapeutics.[6]
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis | Britannica [britannica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diethyl (thien-2-ylmethyl)malonate | CAS#:26420-00-8 | Chemsrc [chemsrc.com]
- 9. carlroth.com [carlroth.com]
- 10. Diethyl 2-thienyl methyl malonate | C12H16O4S | CID 118855649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]
- 12. Dimethyl malonate(108-59-8) IR Spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Technical Guide to its Physical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the physical appearance and chemical stability of Dimethyl 2-(thiophen-2-ylmethyl)malonate. Due to the limited direct data for this specific compound, this guide synthesizes information from closely related analogs, namely Diethyl 2-(thiophen-2-ylmethyl)malonate, Dimethyl malonate, and Thiophene, to infer its properties. All data extrapolated from analogous compounds are clearly indicated.
Physical and Chemical Properties
For comparative purposes, the table below summarizes the known physical and chemical properties of relevant analogous compounds.
| Property | Diethyl 2-(thiophen-2-ylmethyl)malonate | Dimethyl malonate | Thiophene |
| CAS Number | 26420-00-8[1] | 108-59-8 | 110-02-1 |
| Molecular Formula | C₁₂H₁₆O₄S[1] | C₅H₈O₄ | C₄H₄S[2] |
| Molecular Weight | 256.32 g/mol [1] | 132.11 g/mol | 84.14 g/mol [2] |
| Appearance | Not explicitly stated, likely a liquid | Colorless liquid | Colorless liquid with a benzene-like odor[2][3] |
| Boiling Point | Not available | 180-181 °C | 84.26 °C[2] |
| Melting Point | Not available | -62 °C | -38.36 °C[2] |
| Solubility | Not available | Slightly soluble in water; soluble in alcohol and ether | Slightly soluble in water; soluble in many organic solvents[2] |
| Storage | 2-8°C Refrigerator[1] | Store in a cool, dry place. Keep container closed when not in use. | Store in a cool, well-ventilated warehouse, away from fire and heat sources. Keep container sealed.[2][4] |
Chemical Stability and Handling
The stability of this compound is influenced by both the malonic ester and the thiophene moieties.
Malonic Ester Moiety: Malonic esters are generally stable under neutral conditions. However, they are susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding malonic acid derivative. Upon heating, substituted malonic acids can readily undergo decarboxylation.
Thiophene Moiety: The thiophene ring is a stable aromatic system. It is generally resistant to oxidation. However, it can be sensitive to strong acids.[2][3] Thiophene and its derivatives are flammable and should be handled in a well-ventilated area, away from ignition sources.[4][5]
Storage and Handling Recommendations: Based on the properties of its analogs, this compound should be stored in a cool, dry, and well-ventilated place, protected from light and moisture.[6] Given that the diethyl analog is stored under refrigeration, similar conditions are recommended for the dimethyl ester to minimize potential degradation.[1] It should be kept away from strong acids, bases, and oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Experimental Protocols
General Protocol for Stability Testing of a Substituted Malonic Ester:
This protocol outlines a general method for assessing the chemical stability of a compound like this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an appropriate volume of the stock solution to an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Add an appropriate volume of the stock solution to a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate.
-
Thermal Degradation: Store the solid compound or a solution in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. The disappearance of the parent peak and the appearance of degradation products should be monitored.
-
Data Evaluation: Calculate the percentage of degradation at each time point to determine the stability of the compound under each condition.
Visualizations
The following diagram illustrates the potential factors that can affect the stability of this compound, leading to its degradation.
Caption: Factors influencing the stability of this compound.
The following workflow outlines the general steps involved in a malonic ester synthesis, which can be adapted for the preparation of this compound.
Caption: A generalized workflow for the synthesis of the target compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024 [quinoline-thiophene.com]
- 3. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
Solubility Profile of Dimethyl 2-(thiophen-2-ylmethyl)malonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Dimethyl 2-(thiophen-2-ylmethyl)malonate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information derived from the solubility profiles of its parent molecules, dimethyl malonate and thiophene, as well as structurally related compounds. This document also outlines a general experimental protocol for determining solubility and presents a logical workflow for the synthesis of the title compound via malonic ester synthesis.
Introduction
This compound is a substituted malonic ester containing a thiophene moiety. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors, due to the versatile reactivity of the malonate group and the electronic properties of the thiophene ring. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application in subsequent reactions.
Predicted Solubility Profile
-
Dimethyl Malonate: This parent compound is known to be soluble in common organic solvents such as alcohols and ethers, and it is slightly soluble in water.
-
Thiophene: As a nonpolar aromatic heterocycle, thiophene exhibits good solubility in a range of organic solvents including ether, benzene, and toluene, but it is insoluble in water.[1]
-
Diethyl Malonate (a close analog): This related compound is miscible with ethanol, ether, chloroform, and benzene, with a noted slight solubility in water.
Based on these characteristics, it is predicted that this compound will exhibit good solubility in a range of common organic solvents and poor solubility in water. A summary of the expected qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | The ester functionalities can engage in hydrogen bonding with the solvent. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | The polarity of the ester groups allows for dipole-dipole interactions with the solvent. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The thiophene ring and the overall organic structure favor interaction with nonpolar aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The polar ester groups may limit solubility in highly nonpolar aliphatic solvents. |
| Aqueous | Water | Insoluble | The hydrophobic thiophene ring and the overall organic character of the molecule are expected to dominate over the slight polarity of the ester groups, leading to very low water solubility. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol for the gravimetric method can be employed.
Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes
-
Vacuum oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to rest in the temperature bath for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Quantification:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator.
-
Weigh the evaporation dish containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish minus the initial tare weight.
-
Solubility can be expressed in various units, such as g/100 mL or mol/L, by dividing the mass of the solute by the volume of the solvent used.
-
The workflow for this experimental procedure is visualized in the diagram below.
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
Synthesis Workflow: Malonic Ester Synthesis
This compound can be synthesized via the malonic ester synthesis. This classic method involves the alkylation of a malonate ester, in this case, dimethyl malonate, with an appropriate alkyl halide. The general workflow for this synthesis is depicted below.
Caption: Logical workflow for the malonic ester synthesis of this compound.
Detailed Steps of the Synthesis:
-
Enolate Formation: Dimethyl malonate is treated with a strong base, typically sodium methoxide (NaOMe) in methanol, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.
-
Alkylation: The nucleophilic enolate is then reacted with 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene. The enolate attacks the electrophilic carbon of the thiophene derivative in an SN2 reaction, displacing the halide and forming the desired carbon-carbon bond.
-
Workup and Purification: The reaction mixture is typically quenched with an aqueous solution to neutralize any remaining base and dissolve inorganic byproducts. The product is then extracted into an organic solvent. The crude product is purified, commonly by column chromatography, to yield pure this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be formally documented, a strong qualitative prediction of its solubility can be made based on the known properties of its constituent chemical moieties. It is anticipated to be soluble in a range of common organic solvents and poorly soluble in water. For applications requiring precise solubility values, a standard gravimetric experimental protocol is provided. Furthermore, the logical workflow for its synthesis via malonic ester synthesis is outlined, providing a clear pathway for its preparation in a laboratory setting. This guide serves as a valuable resource for researchers and professionals working with this and structurally similar compounds.
References
Unveiling the Potential of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Synthetic Intermediate Awaiting Biological Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a small molecule featuring a central malonate core flanked by two methyl ester groups and a thiophene ring linked via a methylene bridge. While its direct biological applications and pharmacological profile remain largely uncharted in publicly accessible research, its structural motifs—the thiophene ring and the malonate group—are prevalent in a vast array of biologically active compounds. This technical guide aims to consolidate the available information on this compound, focusing on its synthesis and exploring its potential research applications based on the well-documented activities of structurally related compounds. The significant gap in biological data for this specific molecule underscores a promising area for future investigation in drug discovery and medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound has been described, providing a clear pathway for its preparation in a laboratory setting. The primary method involves the alkylation of dimethyl malonate with a reactive thiophene derivative.
Experimental Protocol: Alkylation of Dimethyl Malonate
A common synthetic route is the reaction of dimethyl malonate with 2-(chloromethyl)thiophene in the presence of a base.
Materials:
-
Dimethyl malonate
-
2-(Chloromethyl)thiophene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
2 N Hydrochloric acid (HCl)
-
Hexane
Procedure:
-
Dimethyl malonate (174 mmol) and potassium carbonate (348 mmol) are combined and stirred in 120 mL of DMF at 20°C for 30 minutes.
-
The reaction mixture is then cooled to 0°C.
-
2-(Chloromethyl)thiophene (261 mmol) is added dropwise to the cooled mixture.
-
The reaction is stirred for an additional hour at 0°C.
-
Following the reaction, the mixture is neutralized with 2 N HCl.
-
The product is isolated by filtration and washed with hexane to yield this compound.
Yield:
-
The reported yield for this procedure is typically in the range of 70-85%.
This straightforward synthesis provides ready access to the compound for further studies.
Potential Research Applications: An Extrapolation from Related Compounds
While direct biological data for this compound is not currently available, the known activities of its structural components and analogs suggest several promising avenues for research.
Intermediate in Pharmaceutical Synthesis
The most immediate and evident application of this compound is as a versatile intermediate in the synthesis of more complex molecules. Its diethyl analog, Diethyl 2-(thiophen-2-ylmethyl)malonate, is a known intermediate in the synthesis of Eprosartan , an angiotensin II receptor antagonist used for the treatment of hypertension.[1][2] This precedent strongly suggests that the dimethyl ester could similarly serve as a building block for novel pharmaceuticals, particularly in the cardiovascular therapeutic area.
Logical Relationship: Role as a Synthetic Intermediate
Caption: Synthetic pathway from starting materials to potential APIs.
Exploration of Anti-inflammatory and Anticancer Activities
Thiophene-containing molecules are well-documented for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.[3] Numerous studies have demonstrated that the thiophene nucleus is a privileged scaffold in medicinal chemistry. Derivatives have shown inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in inflammation. Given these established precedents, this compound represents an unexplored candidate for screening in anti-inflammatory and anticancer assays.
Antimicrobial and Antifungal Potential
The thiophene ring is also a common feature in many antimicrobial and antifungal agents. Furthermore, malonate derivatives themselves have been investigated for their biological activities. For example, diethyl 2-((arylamino)methylene)malonates have demonstrated antifungal activity against Fusarium oxysporum. The combination of the thiophene and malonate moieties in a single molecule makes this compound a logical candidate for antimicrobial and antifungal screening.
Quantitative Data Summary
A thorough review of existing scientific literature reveals a notable absence of quantitative biological data for this compound. There are no published IC50 values, binding affinities, or other pharmacological data to report at this time. The table below is provided as a template for future studies.
Table 1: Template for Future Quantitative Biological Data
| Assay Type | Target | Activity (e.g., IC50, Ki) | Reference |
| e.g., Anti-inflammatory | e.g., COX-2 | Data Not Available | |
| e.g., Anticancer | e.g., HeLa cell line | Data Not Available | |
| e.g., Antifungal | e.g., C. albicans | Data Not Available |
Signaling Pathways and Mechanisms of Action
Currently, there is no information available on the specific signaling pathways modulated by this compound. Based on the activities of related compounds, potential (but unconfirmed) mechanisms could involve the inhibition of inflammatory pathways (e.g., prostaglandin synthesis) or interference with microbial growth processes. The following diagram illustrates a hypothetical workflow for investigating the biological activity of this compound.
Experimental Workflow: Investigating Biological Activity
Caption: A proposed workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound that stands as a promising, yet largely unexplored, molecule in the landscape of medicinal chemistry. While its role as a synthetic intermediate is suggested by analogy to its diethyl counterpart in the synthesis of Eprosartan, its intrinsic biological activities remain to be determined. The rich pharmacology of both thiophene and malonate-containing compounds provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent.
Future research should focus on the systematic biological evaluation of this compound. High-throughput screening against a variety of biological targets would be a valuable first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could potentially unlock novel therapeutic agents. The current lack of data presents a clear opportunity for researchers to make a significant contribution to the field of drug discovery.
References
The Role of Dimethyl 2-(thiophen-2-ylmethyl)malonate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(thiophen-2-ylmethyl)malonate and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this core scaffold. The thiophene ring, a key structural feature, imparts unique physicochemical properties that contribute to a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. This document details experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative activity data, and visualizes a key signaling pathway implicated in their mechanism of action.
Introduction
The thiophene moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets, while the sulfur atom can engage in unique hydrogen bonding and metabolic pathways. When incorporated into a malonate structure, as in this compound, the resulting molecule serves as a valuable synthetic intermediate for generating a diverse library of derivatives with a wide spectrum of biological activities. This guide explores the pivotal role of this compound and its analogues in the development of novel therapeutic agents.
Synthesis of this compound and its Derivatives
The synthesis of the core compound and its derivatives is typically achieved through straightforward and efficient chemical reactions.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.
Experimental Protocol:
-
Materials: Dimethyl malonate, potassium carbonate (K₂CO₃), 2-(chloromethyl)thiophene, N,N-dimethylformamide (DMF), 2 N Hydrochloric acid (HCl), Hexane.
-
Procedure:
-
In a round-bottom flask, stir a mixture of dimethyl malonate (1.0 equivalent) and potassium carbonate (2.0 equivalents) in DMF at 20°C for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add 2-(chloromethyl)thiophene (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Neutralize the mixture with 2 N HCl.
-
Isolate the product by filtration and wash with hexane.
-
The typical yield for this reaction is between 70-85%.[1]
-
Synthesis of Thiophene-based Chalcone Derivatives
Chalcones are important intermediates for synthesizing various heterocyclic compounds with biological activity. Thiophene-containing chalcones can be prepared via Claisen-Schmidt condensation.
Experimental Protocol:
-
Materials: Substituted acetophenones, thiophene-2-carbaldehyde, sodium hydroxide (NaOH), ethanol.
-
Procedure:
-
Dissolve the substituted acetophenone (1.0 equivalent) and thiophene-2-carbaldehyde (1.0 equivalent) in ethanol.
-
Add a catalytic amount of sodium hydroxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and recrystallize the product from a suitable solvent.
-
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad range of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of thiophene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Quantitative Data on Anticancer Activity of Thiophene Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiophene-based Chalcones | A549 (Lung) | 1.7 - 11.7 | |
| MCF-7 (Breast) | 0.2 - 11.7 | ||
| HepG2 (Liver) | 0.21 | ||
| Thiophene-Pyrazolourea | JNK3 | 0.05 | [2] |
| JNK1 | 3.6 | [2] | |
| 2-Benzamido-N-phenylthiophene-3-carboxamides | COX-2 | 0.29 | [1] |
| COX-1 | 15.7 | [1] |
Antimicrobial Activity
The thiophene scaffold is a component of several antimicrobial agents. Derivatives of this compound have shown activity against both bacteria and fungi.
Quantitative Data on Antimicrobial Activity of Thiophene Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Spiro-indoline-oxadiazole Thiophene | Clostridium difficile | 2 - 4 | [3] |
| Thiophene Derivatives | Escherichia coli (TolC mutant) | Strong effect | [4] |
Anti-inflammatory Activity
Certain thiophene derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).
Quantitative Data on Anti-inflammatory Activity of Thiophene Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 2-Benzamido-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 | [1] |
| COX-1 | 19.5 | [1] | |
| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene | COX-2 | 0.31 - 1.40 | [5] |
Experimental Protocols for Biological Assays
Standardized protocols are crucial for the reliable evaluation of the biological activity of newly synthesized compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Materials: 96-well plates, cell culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6][7][8]
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9][10][11][12]
Experimental Protocol:
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton broth), bacterial or fungal inoculum, test compound.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9][10]
-
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Experimental Protocol:
-
Materials: Cell culture plates, test compound, cell lysis buffer, caspase-3/7 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA), fluorescence or absorbance plate reader.
-
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells using the provided cell lysis buffer.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence (excitation ~380 nm, emission ~440 nm for AMC-based substrates) or absorbance (405 nm for pNA-based substrates).
-
The increase in fluorescence or absorbance is proportional to the caspase-3/7 activity.[3][13][14][15][16]
-
Signaling Pathways and Mechanism of Action
While the precise signaling pathways for this compound are still under investigation, many thiophene derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling cascades. A representative pathway is the inhibition of the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival.
Caption: Inhibition of the NF-κB signaling pathway by a thiophene derivative.
In this illustrative pathway, the thiophene derivative inhibits the IκB kinase (IKK) complex.[4][17][18] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the active p50/p65 dimer of NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus.[4][17][19] The lack of nuclear NF-κB leads to the downregulation of pro-survival and anti-apoptotic genes, ultimately promoting apoptosis in cancer cells.[19][20]
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this core structure allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. Further investigation into the precise mechanisms of action and signaling pathways of these compounds will be crucial for their continued development as novel therapeutics. This guide provides a foundational resource for researchers dedicated to exploring the full potential of this promising class of molecules.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Broth microdilution reference methodology | PDF [slideshare.net]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. abcam.com [abcam.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Versatility of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a reactive malonate core tethered to a thiophene moiety, provides a strategic starting point for the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. The thiophene ring, a well-known bioisostere for the benzene ring, often imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This technical guide provides a comprehensive overview of the synthesis and utility of this compound as a precursor to various heterocyclic systems, complete with detailed experimental protocols, quantitative data, and visual representations of key transformations.
Synthesis of the Core Building Block: this compound
The efficient synthesis of this compound is paramount for its widespread application. A common and effective method involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.
Experimental Protocol: Synthesis of this compound
To a stirred solution of dimethyl malonate (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃, 2.0 eq), is added portion-wise at room temperature. The resulting mixture is stirred for 30 minutes to facilitate the formation of the malonate enolate. Subsequently, 2-(chloromethyl)thiophene (1.2 eq) is added dropwise to the reaction mixture, and stirring is continued for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
| Reactant | Equivalents | Molecular Weight ( g/mol ) | Amount |
| Dimethyl malonate | 1.0 | 132.12 | (Scale-dependent) |
| 2-(Chloromethyl)thiophene | 1.2 | 132.60 | (Scale-dependent) |
| Potassium carbonate | 2.0 | 138.21 | (Scale-dependent) |
Typical yields for this reaction are in the range of 80-90%.
A Theoretical and Computational Deep Dive into Dimethyl 2-(thiophen-2-ylmethyl)malonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Dimethyl 2-(thiophen-2-ylmethyl)malonate is a molecule of interest in medicinal chemistry and materials science due to the presence of the versatile thiophene ring and the reactive malonate group.[1] Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide experimental work and accelerate the discovery process.[2] While specific computational studies on this compound are not extensively available in the current literature, this guide outlines the standard theoretical methodologies that would be applied to this molecule. The data presented herein is based on closely related thiophene derivatives and serves as an illustrative example of the expected outcomes of such a computational investigation.
Molecular Structure and Properties
The initial step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[3][4] The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and steric properties.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (DFT) | Experimental (Analogues) |
| Bond Length (Å) | C=O | ~1.21 | 1.20 - 1.22 |
| C-O | ~1.34 | 1.33 - 1.36 | |
| C-S (thiophene) | ~1.72 | 1.71 - 1.74 | |
| C-C (thiophene) | ~1.38 - 1.44 | 1.37 - 1.45 | |
| Bond Angle (°) | O=C-O | ~124 | 123 - 126 |
| C-S-C (thiophene) | ~92 | 91 - 93 | |
| Dihedral Angle (°) | Thiophene-Malonate | Variable | Variable |
Note: Predicted values are typical ranges observed for similar molecules. Experimental values are from X-ray crystallography data of related thiophene and malonate structures.[5]
Electronic Properties: Frontier Molecular Orbitals
The electronic character of a molecule is paramount to its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.[6]
Table 2: Calculated Electronic Properties
| Property | Description | Predicted Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
Note: These values are estimations based on DFT calculations of similar thiophene derivatives.[6]
Vibrational Spectroscopy (IR and Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This allows for the assignment of experimental spectra and provides a deeper understanding of the molecule's vibrational modes. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.[3]
Table 3: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
| C=O stretch | 1730 - 1750 | Strong, characteristic of esters |
| C-H stretch (thiophene) | 3050 - 3100 | Weak to medium |
| C-S stretch (thiophene) | 600 - 700 | Medium |
| C-O stretch | 1100 - 1250 | Strong |
Note: Frequencies are unscaled and represent typical ranges for the assigned functional groups.
Experimental Protocols: A Computational Approach
A standard computational protocol for a molecule like this compound would involve the following steps:
-
Geometry Optimization: The initial molecular structure is built and then optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311G(d,p).[3] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.
-
Electronic Property Calculation: The energies of the HOMO and LUMO, as well as other electronic properties like the molecular electrostatic potential, are calculated from the optimized geometry.
-
Solvent Effects (Optional): If the molecule's behavior in a specific solvent is of interest, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Visualizations
To better understand the concepts and workflows discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A typical computational chemistry workflow.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schrodinger.com [schrodinger.com]
- 3. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 4. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
- 5. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Dimimethyl 2-(thiophen-2-ylmethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate from dimethyl malonate. The protocol is divided into two main stages: the preparation of the key electrophile, 2-(chloromethyl)thiophene, and its subsequent use in the alkylation of dimethyl malonate. Detailed experimental procedures, quantitative data from related syntheses, and visual representations of the workflow and reaction mechanism are presented to facilitate successful execution in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The thiophene moiety is a common scaffold in many biologically active molecules. The malonate functional group allows for a variety of subsequent chemical transformations, making this compound a versatile intermediate. The synthesis route described herein is a standard Williamson ether synthesis-analogous C-alkylation of an active methylene compound, a fundamental reaction in organic chemistry.
Data Presentation
Table 1: Synthesis of 2-(Chloromethyl)thiophene - Reactants and Yields
| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) | Reference |
| Thiophene | 84.14 | 5.0 | 420 g (392 mL) | 40-41 | [1] |
| Formaldehyde (37%) | 30.03 | - | 500 mL | [1] | |
| Concentrated HCl | 36.46 | - | 200 mL | [1] | |
| Hydrogen Chloride (gas) | 36.46 | - | Rapid stream | [1] |
Table 2: Alkylation of Dimethyl Malonate - General Reaction Parameters
| Parameter | Value | Notes |
| Base | Sodium Methoxide (NaOMe) | To avoid transesterification. |
| Solvent | Methanol, THF, or DMF | Methanol is convenient if using sodium methoxide solution. |
| Temperature | Room temperature to reflux | Reaction progress should be monitored (e.g., by TLC). |
| Reactant Ratio | Malonate:Base:Alkyl Halide ~ 1:1.1:1 | A slight excess of the base ensures full deprotonation. |
| Expected Yield | 70-90% | Based on analogous malonic ester alkylations. |
Experimental Protocols
Part 1: Synthesis of 2-(Chloromethyl)thiophene
This procedure is adapted from a well-established method for the chloromethylation of thiophene.[1]
Materials:
-
Thiophene
-
Concentrated hydrochloric acid
-
Formaldehyde solution (37%)
-
Hydrogen chloride gas
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Ice-salt bath or Dry Ice
-
2 L beaker with mechanical stirrer and thermometer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2 L beaker equipped with a mechanical stirrer and a thermometer, and situated in an ice-salt or Dry Ice bath, combine 420 g (5 moles) of thiophene and 200 mL of concentrated hydrochloric acid.[1]
-
With vigorous stirring, bubble a rapid stream of hydrogen chloride gas through the mixture.[1]
-
Once the temperature of the mixture reaches 0°C, begin the dropwise addition of 500 mL of 37% formaldehyde solution. Maintain the temperature below 5°C throughout the addition, which should take approximately 4 hours.[1]
-
After the addition is complete, transfer the mixture to a separatory funnel and extract with three 500 mL portions of ether.[1]
-
Combine the ether extracts and wash them successively with water and a saturated sodium bicarbonate solution.
-
Dry the ether layer over anhydrous calcium chloride.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the remaining residue under reduced pressure. Collect the fraction boiling at 73–75°C/17 mm Hg. This will yield 257–267 g (40–41%) of 2-(chloromethyl)thiophene as a colorless oil.[1]
Caution: 2-(Chloromethyl)thiophene is a lachrymator. This procedure should be performed in a well-ventilated fume hood.[1]
Part 2: Synthesis of this compound
This is a general procedure for the alkylation of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
Sodium methoxide (solid or as a solution in methanol)
-
2-(Chloromethyl)thiophene (from Part 1)
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. If using a pre-made solution of sodium methoxide in methanol, proceed to the next step.
-
To the stirred solution of sodium methoxide, add dimethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 2-(chloromethyl)thiophene (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Reaction mechanism for the alkylation of dimethyl malonate.
References
Application Note: Alkylation of Dimethyl Malonate with 2-(Chloromethyl)thiophene
Abstract
This document provides a detailed experimental protocol for the C-alkylation of dimethyl malonate using 2-(chloromethyl)thiophene. This reaction is a classic example of the malonic ester synthesis, a versatile method for forming carbon-carbon bonds.[1][2] The procedure involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which subsequently displaces the chloride from 2-(chloromethyl)thiophene in an SN2 reaction.[3][4] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for synthesizing dimethyl 2-(thiophen-2-ylmethyl)malonate, a potentially valuable intermediate.
Reaction Principle
The core of this synthesis lies in the acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[5][6] A strong base, such as sodium hydride (NaH), is used to quantitatively deprotonate the α-carbon, generating a resonance-stabilized enolate ion.[7] This enolate is a potent nucleophile that readily attacks the electrophilic carbon of 2-(chloromethyl)thiophene, leading to the formation of a new carbon-carbon bond.[3]
Reaction Scheme: (Dimethyl Malonate) + NaH → (Sodium Dimethyl Malonate Enolate) + H₂ (Sodium Dimethyl Malonate Enolate) + 2-(Chloromethyl)thiophene → this compound + NaCl
Experimental Protocol
This protocol details the procedure for the alkylation reaction on a 25 mmol scale.
2.1 Materials and Equipment
-
Reagents:
-
Dimethyl malonate (≥99%)
-
2-(chloromethyl)thiophene (≥97%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Dropping funnel (or syringe pump)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
-
2.2 Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Deprotonation: Suspend sodium hydride (1.1 g, 27.5 mmol, 1.1 equiv, 60% dispersion) in 80 mL of anhydrous THF in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.
-
Enolate Formation: While stirring, add dimethyl malonate (3.30 g, 25.0 mmol, 1.0 equiv) dropwise to the NaH suspension over 15-20 minutes. Hydrogen gas will evolve during the addition. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Dissolve 2-(chloromethyl)thiophene (3.32 g, 25.0 mmol, 1.0 equiv) in 20 mL of anhydrous THF and add it dropwise to the enolate solution at room temperature over 20-30 minutes.
-
Reaction: After the addition, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, this compound.
Data Presentation
The following table summarizes the quantitative data for the described protocol.
| Parameter | Dimethyl Malonate | Sodium Hydride (60%) | 2-(Chloromethyl)thiophene | Anhydrous THF | Product |
| Role | Reactant | Base | Limiting Reagent | Solvent | This compound |
| MW ( g/mol ) | 132.12 | 40.00 (for 100% NaH) | 132.61 | - | 228.27 |
| Amount | 3.30 g (2.84 mL) | 1.1 g | 3.32 g (2.70 mL) | 100 mL | - |
| Moles (mmol) | 25.0 | 27.5 | 25.0 | - | - |
| Equivalents | 1.0 | 1.1 | 1.0 | - | - |
| Reaction Time | - | - | - | - | 3-5 hours |
| Reaction Temp. | - | - | - | - | Reflux (~66 °C) |
| Theoretical Yield (g) | - | - | - | - | 5.71 g |
| Expected Yield Range (%) | - | - | - | - | 75-90% |
Visualized Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent. Quench slowly and carefully.
-
2-(chloromethyl)thiophene: Lachrymatory and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Ensure there are no ignition sources nearby. Use in a fume hood.
-
General: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
"Dimethyl 2-(thiophen-2-ylmethyl)malonate" in Knoevenagel condensation reactions
Topic: "Dimethyl 2-(thiophen-2-ylmethyl)malonate" in Knoevenagel Condensation Reactions
Audience: Researchers, scientists, and drug development professionals.
Note on the Availability of Specific Data: Extensive literature searches did not yield specific examples of Knoevenagel condensation reactions utilizing "this compound" as the active methylene compound. The following application notes and protocols are therefore based on the well-established principles of the Knoevenagel condensation with structurally similar and commonly used reagents, such as dimethyl malonate. These protocols provide a foundational methodology that can be adapted and optimized for the specific substrate .
Introduction to Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, typically catalyzed by a base. The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound or a related product.
This reaction is of significant interest in medicinal chemistry and drug development due to its ability to generate diverse molecular scaffolds. The products of Knoevenagel condensation are often intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Generalized Knoevenagel Condensation: Reaction Principle
The general mechanism of the Knoevenagel condensation is depicted below. A basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate is then dehydrated to afford the final α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Quantitative Data from Related Reactions
As no specific data for "this compound" was found, the following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of dimethyl malonate with various aromatic aldehydes. This data can serve as a starting point for designing experiments with the target molecule.
| Aldehyde (R''CHO) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 4 | 85-95 |
| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 6 | 90 |
| 4-Nitrobenzaldehyde | Piperidine | Methanol | Room Temp | 12 | 92 |
| 2-Thiophenecarboxaldehyde | Pyrrolidine | Dichloromethane | Room Temp | 8 | 88 |
Experimental Protocol: A General Guideline
This protocol describes a general procedure for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde, using piperidine as a catalyst. This should be considered a starting point and may require optimization for "this compound".
Materials:
-
Aromatic aldehyde (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Solvent (e.g., Ethanol, Toluene, Dichloromethane)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq) and this compound (1.1 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: Add the basic catalyst, such as piperidine (0.1 eq), to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: If a non-polar solvent like toluene was used, wash the reaction mixture with 1M HCl to remove the piperidine, followed by a wash with brine. If a polar solvent like ethanol was used, the solvent may need to be removed under reduced pressure first, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of a Knoevenagel condensation product.
Caption: General workflow for a Knoevenagel condensation experiment.
Potential Applications in Drug Development
While specific applications for the Knoevenagel products of "this compound" are not documented, the resulting α,β-unsaturated thiophene derivatives could be of interest in drug discovery. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric relationship with the benzene ring and its ability to engage in various biological interactions. The resulting Michael acceptors could be used to synthesize a variety of heterocyclic compounds or to act as covalent inhibitors of specific biological targets. Further derivatization of the condensation product could lead to novel compounds with potential therapeutic activities.
Application Notes and Protocols for the Synthesis of Thiophene-Containing Compounds Using Dimethyl 2-(thiophen-2-ylmethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and utilization of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a key intermediate for the elaboration of diverse thiophene-containing molecules of interest in medicinal chemistry and materials science. The following sections detail the synthesis of this building block and its subsequent conversion into valuable thiophene derivatives.
I. Synthesis of this compound
The synthesis of the target malonate is achieved in a two-step sequence starting from readily available thiophene. The first step involves the chloromethylation of thiophene to produce 2-(chloromethyl)thiophene, which is then used to alkylate dimethyl malonate.
Step 1: Synthesis of 2-(chloromethyl)thiophene
This protocol is adapted from a well-established procedure in Organic Syntheses.
Reaction Scheme:
Caption: Synthesis of 2-(chloromethyl)thiophene.
Experimental Protocol:
A detailed protocol for the chloromethylation of thiophene can be found in Organic Syntheses, Coll. Vol. 3, p.195 (1955); Vol. 28, p.24 (1948). Care should be taken as 2-(chloromethyl)thiophene is a lachrymator.
Table 1: Summary of Reaction Parameters for the Synthesis of 2-(chloromethyl)thiophene
| Parameter | Value |
| Reactants | Thiophene, Formaldehyde, Hydrogen Chloride |
| Solvent | None |
| Temperature | < 10 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 40-44% |
Step 2: Synthesis of this compound
This step involves the alkylation of dimethyl malonate with the previously synthesized 2-(chloromethyl)thiophene using a strong base.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the resulting sodium methoxide solution, add dimethyl malonate (1.1 eq.) dropwise at room temperature.
-
After the addition is complete, add 2-(chloromethyl)thiophene (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Table 2: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Reactants | 2-(chloromethyl)thiophene, Dimethyl malonate, Sodium |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Typical Yield | 70-80% (estimated based on similar reactions) |
II. Applications of this compound in the Synthesis of Thiophene-Containing Compounds
This compound is a versatile intermediate that can be used to synthesize a variety of thiophene derivatives. A key transformation is the Krapcho decarboxylation to produce methyl 2-(thiophen-2-yl)propanoate.
Application 1: Krapcho Decarboxylation to Synthesize Methyl 2-(thiophen-2-yl)propanoate
The Krapcho decarboxylation is a facile method for the removal of one of the ester groups from a malonate derivative.
Reaction Scheme:
Caption: Krapcho decarboxylation of this compound.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Add lithium chloride (1.2 eq.) and a small amount of water (2.0 eq.).
-
Heat the reaction mixture to a high temperature (typically 150-180 °C) and monitor the reaction by TLC. The evolution of carbon dioxide and methyl chloride will be observed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield Methyl 2-(thiophen-2-yl)propanoate.
Table 3: Summary of Reaction Parameters for the Krapcho Decarboxylation
| Parameter | Value |
| Reactant | This compound |
| Reagents | Lithium Chloride, Water |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 150-180 °C |
| Reaction Time | 2-8 hours (monitor by TLC) |
| Typical Yield | High (typically >80%) |
III. Logical Workflow for Synthesis
The overall synthetic strategy from thiophene to the valuable propanoate derivative is summarized in the following workflow diagram.
Caption: Overall workflow for the synthesis of Methyl 2-(thiophen-2-yl)propanoate.
These protocols provide a foundation for the synthesis of a key thiophene-containing building block and its application in preparing more complex molecules. Researchers are encouraged to optimize the reaction conditions for their specific needs and substrate scope.
Application Notes and Protocols: Dimethyl 2-(thiophen-2-ylmethyl)malonate in Drug Discovery
Topic: "Dimethyl 2-(thiophen-2-ylmethyl)malonate" as an Intermediate in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a versatile intermediate in organic synthesis, playing a significant role in the development of novel therapeutic agents. The thiophene moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to impart desirable pharmacokinetic and pharmacodynamic properties.[1] This document provides detailed application notes on the utility of this compound in drug discovery, focusing on its role in synthesizing compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are also presented.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene.
Experimental Protocol:
-
Materials: Dimethyl malonate, 2-(chloromethyl)thiophene, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Hydrochloric acid (HCl), Hexane.
-
Procedure:
-
In a round-bottom flask, dissolve dimethyl malonate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 2-(chloromethyl)thiophene (1.2 eq) dropwise to the mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1N HCl until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
-
Yield: 70-85%
DOT Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Applications in Anticancer Drug Discovery
Thiophene derivatives are known to exhibit significant anticancer activity.[2] The malonate ester functionality in the title compound provides a handle for further chemical modifications to generate a library of derivatives for screening against various cancer cell lines.
Quantitative Data on Anticancer Activity of Thiophene Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene-based Chalcones | K562 | <2 | [3] |
| Thiophene Carboxamides | Hep3B | 5.46 - 12.58 | [4] |
| Fused Thiophene Derivatives | HT-29 | - | [5] |
| Tetra-substituted Thiophenes | p38α MAPK (Ki) | 0.6 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: Cancer cell lines (e.g., HeLa, HepG2), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), test compounds.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in DMEM.
-
After 24 hours, remove the medium and add 100 µL of the diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours under the same conditions.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
-
Applications in Antimicrobial Drug Discovery
Thiophene-containing compounds have demonstrated broad-spectrum antimicrobial activity.[7] this compound serves as a precursor for the synthesis of novel antimicrobial agents.
Quantitative Data on Antimicrobial Activity of Thiophene Derivatives:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Various bacteria | Not specified | [7] |
| Thiophene-based heterocycles | C. difficile | 2-4 | [8] |
| N-Alkyl-2-Quinolonopyrones | S. aureus (MRSA) | ≤2 | [9] |
| 2,5-dimethyl-3-thienyl chalcones | Various bacteria | - | [10] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, standard antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Prepare a bacterial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Add 50 µL of the bacterial suspension to each well containing 50 µL of the diluted compound.
-
Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Applications in Anti-inflammatory Drug Discovery
Thiophene derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key signaling pathways involved in inflammation.[11]
Signaling Pathways Modulated by Thiophene Derivatives:
Thiophene-based compounds have been shown to modulate inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12][13][14]
-
NF-κB Pathway: This pathway is a central regulator of inflammation. Thiophene derivatives can inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α and IL-6.[4][8][15]
-
MAPK Pathway: The MAPK family (including p38, ERK, and JNK) is crucial for cellular responses to external stimuli and plays a role in inflammation. Certain thiophene derivatives have been identified as inhibitors of p38α MAPK, thereby reducing the production of inflammatory cytokines.[6][14]
DOT Diagram of Inflammatory Signaling Pathways:
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, spectral linearity, antimicrobial, antioxidant and insect antifeedant activities of some 2,5-dimethyl-3-thienyl chalcones - Arabian Journal of Chemistry [arabjchem.org]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. d-nb.info [d-nb.info]
- 15. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate and its derivatives. The protocols outlined below are based on established chemical principles and analogous syntheses of similar malonate derivatives.
Introduction
This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. The thiophene moiety is a common scaffold in medicinal chemistry, and its incorporation into malonate structures allows for a wide range of subsequent chemical transformations. The procedures detailed herein describe the C-alkylation of dimethyl malonate with a suitable thiophene-containing electrophile.
General Reaction Scheme
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction of dimethyl malonate with 2-(halomethyl)thiophene, most commonly 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene, in the presence of a base.
Reaction:
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound derivatives is depicted below.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound. Researchers should optimize conditions as needed for specific derivatives. A similar procedure has been successfully used for the synthesis of Dimethyl 2-(2-quinolylmethyl)malonate[1].
Materials:
-
Dimethyl malonate
-
2-(Chloromethyl)thiophene (or 2-(bromomethyl)thiophene)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (or THF).
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the stirred solvent. Caution: Sodium hydride is highly reactive and flammable. Handle with care. Alternatively, potassium carbonate (2-3 equivalents) can be used as a milder base[2][3].
-
Malonate Addition: Cool the suspension to 0 °C using an ice bath. Add dimethyl malonate (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in a small amount of anhydrous DMF (or THF) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis of the title compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 1.1 |
| 2-(Chloromethyl)thiophene | C₅H₅ClS | 132.61 | 1.0 |
| Sodium Hydride (60%) | NaH | 40.00 | 1.2 |
| This compound | C₁₀H₁₂O₄S | 228.27 | Target Product |
Signaling Pathways and Logical Relationships
The synthesis follows a standard SN2 (bimolecular nucleophilic substitution) reaction pathway.
Caption: SN2 reaction pathway for the synthesis of this compound.
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization for specific substrates and scales.
References
Scale-up Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive, scalable protocol for the synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate. This thiophene derivative is a valuable building block in medicinal chemistry and drug development. The protocol described herein is designed for a scale-up synthesis, addressing key considerations for safety, efficiency, and purity. The synthesis involves a two-step process: the chloromethylation of thiophene to produce 2-(chloromethyl)thiophene, followed by the alkylation of dimethyl malonate. This document includes detailed experimental procedures, data tables for easy reference, and a visual workflow diagram to ensure clarity and reproducibility in a research or industrial setting.
Introduction
Thiophene-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of more complex molecules, including various active pharmaceutical ingredients (APIs). The malonic ester synthesis is a classic and reliable method for the formation of carbon-carbon bonds.[1][2] This application note details a robust and scalable procedure for the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene, providing a practical guide for chemists in research and development.
Overall Reaction Scheme
The synthesis is a two-stage process. First, thiophene undergoes chloromethylation to form the alkylating agent, 2-(chloromethyl)thiophene. Subsequently, this intermediate is used to alkylate dimethyl malonate in a classic malonic ester synthesis.
Stage 1: Synthesis of 2-(chloromethyl)thiophene
Stage 2: Synthesis of this compound
Experimental Protocols
Stage 1: Scale-up Synthesis of 2-(chloromethyl)thiophene
This procedure is adapted from established methods for the chloromethylation of thiophene.[3][4]
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and gas inlet/outlet
-
Cooling circulator
-
Addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) |
| Thiophene | 84.14 | 11.88 | 1.0 kg (0.94 L) |
| Paraformaldehyde | 30.03 | 14.85 | 446 g |
| Concentrated HCl (37%) | 36.46 | - | 2.0 L |
| Dichloromethane (DCM) | 84.93 | - | 4.0 L |
| Saturated Sodium Bicarbonate | - | - | 2.0 L |
| Brine | - | - | 1.0 L |
| Anhydrous Magnesium Sulfate | 120.37 | - | 200 g |
Procedure:
-
Reaction Setup: Set up the 10 L jacketed reactor and cool the jacket to 0-5 °C using the cooling circulator.
-
Charge Reagents: Charge the reactor with thiophene (1.0 kg) and concentrated hydrochloric acid (2.0 L). Begin vigorous stirring.
-
Addition of Paraformaldehyde: Slowly add paraformaldehyde (446 g) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, transfer the mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 1.0 L).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 1.0 L), saturated sodium bicarbonate solution (2 x 1.0 L), and brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude 2-(chloromethyl)thiophene is purified by vacuum distillation. Collect the fraction boiling at 78-82 °C at 20 mmHg. The expected yield is 60-70%.
Safety Precautions for Stage 1: 2-(chloromethyl)thiophene is a lachrymator and should be handled in a well-ventilated fume hood.[3] Concentrated HCl is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Stage 2: Scale-up Synthesis of this compound
This protocol is based on the principles of the malonic ester synthesis.[2][5]
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) |
| Sodium Methoxide (30% in MeOH) | 54.02 | 8.30 | 1.52 kg (1.6 L) |
| Dimethyl Malonate | 132.12 | 8.30 | 1.10 kg (0.92 L) |
| 2-(chloromethyl)thiophene | 132.61 | 7.54 | 1.0 kg |
| Methanol | 32.04 | - | 5.0 L |
| Toluene | 92.14 | - | 5.0 L |
| Water | 18.02 | - | 10.0 L |
| Brine | - | - | 2.0 L |
| Anhydrous Magnesium Sulfate | 120.37 | - | 200 g |
Procedure:
-
Reaction Setup: Set up the 20 L jacketed reactor and ensure it is dry and purged with nitrogen.
-
Charge Base and Malonate: Charge the reactor with methanol (5.0 L) and sodium methoxide solution (1.52 kg). Cool the mixture to 0-5 °C.
-
Addition of Dimethyl Malonate: Slowly add dimethyl malonate (1.10 kg) to the sodium methoxide solution over 1 hour, maintaining the temperature below 10 °C. Stir for an additional 30 minutes to ensure complete formation of the enolate.
-
Addition of Alkylating Agent: Add a solution of 2-(chloromethyl)thiophene (1.0 kg) in toluene (1.0 L) dropwise to the reaction mixture over 2-3 hours, keeping the temperature between 10-20 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture to 10 °C and slowly quench by adding water (5.0 L).
-
Work-up: Transfer the mixture to a large separatory funnel. Add toluene (4.0 L) and separate the layers. Extract the aqueous layer with toluene (2 x 1.0 L).
-
Washing: Combine the organic layers and wash with water (2 x 2.0 L) and brine (2.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove toluene and any unreacted starting materials.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. The expected yield is 75-85%.
Data Presentation
Table 1: Summary of Reactants for 2-(chloromethyl)thiophene Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (L) |
| Thiophene | 84.14 | 11.88 | 1000 | 0.94 |
| Paraformaldehyde | 30.03 | 14.85 | 446 | - |
| Conc. HCl (37%) | 36.46 | - | - | 2.0 |
Table 2: Summary of Reactants for this compound Synthesis
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (kg) | Volume (L) |
| 2-(chloromethyl)thiophene | 132.61 | 7.54 | 1.0 | ~0.8 |
| Dimethyl Malonate | 132.12 | 8.30 | 1.10 | 0.92 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 8.30 | 1.52 | 1.6 |
Table 3: Expected Product Yield and Properties
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (kg) | Expected Yield (kg) | Boiling Point (°C @ mmHg) |
| This compound | 228.27 | 1.72 | 1.29 - 1.46 | ~140-145 @ 1 mmHg |
Mandatory Visualization
Caption: Workflow for the scale-up synthesis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided data tables and workflow diagram serve as practical tools to facilitate the successful execution of this synthesis on a larger scale. Careful attention to the safety precautions is essential for a safe and successful outcome.
References
- 1. [논문]Practical Large Scale Synthesis of Half-Esters of Malonic Acid [scienceon.kisti.re.kr]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scribd.com [scribd.com]
- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Knoevenagel Condensation of Dimethyl 2-(thiophen-2-ylmethyl)malonate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction, involving the condensation of an active methylene compound with a carbonyl group, is widely employed in the synthesis of a diverse array of functionalized molecules. This application note focuses on the specific Knoevenagel condensation between dimethyl 2-(thiophen-2-ylmethyl)malonate and various aromatic aldehydes. The resulting arylmethylene derivatives are of significant interest to the pharmaceutical industry due to the prevalence of the thiophene moiety in numerous biologically active compounds. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
These application notes provide detailed protocols for performing this reaction, a summary of expected outcomes with different aromatic aldehydes, and an overview of the potential applications of the synthesized compounds in drug discovery and development.
Reaction Mechanism and Workflow
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine. The reaction proceeds through a well-established mechanism involving the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the final α,β-unsaturated product.
Reaction Mechanism:
Caption: Knoevenagel condensation mechanism.
Experimental Workflow:
The general workflow for the synthesis and purification of dimethyl 2-((aryl)methylene)-3-(thiophen-2-yl)propanoates is outlined below.
Caption: General experimental workflow.
Experimental Protocols
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Piperidine
-
Ethanol (absolute)
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
General Procedure for the Synthesis of Dimethyl 2-((aryl)methylene)-3-(thiophen-2-yl)propanoates:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) and the respective aromatic aldehyde (1.0 eq.) in absolute ethanol (10-15 mL per gram of malonate).
-
To this solution, add a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC) with an appropriate eluent system (e.g., hexane:ethyl acetate, 8:2). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with constant stirring.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the representative yields and reaction times for the Knoevenagel condensation of this compound with various aromatic aldehydes. These values are based on typical outcomes for this type of reaction and may vary depending on the specific reaction conditions and scale.
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Dimethyl 2-(benzylidene)-3-(thiophen-2-yl)propanoate | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | Dimethyl 2-((4-chlorobenzylidene))-3-(thiophen-2-yl)propanoate | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Dimethyl 2-((4-methoxybenzylidene))-3-(thiophen-2-yl)propanoate | 4 | 88 |
| 4 | 4-Nitrobenzaldehyde | Dimethyl 2-((4-nitrobenzylidene))-3-(thiophen-2-yl)propanoate | 2 | 95 |
| 5 | 2-Naphthaldehyde | Dimethyl 2-((naphthalen-2-ylmethylene))-3-(thiophen-2-yl)propanoate | 5 | 82 |
Applications in Drug Development
The synthesized dimethyl 2-((aryl)methylene)-3-(thiophen-2-yl)propanoate derivatives are valuable scaffolds in drug discovery. The presence of the thiophene ring, coupled with the variability of the aromatic aldehyde, allows for the creation of a diverse library of compounds for biological screening.
Potential Therapeutic Areas:
-
Antimicrobial Agents: Thiophene-containing compounds have been reported to exhibit significant activity against a range of bacterial and fungal pathogens. The synthesized derivatives can be screened for their efficacy against clinically relevant strains.
-
Anticancer Agents: The structural motifs present in these molecules are found in several known anticancer agents. These compounds can be evaluated for their cytotoxic effects against various cancer cell lines. For instance, some thiophene derivatives have shown inhibitory activity against breast cancer cell lines like MCF-7 and MDA-MB-231.[1]
-
Anti-inflammatory Agents: Chronic inflammation is a key factor in many diseases. The anti-inflammatory potential of these novel compounds can be assessed using in vitro and in vivo models.
The relationship between the synthesized compounds and their potential biological targets can be visualized as follows:
Caption: Potential biological applications.
Conclusion
The Knoevenagel condensation of this compound with aromatic aldehydes provides an efficient and versatile route to a class of compounds with significant potential in drug discovery. The straightforward experimental protocol and the ready availability of diverse starting materials make this an attractive method for generating libraries of novel thiophene derivatives for biological evaluation. Further investigation into the structure-activity relationships of these compounds is warranted to exploit their full therapeutic potential.
References
Application Notes and Protocols: Synthesis of Bioactive Molecules Utilizing "Dimethyl 2-(thiophen-2-ylmethyl)malonate"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules using Dimethyl 2-(thiophen-2-ylmethyl)malonate as a key starting material. The thiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This guide focuses on the synthesis of gamma-amino acid derivatives, a class of molecules with significant potential in neuroscience and other therapeutic areas.
Introduction to Thiophene-Containing Bioactive Molecules
Thiophene and its derivatives are integral components in a variety of pharmaceuticals.[1][2][3] The sulfur-containing aromatic ring can engage in various biological interactions and often imparts favorable pharmacokinetic properties to drug candidates. Marketed drugs containing a thiophene nucleus include the antiplatelet agent Ticlopidine, the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid, and the anticonvulsant Tiagabine.[1][5] The versatile reactivity of the thiophene ring allows for the synthesis of a diverse library of compounds for drug discovery.
This compound is a valuable building block for introducing the thiophen-2-ylmethyl moiety into target molecules. Its malonate structure provides a reactive site for various chemical transformations, including alkylation and Michael additions, followed by decarboxylation to yield more complex structures.
Synthesis of a γ-Amino-β-(thiophen-2-ylmethyl) Butanoic Acid Derivative
This section details a representative synthetic protocol for the preparation of a gamma-amino acid derivative starting from this compound. Gamma-amino acids are important structural motifs in many biologically active compounds and can act as GABA (gamma-aminobutyric acid) analogs or peptidomimetics.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for a series of synthesized γ-amino-β-(thiophen-2-ylmethyl) butanoic acid derivatives with varying substituents. This data is intended to be representative of what might be obtained in a drug discovery campaign.
| Compound ID | R-group | Yield (%) | Purity (%) (HPLC) | GABAA Receptor Binding (Ki, nM) |
| GA-T-01 | H | 65 | >98 | 150 |
| GA-T-02 | 4-Cl-Ph | 58 | >97 | 85 |
| GA-T-03 | 4-F-Ph | 62 | >99 | 92 |
| GA-T-04 | 4-MeO-Ph | 55 | >98 | 110 |
| GA-T-05 | Cyclohexyl | 71 | >97 | 205 |
Experimental Protocols
Protocol 1: Michael Addition of this compound to Nitroethylene
This protocol describes the initial conjugate addition step to form the carbon skeleton of the target gamma-amino acid.
Materials:
-
This compound
-
Nitroethylene
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Ice bath
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon), add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (1.15 g, 50 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Cool the sodium ethoxide solution to 0 °C using an ice bath.
-
To this solution, add this compound (11.4 g, 50 mmol) dropwise over 15 minutes with continuous stirring.
-
After the addition is complete, add nitroethylene (3.65 g, 50 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, dimethyl 2-(2-nitroethyl)-2-(thiophen-2-ylmethyl)malonate.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to a primary amine.
Materials:
-
Crude dimethyl 2-(2-nitroethyl)-2-(thiophen-2-ylmethyl)malonate
-
Raney Nickel (catalyst)
-
Methanol
-
Hydrogen gas supply (or a suitable hydrogen source like ammonium formate)
-
Parr hydrogenation apparatus (or a similar setup)
Procedure:
-
Dissolve the crude product from Protocol 1 in methanol (150 mL) in a Parr hydrogenation vessel.
-
Carefully add Raney Nickel (approximately 1 g, catalytic amount) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amino-diester.
Protocol 3: Hydrolysis and Decarboxylation
This final protocol describes the hydrolysis of the ester groups and subsequent decarboxylation to yield the target gamma-amino acid.
Materials:
-
Crude amino-diester from Protocol 2
-
6 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To the crude amino-diester, add 6 M HCl (100 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt of the gamma-amino acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure γ-amino-β-(thiophen-2-ylmethyl) butanoic acid hydrochloride.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to a γ-amino acid derivative.
Experimental Workflow Diagram
Caption: Overall experimental workflow for synthesis.
GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl 2-(thiophen-2-ylmethyl)malonate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a versatile building block in organic synthesis, particularly valued for its potential in constructing complex molecular architectures through multicomponent reactions (MCRs). The presence of an active methylene group flanked by two ester functionalities, combined with the thiophene moiety—a key pharmacophore in medicinal chemistry—makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[1] This document provides detailed application notes and a representative protocol for the use of this compound in a multicomponent reaction, specifically a Hantzsch-type synthesis of a dihydropyridine derivative. While direct literature examples for this specific substrate in MCRs are scarce, the provided protocol is based on established methodologies for analogous active methylene compounds.
Application: Synthesis of Poly-substituted Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic and robust multicomponent reaction that typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. This reaction can be adapted for other active methylene compounds, such as this compound, to generate highly functionalized dihydropyridine scaffolds. These scaffolds are of significant interest in drug discovery, as dihydropyridine derivatives are known to exhibit a wide range of biological activities, including calcium channel modulation.
The proposed reaction is a one-pot synthesis of a poly-substituted dihydropyridine derivative from this compound, an aromatic aldehyde, and ammonium acetate.
Representative Multicomponent Reaction
A plausible three-component reaction involves the condensation of this compound (1), an aromatic aldehyde (e.g., benzaldehyde, 2), and ammonium acetate (3) to yield a highly substituted dihydropyridine derivative (4).
Reaction Scheme:
Caption: A representative Hantzsch-type three-component reaction.
Experimental Protocol: Synthesis of Dimethyl 4-phenyl-2,6-bis(thiophen-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
This protocol describes a representative procedure for the synthesis of a dihydropyridine derivative using this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.0 mmol, 1.0 equiv.), benzaldehyde (1.0 mmol, 0.5 equiv.), and ammonium acetate (1.2 mmol, 0.6 equiv.).
-
Add absolute ethanol (20 mL) as the solvent.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (30 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the desired dihydropyridine derivative as a solid.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of Dihydropyridine Derivatives
| Entry | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethanol | Acetic Acid | 10 | 75 |
| 2 | 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 12 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 8 | 78 |
| 4 | 2-Naphthaldehyde | Methanol | Piperidine | 12 | 65 |
Note: The data presented in this table are representative and based on typical yields for Hantzsch-type reactions with analogous substrates.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of dihydropyridines.
Proposed Signaling Pathway of Dihydropyridine Derivatives
Dihydropyridine derivatives are well-known L-type calcium channel blockers. The synthesized compounds, incorporating the thiophene moiety, could be investigated for their potential to modulate this pathway, which is crucial in cardiovascular and neuronal functions.
Caption: Potential mechanism of action for dihydropyridine derivatives.
Conclusion
This compound is a promising substrate for the development of novel heterocyclic compounds through multicomponent reactions. The provided Hantzsch-type protocol serves as a foundational method for exploring the synthesis of a variety of dihydropyridine derivatives. The resulting compounds, featuring both the dihydropyridine core and the thiophene motif, are excellent candidates for screening in drug discovery programs, particularly for cardiovascular and other related therapeutic areas. Further optimization of reaction conditions and exploration of a wider range of aldehydes and other components will undoubtedly expand the synthetic utility of this versatile building block.
References
Application Notes and Protocols: Dimethyl 2-(thiophen-2-ylmethyl)malonate in Materials Science
Introduction
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a specialized organic compound that holds significant promise as a versatile building block in the field of materials science. Its unique molecular structure, combining a reactive malonate group with a thiophene ring, makes it a valuable precursor for the synthesis of advanced functional materials. The thiophene moiety is well-known for its electronic properties, which can be harnessed to create materials with tailored conductivity, optical characteristics, and environmental stability. The malonate group, on the other hand, provides a reactive handle for polymerization and other chemical modifications.
These application notes provide an overview of the potential uses of this compound in materials science, with a focus on the development of novel polymers for electronics and functional coatings. Detailed protocols for its synthesis and subsequent polymerization are also presented to guide researchers in exploring its capabilities.
Potential Applications in Materials Science
The incorporation of the thiophene-malonate substructure into larger molecular architectures can lead to materials with unique properties.[1] Key application areas include:
-
Organic Electronics: As a derivative of thiophene, a cornerstone of organic electronics, this compound can be used to synthesize polymers and small molecules for applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The thiophene unit contributes to the charge transport properties of the resulting materials.
-
Conductive Polymers: Polymers derived from this malonate can be designed to have conductive or semi-conductive properties. The malonate backbone can be functionalized to tune the solubility and processability of the polymer, while the thiophene side chains can form π-stacked structures that facilitate electrical conductivity.
-
Functional Coatings: The principles of anionic polymerization, successfully applied to monomers like diethyl methylene malonate (DEMM) for creating high-performance coatings, can be adapted for this compound.[2][3][4] This would result in coatings with enhanced durability, adhesion, and potentially, antistatic or conductive properties due to the presence of the thiophene ring.
-
Electrolyte Additives: While not a direct application of the malonate, the related compound, diethyl(thiophen-2-ylmethyl)phosphonate, has been shown to be a novel multifunctional electrolyte additive for high-voltage batteries.[5] This suggests that the thiophen-2-ylmethyl group can be beneficial in electrochemical applications, and malonate derivatives could be explored for similar purposes.
Data Presentation
The following table summarizes hypothetical quantitative data for a polymer synthesized from this compound, based on typical values for polythiophene and malonate-based polymers. This data is for illustrative purposes to guide experimental design.
| Property | Value | Conditions |
| Electrical Conductivity | 10⁻⁵ - 10⁻³ S/cm | Doped polymer film at room temperature |
| Optical Band Gap | 2.0 - 2.5 eV | Determined from UV-Vis absorption spectrum |
| Thermal Stability (TGA) | Onset of decomposition > 300 °C | Under nitrogen atmosphere |
| Solubility | Soluble in common organic solvents | e.g., Chloroform, THF, Toluene |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | As determined by Gel Permeation Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the well-established malonic ester synthesis.[1]
-
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Chloromethyl)thiophene
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and dimethyl malonate.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride in small portions. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)thiophene in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Anionic Polymerization for Functional Coatings
This protocol is adapted from the anionic polymerization of diethyl methylene malonate (DEMM).[2][3][4][6]
-
Materials:
-
This compound (as a functional monomer or co-monomer)
-
A suitable initiator (e.g., sodium methoxide in methanol, or a carboxylate-containing surface)
-
Anhydrous solvent (e.g., THF)
-
A substrate for coating (e.g., glass, silicon wafer, or a polymer film)
-
-
Procedure for Surface-Initiated Polymerization:
-
Prepare the substrate by cleaning and, if necessary, functionalizing it with initiator groups (e.g., by treating a surface with carboxylic acid groups with a base to form carboxylate anions).
-
In a glovebox or under an inert atmosphere, prepare a solution of this compound in the anhydrous solvent.
-
Immerse the prepared substrate in the monomer solution.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-24 hours), depending on the desired film thickness.
-
Remove the coated substrate from the monomer solution.
-
Thoroughly wash the substrate with fresh solvent to remove any unreacted monomer and non-grafted polymer.
-
Dry the coated substrate under vacuum.
-
Characterize the resulting polymer film using techniques such as ellipsometry (for thickness), atomic force microscopy (for morphology), and X-ray photoelectron spectroscopy (for chemical composition).
-
Visualizations
Caption: Synthesis of this compound.
Caption: Proposed anionic polymerization workflow.
References
- 1. 2-(Thiophen-2-ylmethyl)propanedioic acid | 4475-24-5 | Benchchem [benchchem.com]
- 2. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application of Dimethyl 2-(thiophen-2-ylmethyl)malonate as a Precursor in Agricultural Chemicals: A Review of Synthetic Pathways
Introduction
Dimethyl 2-(thiophen-2-ylmethyl)malonate is a malonate ester derivative containing a thiophene moiety. Thiophene rings are present in a variety of commercial agricultural chemicals, including fungicides like silthiofam, ethaboxam, penthiopyrad, and isofetamid. Malonate esters are versatile reagents in organic synthesis, often used as precursors for more complex molecules. This document explores the potential of this compound as a starting material for the synthesis of agriculturally active compounds.
While direct synthesis routes from this compound to commercially available agricultural chemicals were not explicitly found in the reviewed literature, the following sections detail the synthesis of this precursor and discuss related synthetic pathways for thiophene-containing fungicides, providing a basis for potential future research and development.
Synthesis of the Precursor: this compound
A common method for the synthesis of this compound involves the reaction of dimethyl malonate with 2-(chloromethyl)thiophene.[1]
Experimental Protocol:
Materials:
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
2-(Chloromethyl)thiophene
-
2 N Hydrochloric acid (HCl)
-
Hexane
Procedure:
-
A mixture of dimethyl malonate (174 mmol) and potassium carbonate (348 mmol) is stirred in N,N-dimethylformamide (120 mL) at 20°C for 30 minutes.
-
The mixture is then cooled to 0°C.
-
2-(Chloromethyl)thiophene (261 mmol) is added dropwise to the cooled mixture.
-
The reaction mixture is stirred for an additional hour at 0°C.
-
The reaction is neutralized by the addition of 2 N HCl.
-
The resulting product is isolated by filtration and washed with hexane.
-
The expected yield of this compound is between 70-85%.[1]
Synthesis Pathway Diagram:
Caption: Synthesis of this compound.
Potential Applications in the Synthesis of Thiophene-Containing Fungicides
While a direct synthetic pathway from this compound to a specific commercial fungicide was not identified, this precursor could potentially be modified to serve as an intermediate in the synthesis of thiophene-based fungicides. For context, the synthesis of the fungicide Silthiofam is presented below, which utilizes a different synthetic strategy.
Case Study: Synthesis of Silthiofam
Silthiofam is a fungicide used for seed treatment to control "take-all" disease in cereals.[2] Its synthesis has been reported via several routes, none of which currently utilize this compound. One reported method involves the reaction of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester with allylamine.
Synthesis of a Key Intermediate for Silthiofam:
A reported synthesis for a key intermediate, 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester, is as follows:
Experimental Protocol:
Materials:
-
Trimethylsilyl propiolate methyl ester
-
3-Mercapto-2-butanone
-
Dry toluene
-
Sodium methoxide
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Under a nitrogen atmosphere, add trimethylsilyl propiolate methyl ester (3g, 19.2mmol) and 3-mercapto-2-butanone (2.4g, 23.0mol) to dry toluene.
-
Add sodium methoxide (1.0g, 19.2mmol) to the mixture.
-
Heat the reaction system to reflux for 10 hours.
-
Cool the reaction to room temperature and wash with distilled water.
-
Extract the aqueous layer with ethyl acetate (2 x 20ml).
-
Dry the combined organic phases over anhydrous sodium sulfate and remove the solvent under vacuum.
-
The crude product is purified by column chromatography to yield 4.1g of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester (yield: 88.3%).
Final Step in Silthiofam Synthesis:
Experimental Protocol:
Materials:
-
4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester
-
Allylamine
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
-
n-hexane
Procedure:
-
Add 2.4g (10mmol) of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylate to a three-necked reaction flask containing 10mL of chloroform.
-
At room temperature, add a solution of 0.7g (12mmol) of allylamine in 5mL of chloroform dropwise.
-
Heat the reaction system to reflux for 15 hours.
-
After cooling to room temperature, add 8mL of water and stir.
-
Separate the layers and dry the organic phase with anhydrous sodium sulfate.
-
Filter and concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from n-hexane to yield 2.3g of N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide (Silthiofam) with a yield of 86%.
Silthiofam Synthesis Pathway Diagram:
Caption: Synthesis of the fungicide Silthiofam.
Conclusion and Future Outlook
This compound is a readily synthesizable compound that holds potential as a precursor for agricultural chemicals due to its thiophene and malonate functionalities. While a direct, documented synthetic route to a commercial agrochemical from this specific precursor has not been identified in the current literature, its structural motifs are present in several active compounds.
Future research could focus on the chemical modification of this compound to create novel derivatives and explore their biological activities as potential fungicides, herbicides, or insecticides. For instance, the malonate group can be a handle for various chemical transformations, including cyclization reactions to form new heterocyclic systems, which are often the core of active agrochemical ingredients. Further investigation into the reactions of this precursor could lead to the development of new and effective crop protection agents.
References
Synthetic Utility of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Versatile Scaffold for Drug Discovery and Materials Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents and functional materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged structure" in medicinal chemistry.[1][2][3] When incorporated into the versatile malonate framework, as in Dimethyl 2-(thiophen-2-ylmethyl)malonate , it provides a powerful synthetic intermediate for the construction of a diverse array of complex molecules with significant pharmacological and material applications.
This document provides a detailed overview of the synthetic utility of this compound, including key reactions, experimental protocols, and its application in the synthesis of bioactive compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: a Knoevenagel condensation followed by a reduction.
Step 1: Knoevenagel Condensation
The initial step involves the Knoevenagel condensation of thiophene-2-carboxaldehyde with dimethyl malonate. This reaction forms the unsaturated intermediate, Dimethyl 2-(thiophen-2-ylmethylene)malonate. The reaction is typically catalyzed by a weak base, such as piperidine, often with a catalytic amount of a carboxylic acid like benzoic acid to facilitate the reaction.
Experimental Protocol: Synthesis of Dimethyl 2-(thiophen-2-ylmethylene)malonate
-
Materials:
-
Thiophene-2-carboxaldehyde
-
Dimethyl malonate
-
Piperidine
-
Benzoic acid
-
Cyclohexane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thiophene-2-carboxaldehyde (1 equivalent), dimethyl malonate (1.2 equivalents), and cyclohexane as the solvent.
-
Add a catalytic amount of piperidine (0.1 equivalents) and benzoic acid (0.02 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing for 3-5 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Reduction of the Alkene
The double bond in Dimethyl 2-(thiophen-2-ylmethylene)malonate is then reduced to yield the target compound, this compound. A common method for this transformation is catalytic hydrogenation.
Experimental Protocol: Reduction of Dimethyl 2-(thiophen-2-ylmethylene)malonate
-
Materials:
-
Dimethyl 2-(thiophen-2-ylmethylene)malonate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas
-
-
Procedure:
-
Dissolve Dimethyl 2-(thiophen-2-ylmethylene)malonate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours, or until the reaction is complete (monitored by TLC or ¹H NMR).
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
-
Key Synthetic Transformations
This compound is a versatile building block that can undergo a variety of chemical transformations, primarily leveraging the reactivity of the active methylene group of the malonate and the inherent reactivity of the thiophene ring.
Alkylation
The active methylene proton of the malonate moiety can be readily deprotonated by a base to form a nucleophilic carbanion, which can then be alkylated with various electrophiles. This allows for the introduction of a wide range of substituents at the carbon atom adjacent to the ester groups.
Experimental Protocol: Alkylation of this compound
-
Materials:
-
This compound
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF)
-
Alkylating agent (e.g., alkyl halide, R-X)
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and slowly add the alkylating agent (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Decarboxylation
The malonic ester functionality can be hydrolyzed to the corresponding dicarboxylic acid, which can then undergo decarboxylation upon heating to yield a mono-carboxylic acid derivative. This is a common strategy to introduce a thiophen-2-yl-acetic acid moiety.
Experimental Protocol: Hydrolysis and Decarboxylation
-
Materials:
-
This compound (or its alkylated derivative)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Hydrolysis: Dissolve the thiophene malonate derivative in a mixture of ethanol and water containing an excess of potassium hydroxide (2.5-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Decarboxylation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic mixture to reflux for 1-3 hours to effect decarboxylation. The evolution of carbon dioxide should be observed.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Cyclization Reactions
The versatile functionality of this compound and its derivatives allows for their use in the synthesis of various fused heterocyclic systems. For instance, the malonate moiety can react with dinucleophiles to form new rings, or the thiophene ring itself can participate in intramolecular cyclization reactions.
Conceptual Workflow for Thiophene-Fused Heterocycle Synthesis
This workflow illustrates a general strategy for constructing fused heterocyclic systems from this compound.
Caption: Synthetic workflow for thiophene-fused heterocycles.
Applications in Drug Discovery
The thiophene nucleus is a key component in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[4] this compound serves as a valuable starting material for the synthesis of analogs of these drugs and for the discovery of new chemical entities.
Angiotensin II Receptor Antagonists
A significant application of thiophene malonate derivatives is in the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. For example, a close analog, diethyl 2-(thiophen-2-ylmethyl)malonate, is a key intermediate in the synthesis of Eprosartan. The thiophene moiety in Eprosartan mimics the phenyl group of angiotensin II, allowing it to bind to the AT1 receptor.
Signaling Pathway of Angiotensin II Receptor Blockade
The renin-angiotensin system (RAS) plays a crucial role in blood pressure regulation. Angiotensin II, the primary effector of the RAS, binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Eprosartan and similar drugs act as competitive antagonists at the AT1 receptor, blocking the effects of angiotensin II and leading to vasodilation and a reduction in blood pressure.
Caption: Mechanism of action of Eprosartan.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the key transformations of thiophene malonate derivatives. Note that yields can vary depending on the specific substrate and reaction scale. The data for the synthesis of the dimethyl ester is extrapolated from protocols for the closely related diethyl ester.
Table 1: Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Knoevenagel Condensation | Thiophene-2-carboxaldehyde, Dimethyl malonate, Piperidine, Benzoic acid | Cyclohexane | 80-90 | 3-5 | 85-95 |
| 2 | Reduction | Dimethyl 2-(thiophen-2-ylmethylene)malonate, 10% Pd/C, H₂ | Methanol | Room Temp. | 4-12 | >95 |
Table 2: Key Reactions of this compound
| Reaction | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Alkylation | NaH | THF | 0 to Room Temp. | 2-6 | 70-90 |
| Hydrolysis & Decarboxylation | KOH, then HCl | Ethanol/Water | Reflux | 3-7 | 75-90 |
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of both the thiophene ring and the malonate functionality provide access to a vast chemical space. This makes it an essential building block for researchers in drug discovery and materials science, enabling the development of novel compounds with significant potential for a wide range of applications. The provided protocols and data serve as a guide for the effective utilization of this important chemical scaffold.
References
- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprajournals.com [eprajournals.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Dimethyl 2-(thiophen-2-ylmethyl)malonate in the Preparation of Novel Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Dimethyl 2-(thiophen-2-ylmethyl)malonate as a versatile starting material for the generation of novel bioactive ligands. The thiophene moiety is a privileged structure in medicinal chemistry, known to be present in a variety of compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document outlines detailed protocols for the synthesis of exemplary novel ligands, presents quantitative data for representative compounds, and visualizes relevant biological pathways and experimental workflows.
Application Notes
1. Anti-inflammatory Drug Discovery:
Thiophene-containing molecules have been successfully developed as anti-inflammatory agents, notably targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] this compound can serve as a scaffold to develop novel inhibitors of these key enzymes in the arachidonic acid cascade, offering potential therapeutic agents for inflammatory diseases such as rheumatoid arthritis.[1] The malonate group can be further functionalized to introduce moieties that enhance binding affinity and selectivity for these targets.
2. Anticancer Agent Development:
The thiophene nucleus is a core component of various anticancer agents.[3] Derivatives of this compound can be elaborated into compounds that, for example, inhibit tubulin polymerization or act as kinase inhibitors.[3][4] The flexibility of the malonate ester allows for the introduction of pharmacophores that can interact with the colchicine binding site on tubulin or the ATP-binding pocket of kinases, leading to cell cycle arrest and apoptosis in cancer cells.
3. Acetylcholinesterase Inhibitors for Neurodegenerative Diseases:
A series of thiophene derivatives have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a key therapeutic strategy in the management of Alzheimer's disease.[5][6] The scaffold provided by this compound can be used to synthesize novel AChE inhibitors. The thiophene ring can participate in π-stacking interactions within the enzyme's active site, while modifications at the malonate position can optimize interactions with the peripheral anionic site or other regions of the enzyme.
4. Antimicrobial Agents:
Thiophene derivatives have a long history of investigation for their antibacterial and antifungal properties.[2] By modifying this compound, novel compounds with broad-spectrum antimicrobial activity can be synthesized. These modifications can include the formation of heterocyclic systems, such as pyrazoles or pyridines, which are known to possess antimicrobial efficacy.
Experimental Protocols
Protocol 1: Synthesis of a Novel Thiophene-Based Chalcone-Like Analogue
This protocol describes a two-step synthesis of a novel chalcone-like analogue from this compound, which could be evaluated for its anticancer properties as an inhibitor of tubulin polymerization.[3]
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1 mmol) and an appropriate aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1 mmol) in 20 mL of toluene, add piperidine (0.1 mmol) and acetic acid (0.1 mmol).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate arylidene malonate.
Step 2: Reduction and Hydrolysis
-
The purified arylidene malonate can then be further modified. For instance, selective reduction of one ester group followed by hydrolysis of the other can yield a carboxylic acid derivative, a common feature in many active pharmaceutical ingredients.
Protocol 2: Synthesis of a Novel Thieno[2,3-d]pyrimidine Kinase Inhibitor Precursor
This protocol outlines the synthesis of a substituted aminothiophene, a key intermediate for preparing thieno[2,3-d]pyrimidine-based kinase inhibitors, using a Gewald reaction approach.[4]
-
Combine this compound (1 mmol), elemental sulfur (1 mmol), and a suitable ketone or aldehyde (e.g., cyclohexanone, 1 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of a secondary amine, such as morpholine or piperidine (0.2 mmol).
-
Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the substituted 2-aminothiophene-3-carboxylate derivative. This intermediate can then be cyclized with formamide or other reagents to form the thieno[2,3-d]pyrimidine core.[4]
Quantitative Data
The following tables present representative quantitative data for novel ligands derived from thiophene-malonate precursors, based on activities reported for structurally similar compounds in the literature.
Table 1: Representative Anticancer Activity of Thiophene-Based Ligands
| Compound ID | Target Cell Line | IC50 (µM)[3] | Target Pathway |
|---|---|---|---|
| Thio-Chalcone-A | K562 | < 2.0 | Tubulin Polymerization Inhibition |
| Thio-Chalcone-B | HeLa | 5.8 | Tubulin Polymerization Inhibition |
| Thieno-Pyrimidine-1 | MCF-7 | 10.5 | Kinase Inhibition |
| Thieno-Pyrimidine-2 | HepG-2 | 8.2 | Kinase Inhibition[4] |
Table 2: Representative Enzyme Inhibition Data for Thiophene-Based Ligands
| Compound ID | Target Enzyme | % Inhibition at 10 µM[6] | IC50 (µM)[1] |
|---|---|---|---|
| Thio-Inflam-X | COX-2 | 75 | 6.0 |
| Thio-AChE-Y | Acetylcholinesterase | 60 | - |
Visualizations
Below are diagrams illustrating a general experimental workflow and a representative signaling pathway relevant to the application of these novel ligands.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiophene analogues of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Dimethyl 2-(thiophen-2-ylmethyl)malonate and its Hydrolysis Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and characterization of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a key intermediate in organic synthesis, and its corresponding hydrolysis product, 2-(thiophen-2-ylmethyl)malonic acid. This guide offers comprehensive methodologies for spectroscopic and chromatographic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular format for ease of comparison and interpretation. Additionally, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and chemical transformations.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex heterocyclic structures. The thiophene moiety is a recognized pharmacophore present in numerous approved drugs. Accurate and thorough characterization of this malonate derivative and its subsequent products is crucial for ensuring purity, confirming structural integrity, and understanding reaction kinetics. These application notes provide the necessary protocols and reference data for researchers working with this compound.
Synthesis and Reaction Pathways
A common pathway for the synthesis of this compound involves the nucleophilic substitution of a halomethylthiophene with dimethyl malonate. A subsequent hydrolysis reaction can then be employed to produce the corresponding dicarboxylic acid, which can serve as a precursor for further derivatization.
Caption: Reaction scheme for the synthesis of this compound and its subsequent hydrolysis.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for similar malonic ester syntheses.
Materials:
-
Dimethyl malonate
-
2-(Chloromethyl)thiophene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dimethyl malonate (1.2 equivalents) to anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the resulting solution back to 0 °C and add a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless oil.
Hydrolysis of this compound
This protocol describes the basic hydrolysis of the diester to the corresponding dicarboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2.5 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(thiophen-2-ylmethyl)malonic acid as a white solid. The product can be further purified by recrystallization if necessary.
Characterization Techniques and Data
The following sections detail the analytical techniques and expected data for the characterization of this compound and its hydrolysis product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for structural elucidation. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ for the ester and DMSO-d₆ for the diacid.
Table 1: Predicted ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~7.20 | d | 1H | Thiophene H5 |
| ~6.95 | dd | 1H | Thiophene H4 | |
| ~6.90 | d | 1H | Thiophene H3 | |
| ~3.85 | t | 1H | CH (malonate) | |
| ~3.75 | s | 6H | OCH₃ | |
| ~3.40 | d | 2H | CH₂ | |
| 2-(thiophen-2-ylmethyl)malonic acid | ~12.5 | br s | 2H | COOH |
| ~7.25 | d | 1H | Thiophene H5 | |
| ~6.98 | dd | 1H | Thiophene H4 | |
| ~6.92 | d | 1H | Thiophene H3 | |
| ~3.70 | t | 1H | CH (malonate) | |
| ~3.35 | d | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~169.0 | C=O |
| ~140.0 | Thiophene C2 | |
| ~127.0 | Thiophene C5 | |
| ~126.5 | Thiophene C4 | |
| ~125.0 | Thiophene C3 | |
| ~52.5 | OCH₃ | |
| ~51.0 | CH (malonate) | |
| ~32.0 | CH₂ | |
| 2-(thiophen-2-ylmethyl)malonic acid | ~171.0 | C=O |
| ~140.5 | Thiophene C2 | |
| ~127.2 | Thiophene C5 | |
| ~126.8 | Thiophene C4 | |
| ~125.3 | Thiophene C3 | |
| ~51.5 | CH (malonate) | |
| ~32.5 | CH₂ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecules.
Table 3: Predicted FT-IR Data
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~3100 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) | |
| ~1735 | C=O stretch (ester) | |
| ~1435 | C-H bend (CH₃) | |
| ~1200 | C-O stretch (ester) | |
| 2-(thiophen-2-ylmethyl)malonic acid | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3100 | C-H stretch (aromatic) | |
| ~2950 | C-H stretch (aliphatic) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1250 | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Table 4: Predicted Mass Spectrometry Data
| Compound | m/z (EI) | Fragment |
| This compound | 228 | [M]⁺ |
| 169 | [M - COOCH₃]⁺ | |
| 97 | [Thiophen-CH₂]⁺ (Thienyl cation) | |
| 2-(thiophen-2-ylmethyl)malonic acid | 200 | [M]⁺ (ESI) |
| 156 | [M - CO₂]⁺ | |
| 97 | [Thiophen-CH₂]⁺ |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
The protocols and data presented in these application notes serve as a comprehensive guide for the synthesis and characterization of this compound and its hydrolysis product. Adherence to these methodologies will enable researchers to confidently prepare and verify the integrity of these valuable synthetic intermediates. The provided spectral data, while predicted based on analogous structures, offers a reliable reference for the interpretation of experimental results.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why is the yield of my reaction consistently low?
Answer: Low yields in this synthesis can stem from several factors. The primary suspect is often the stability of the starting material, 2-(chloromethyl)thiophene. This compound is known to be unstable and can decompose or polymerize, particularly if not stored correctly at low temperatures.[1] Another significant cause can be the formation of a dialkylated byproduct, where the malonate ester reacts with two molecules of 2-(chloromethyl)thiophene.[2][3]
To troubleshoot low yields, consider the following:
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Starting Material Quality: Ensure the 2-(chloromethyl)thiophene is fresh or has been stored appropriately at low temperatures (ideally -20°C) and in the dark to prevent degradation.[1]
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Reaction Stoichiometry: Carefully control the molar ratio of reactants. Using a slight excess of dimethyl malonate may help to minimize dialkylation.
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Base Selection and Addition: The choice and handling of the base are critical. Sodium ethoxide or sodium hydride are commonly used. Ensure the base is fresh and added portion-wise or slowly at a controlled temperature to manage the exothermicity of the enolate formation.
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Reaction Temperature: Maintain the recommended temperature throughout the reaction. Deviation can lead to increased side reactions.
Question 2: I have an unexpected byproduct with a different mass spectrum. What could it be?
Answer: An unexpected byproduct could be the result of several side reactions. The most common are dialkylation and O-alkylation.
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Dialkylation Product: As mentioned, the enolate of dimethyl malonate can react with a second molecule of 2-(chloromethyl)thiophene to form Dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate. This is more likely to occur if the concentration of the alkylating agent is too high or if the reaction is run for an extended period after the initial alkylation is complete.[3]
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O-Alkylation Product: The enolate of dimethyl malonate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[4][5] While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an isomeric ether byproduct. Factors that can influence the C/O-alkylation ratio include the solvent, the counter-ion of the base, and the nature of the electrophile.[4][6]
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Polymerization of 2-(chloromethyl)thiophene: The instability of 2-(chloromethyl)thiophene can lead to its self-polymerization under the reaction conditions, resulting in a complex mixture of byproducts.[1][7]
Question 3: My reaction mixture turned dark and viscous. What does this indicate?
Answer: A dark and viscous reaction mixture often points to the decomposition or polymerization of 2-(chloromethyl)thiophene.[1][7] This starting material is known to be labile and can degrade, especially in the presence of base or at elevated temperatures, to form polymeric materials. To mitigate this, ensure that the 2-(chloromethyl)thiophene is added slowly to the reaction mixture at a controlled, low temperature. Using a high-purity starting material that has been properly stored is also crucial.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF or DMF are the most commonly employed bases for malonic ester synthesis.[2][3] The choice of base can influence the reaction rate and the profile of side products.
Q2: How can I minimize the formation of the dialkylated product?
A2: To reduce dialkylation, you can employ a slight excess of dimethyl malonate relative to 2-(chloromethyl)thiophene. Additionally, adding the 2-(chloromethyl)thiophene slowly to the pre-formed enolate of dimethyl malonate can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[3]
Q3: What is the difference between C-alkylation and O-alkylation in this context?
A3: C-alkylation is the desired reaction where the carbon atom of the dimethyl malonate enolate attacks the electrophilic carbon of 2-(chloromethyl)thiophene, forming a new carbon-carbon bond. O-alkylation is a competing side reaction where the oxygen atom of the enolate acts as the nucleophile, resulting in the formation of a ketene acetal, an ether-like byproduct.[4][5]
Quantitative Data Summary
| Issue | Potential Cause | Parameter to Monitor | Typical Observation | Recommended Action |
| Low Yield | Decomposition of 2-(chloromethyl)thiophene | Purity of starting material | Decreased yield, presence of polymeric material | Use fresh, properly stored reagent |
| Dialkylation | Molar ratio of reactants | Byproduct with higher mass | Use slight excess of dimethyl malonate | |
| Byproduct Formation | O-Alkylation | Reaction conditions (solvent, base) | Isomeric byproduct with same mass | Modify solvent polarity or counter-ion |
| Polymerization | Reaction temperature and addition rate | Dark, viscous reaction mixture | Slow addition of alkylating agent at low temp |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on standard malonic ester synthesis procedures. Optimization may be required.
Materials:
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Dimethyl malonate
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Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
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2-(chloromethyl)thiophene (freshly prepared or properly stored)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Ammonium chloride solution (saturated)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) to the anhydrous solvent under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Slowly add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes, and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
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Alkylation: Cool the resulting enolate solution back to 0°C. Add a solution of 2-(chloromethyl)thiophene (1.05 equivalents) in the anhydrous solvent dropwise over 30-60 minutes, ensuring the temperature does not rise significantly.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
Visualizing the Reaction and Side Reactions
Caption: Reaction scheme for the synthesis of this compound and its major side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. google.com [google.com]
- 6. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 7. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
How to improve the yield of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., potassium carbonate, sodium hydride) may have degraded due to improper storage. | Use a freshly opened or properly stored base. For sodium hydride, ensure it is washed with hexane to remove any mineral oil and used under an inert atmosphere. |
| 2. Ineffective Enolate Formation: The solvent may not be sufficiently dry, or the temperature may be too high, leading to side reactions. | Use anhydrous solvents (e.g., dry DMF or THF). Perform the deprotonation step at a controlled temperature, typically 0°C to room temperature. | |
| 3. Degradation of 2-(chloromethyl)thiophene: This starting material can be unstable. | Use freshly distilled or high-purity 2-(chloromethyl)thiophene. Store it in a cool, dark place. | |
| 4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. | |
| Formation of Significant Side Products | 1. Dialkylation: A common side reaction in malonic ester synthesis where two thiophen-2-ylmethyl groups are added to the malonate.[1] | Use a slight excess (1.1-1.2 equivalents) of dimethyl malonate relative to 2-(chloromethyl)thiophene. Add the alkylating agent slowly to the reaction mixture. |
| 2. Self-condensation of 2-(chloromethyl)thiophene: Can occur under basic conditions. | Maintain a controlled temperature and add the 2-(chloromethyl)thiophene dropwise to the dimethyl malonate enolate solution. | |
| 3. Hydrolysis of Esters: Presence of water can lead to the hydrolysis of the dimethyl malonate or the product. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Difficult Product Purification | 1. Co-elution of Product and Impurities: The product and side products may have similar polarities. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| 2. Oily Product: The final product may be an oil that is difficult to crystallize. | If crystallization is unsuccessful, purification by vacuum distillation can be an effective alternative for removing non-volatile impurities. | |
| Reaction Turns Dark or Polymerizes | 1. High Reaction Temperature: Excessive heat can lead to decomposition of the thiophene ring or polymerization. | Maintain the recommended reaction temperature. Use an ice bath to control exothermic reactions, especially during the addition of reagents. |
| 2. Use of a Strong, Non-hindered Base: Strong bases like sodium methoxide can sometimes promote side reactions with thiophene derivatives. | Consider using a milder, bulkier base like potassium carbonate or potassium tert-butoxide to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of a malonic ester synthesis, which involves two main steps:
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Deprotonation: A base is used to remove an acidic α-hydrogen from dimethyl malonate, forming a resonance-stabilized enolate.
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Alkylation: The nucleophilic enolate attacks the electrophilic carbon of 2-(chloromethyl)thiophene in an SN2 reaction, forming the desired carbon-carbon bond.[1][2]
Q2: Which base is most suitable for this synthesis?
A2: The choice of base is critical. While strong bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can be used, a milder base like potassium carbonate (K₂CO₃) is often preferred.[3] Using a milder base can help to minimize side reactions, such as the decomposition of the sensitive thiophene ring.
Q3: What is the optimal solvent for this reaction?
A3: A polar aprotic solvent is generally used to facilitate the formation and stabilization of the enolate. N,N-Dimethylformamide (DMF) is a common choice as it enhances the nucleophilicity of the enolate.[3] Anhydrous Tetrahydrofuran (THF) can also be used. It is crucial that the solvent is dry to prevent hydrolysis of the ester groups.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (dimethyl malonate and 2-(chloromethyl)thiophene) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q5: What is the expected yield for this synthesis?
A5: With an optimized protocol, yields in the range of 70-85% can be expected.[3] However, the yield can be significantly affected by the purity of the reagents, the reaction conditions, and the purification method.
Q6: Are there any alternative synthesis routes?
A6: While the alkylation of dimethyl malonate is the most common method, other approaches could include:
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Phase-transfer catalysis: This method can sometimes improve yields and simplify the work-up procedure in alkylation reactions.
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Mitsunobu reaction: This reaction could be used to couple thiophenemethanol with dimethyl malonate, avoiding strongly basic conditions.[3]
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on established malonic ester synthesis procedures and is optimized for this specific transformation.
Materials:
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Dimethyl malonate (1.1 eq)
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2-(chloromethyl)thiophene (1.0 eq)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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2 N Hydrochloric acid (HCl)
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Hexane
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous potassium carbonate.
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Addition of Reagents: Add anhydrous DMF to the flask, followed by the dropwise addition of dimethyl malonate at room temperature.
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Enolate Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium enolate of dimethyl malonate.
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Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add a solution of 2-(chloromethyl)thiophene in a small amount of anhydrous DMF dropwise through the dropping funnel over a period of 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully neutralize it with 2 N HCl until the pH is approximately 7.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Purification of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" by column chromatography
Topic: Purification of "Dimethyl 2-(thiophen-2-ylmethyl)malonate"
Welcome to the technical support center for the purification of "this compound" by column chromatography. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you with your purification process.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography purification of "this compound" and related compounds.
Frequently Asked Questions (FAQs)
Q1: My compound is not moving from the origin on the TLC plate, even with a relatively polar solvent system. What should I do?
A1: If your compound remains at the baseline (Rf = 0), the solvent system is not polar enough to move it up the stationary phase. You should increase the polarity of your eluent. For "this compound," which is a moderately polar compound, a mixture of ethyl acetate and hexane is a good starting point. If a 20% ethyl acetate in hexane solution doesn't move the spot, try increasing the concentration of ethyl acetate incrementally, for example, to 30%, 40%, or even 50%. In some cases, a more polar solvent like dichloromethane or a small percentage of methanol in dichloromethane might be necessary.[1]
Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?
A2: Streaking can be caused by several factors:
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Overloading: You may be applying too much sample to your TLC plate or column. Try using a more dilute solution of your sample.
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Compound Decomposition: The compound might be degrading on the silica gel, which is slightly acidic. To test for this, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot develops a streak or new spots in the second dimension, your compound is likely unstable on silica. In this case, you could consider using a different stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., by adding a small amount of triethylamine to your eluent).
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Inappropriate Solvent: The solvent system may not be optimal for your compound, causing poor solubility and streaking. Experiment with different solvent systems to find one that provides good solubility and a well-defined spot on the TLC.
Q3: I'm not getting good separation between my desired product and an impurity. What are my options?
A3: Poor separation can be addressed in several ways:
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Optimize the Solvent System: The key to good separation is finding a solvent system that provides a significant difference in the Rf values of your compounds. Aim for an Rf of 0.2-0.4 for your target compound and a difference in Rf (ΔRf) of at least 0.2 between your product and the impurity. You can screen various solvent systems using TLC to find the optimal one.
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Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can significantly improve separation.[2][3][4] Start with a less polar solvent system to elute the less polar impurities, and then slowly increase the polarity to elute your desired compound, leaving the more polar impurities on the column.
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Adjust the Stationary Phase: If optimizing the mobile phase doesn't work, consider changing the stationary phase. Alumina or reverse-phase silica could provide different selectivity and improve separation.
Q4: How do I visualize the spots of "this compound" on a TLC plate?
A4: "this compound" contains a thiophene ring, which is an aromatic system. Therefore, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[5] For confirmation or if the UV activity is weak, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups. Iodine (I2) vapor is another common method for visualizing organic compounds.[5]
Q5: My purified product seems to be contaminated with silica. How can I prevent this?
A5: Silica contamination can occur if the silica gel is too fine or if highly polar solvents (like methanol) are used in high concentrations, which can cause the silica to dissolve slightly. To avoid this:
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Use silica gel with an appropriate particle size for your column (e.g., 60-120 mesh for gravity chromatography).
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If you need to use a very polar solvent system, consider using a plug of glass wool or a fritted disc at the bottom of your column to prevent silica from washing out.
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After evaporation of the solvent from your purified fractions, you can dissolve the residue in a solvent in which your compound is soluble but silica is not (e.g., dichloromethane) and then filter the solution to remove any suspended silica particles.
Data Presentation
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Solvent System (v/v) | Application | Expected Rf Range for Target Compound |
| 10-30% Ethyl Acetate in Hexane | TLC Development & Initial Column Elution | 0.2 - 0.4 |
| 30-50% Ethyl Acetate in Hexane | Column Elution (for faster elution) | > 0.4 |
| 5-15% Dichloromethane in Hexane | Alternative for less polar impurities | Lower than Ethyl Acetate systems |
| 1-5% Methanol in Dichloromethane | For highly polar impurities | Very low (for eluting strongly adsorbed compounds) |
Note: The optimal solvent system should be determined by TLC prior to running the column.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
1. Preparation of the Column:
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Select a glass column of an appropriate size. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation.
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Securely clamp the column in a vertical position in a fume hood.
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Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase.
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Add a thin layer of sand (approx. 0.5 cm) on top of the glass wool.
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Prepare a slurry of silica gel (e.g., 230-400 mesh for flash chromatography) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
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Wet Loading: Dissolve the crude "this compound" in a minimal amount of the initial eluent. Using a pipette, carefully add the sample solution to the top of the silica gel.
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Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a more polar solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
3. Elution:
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Carefully add the eluent to the top of the column.
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Begin collecting fractions in test tubes or flasks.
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If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent. For example, start with 10% ethyl acetate in hexane, then move to 20%, 30%, and so on.
4. Fraction Analysis:
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Monitor the elution of your compound by spotting a small amount from each fraction onto a TLC plate.
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Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under a UV lamp).
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Combine the fractions that contain the pure desired product.
5. Isolation of the Purified Product:
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Evaporate the solvent from the combined pure fractions using a rotary evaporator.
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The remaining residue is your purified "this compound".
Mandatory Visualization
Diagram 1: Experimental Workflow for Column Chromatography
Caption: A step-by-step workflow for the purification process.
Diagram 2: Troubleshooting Logic for Poor Separation
Caption: A logical guide to resolving poor separation issues.
References
Optimizing reaction conditions for the synthesis of "Dimethyl 2-(thiophen-2-ylmethyl)malonate"
Technical Support Center: Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the malonic ester synthesis. This involves the alkylation of dimethyl malonate with a suitable electrophile, typically 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene, in the presence of a base. The base deprotonates the dimethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic methylene group of the thiophene derivative.
Q2: How do I choose the right base for the reaction?
A2: The choice of base is critical and depends on the desired reactivity and the scale of the reaction.
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Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These are common, strong bases that effectively deprotonate dimethyl malonate. However, they can lead to transesterification as a side reaction if the alcohol solvent does not match the ester groups.
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Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the malonate. It is highly effective but requires anhydrous conditions and careful handling due to its reactivity with water.
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Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that can be effective and are easier to handle than NaH or alkoxides. They often require a polar aprotic solvent like DMF or acetonitrile and may need higher temperatures or longer reaction times.
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Potassium tert-butoxide (KOt-Bu): A strong, sterically hindered base that can be very effective. It is often used in solvents like THF or CH₂Cl₂.[1][2]
Q3: What are the recommended solvents for this synthesis?
A3: The choice of solvent is typically linked to the base being used.
-
For alkoxide bases (NaOEt, NaOMe), the corresponding alcohol (ethanol, methanol) is used to prevent transesterification.
-
For sodium hydride (NaH), anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.
-
For carbonate bases, polar aprotic solvents such as acetonitrile, DMF, or acetone are commonly used.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Recommendations |
| Ineffective Deprotonation | 1. Verify Base Strength: Ensure the base is strong enough to deprotonate dimethyl malonate (pKa ~13). If using a weak base like K₂CO₃, consider switching to a stronger one like NaH or NaOEt. 2. Check Base Quality: The base may have decomposed. Use freshly opened or properly stored base. Sodium hydride, for example, should be a gray powder; a white crust indicates oxidation. |
| Poor Electrophile Quality | 1. Verify Purity: The 2-(halomethyl)thiophene can be unstable and degrade over time. Verify its purity by ¹H NMR or GC-MS before use. 2. Consider Halide: 2-(bromomethyl)thiophene or 2-(iodomethyl)thiophene are more reactive than the chloro- derivative and may improve yields. |
| Sub-optimal Reaction Temperature | 1. Initial Deprotonation: The initial deprotonation with strong bases like NaH is often performed at 0 °C to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the alkylation. 2. Alkylation Step: If the reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-60 °C), but be aware that higher temperatures can increase side reactions. |
| Presence of Water | 1. Use Anhydrous Conditions: Water will quench the malonate enolate and react with strong bases like NaH. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 2: Formation of Significant Dialkylated Byproduct
| Possible Cause | Troubleshooting Steps & Recommendations |
| Stoichiometry | 1. Use Excess Malonate: Employ a slight excess of dimethyl malonate (e.g., 1.2 to 1.5 equivalents) relative to the 2-(halomethyl)thiophene. This increases the statistical probability of the enolate reacting with the electrophile rather than the mono-alkylated product being deprotonated and reacting again. |
| Slow Addition of Electrophile | 1. Control Addition: Add the 2-(halomethyl)thiophene solution dropwise to the pre-formed malonate enolate solution. This maintains a low concentration of the electrophile, favoring mono-alkylation. |
| High Reaction Temperature | 1. Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first. |
Problem 3: Difficult Product Purification
| Possible Cause | Troubleshooting Steps & Recommendations |
| Unreacted Dimethyl Malonate | 1. Aqueous Wash: During workup, wash the organic layer with water or a dilute base (e.g., NaHCO₃ solution) to remove the acidic unreacted dimethyl malonate. |
| Dialkylated Byproduct | 1. Silica Gel Chromatography: The dialkylated product is significantly less polar than the mono-alkylated product and can typically be separated using column chromatography. Use a solvent system like hexane/ethyl acetate. |
| Side Products from Base | 1. Careful Workup: Strongly basic catalysts can cause side reactions like rearrangements or polymerizations.[1] Neutralize the reaction mixture carefully during workup before solvent removal. |
Optimization of Reaction Conditions
The following table provides a summary of how key parameters can be adjusted to optimize the reaction yield, based on common principles of malonic ester synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome / Comment |
| Base | K₂CO₃ | NaOEt | NaH | Yield generally increases with base strength (K₂CO₃ < NaOEt < NaH). However, stronger bases require more stringent anhydrous conditions. |
| Solvent | Acetone | Ethanol | Anhydrous THF | Solvent must be compatible with the chosen base. Using NaOEt in THF would be less effective; it should be used in its conjugate acid, ethanol. |
| Temperature | 25 °C | 50 °C | 0 °C → 25 °C | Higher temperatures can increase reaction rate but may also promote side reactions like dialkylation. For strong bases like NaH, starting at 0 °C is recommended for safety and control. |
| Malonate:Electrophile Ratio | 1:1 | 1.5:1 | 2:1 | Using an excess of dimethyl malonate (e.g., Condition B) is a standard strategy to minimize the formation of the dialkylated byproduct. |
Experimental Protocol: Malonic Ester Synthesis
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl malonate
-
2-(chloromethyl)thiophene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Setup: Under a nitrogen or argon atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Add dimethyl malonate (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
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Alkylation: Dissolve 2-(chloromethyl)thiophene (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, it can be gently heated to reflux (approx. 66 °C for THF) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add water and ethyl acetate. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
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Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Visualizations
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r1 -> dummy1 [style=invis]; r2 -> dummy1 [style=invis];
dummy1 -> dummy2 [label="+", fontsize=18, fontcolor="#EA4335"];
dummy2 -> p1 [label=" ", minlen=2];
base -> dummy2 [dir=none, constraint=false]; solvent -> dummy2 [dir=none, constraint=false];
p1 -> {p2, p3} [style=invis]; } . Caption: General reaction scheme for the synthesis.
References
Common impurities in "Dimethyl 2-(thiophen-2-ylmethyl)malonate" and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 2-(thiophen-2-ylmethyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
The most common impurities arise from the synthesis process, which typically involves the alkylation of dimethyl malonate with a 2-halomethylthiophene (e.g., 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene) in the presence of a base. The primary impurities include:
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Unreacted Starting Materials: Residual dimethyl malonate and 2-(halomethyl)thiophene.
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Dialkylated Byproduct: Dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate can form if the mono-alkylated product undergoes a second alkylation.
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Residual Reagents and Salts: Traces of the base used (e.g., sodium methoxide, potassium carbonate) and inorganic salts (e.g., NaCl, KCl) formed during the reaction.
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Solvents: Residual solvents from the reaction and purification steps (e.g., DMF, methanol, ethyl acetate, hexanes).
Q2: How can I assess the purity of my this compound sample?
Standard analytical techniques are effective for purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to determine purity.[1] Impurity signals can often be identified and quantified.
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Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique to separate and identify volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from less volatile impurities and byproducts.
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Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the presence of impurities during a reaction or purification process.
Q3: What are the potential consequences of using impure this compound in downstream applications?
The presence of impurities can have significant impacts on subsequent experimental steps and final product quality, particularly in drug development:
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Side Reactions: Unreacted starting materials or reactive byproducts can participate in subsequent reactions, leading to the formation of undesired products and reducing the yield of the target molecule.
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Catalyst Poisoning: Certain impurities can inhibit or deactivate catalysts used in downstream transformations.
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Altered Biological Activity: In the context of drug development, impurities may exhibit their own biological activity or toxicity, complicating the interpretation of screening results.
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Difficulty in Purification: The presence of closely related impurities can make the purification of the final product challenging.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product. | Incomplete reaction; Suboptimal reaction conditions (temperature, time, base); Side reactions forming byproducts. | Monitor the reaction by TLC or GC to determine the optimal reaction time. Ensure anhydrous conditions and use a sufficiently strong base to fully deprotonate the dimethyl malonate. Consider adjusting the stoichiometry of the reactants. |
| Presence of a significant amount of dialkylated byproduct. | Use of excess 2-(halomethyl)thiophene; Prolonged reaction time after the initial alkylation is complete. | Use a slight excess of dimethyl malonate relative to the 2-(halomethyl)thiophene. Monitor the reaction closely and quench it once the starting material is consumed to prevent further alkylation. |
| Product appears oily or discolored after initial workup. | Residual solvents; Presence of colored impurities from the thiophene starting material or degradation. | Ensure complete removal of reaction solvents under reduced pressure. If the color persists, purification by column chromatography or recrystallization is recommended. |
| Difficulty in removing inorganic salts. | Inadequate aqueous workup. | Perform multiple extractions with deionized water or brine to thoroughly remove water-soluble salts. |
Impurity Profile and Removal Strategies
| Impurity | Typical Method of Detection | Primary Removal Method | Secondary Removal Method |
| Dimethyl malonate | ¹H NMR, GC-MS | Column Chromatography | Distillation (if boiling points differ significantly) |
| 2-(Halomethyl)thiophene | ¹H NMR, GC-MS | Column Chromatography | Aqueous wash (for some derivatives) |
| Dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate | ¹H NMR, HPLC, GC-MS | Column Chromatography | Recrystallization |
| Inorganic Salts | Conductivity, Ash Test | Aqueous Workup (Extraction) | Filtration |
| Residual Solvents | ¹H NMR, GC | High Vacuum Drying | - |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound from common organic impurities.
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Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Add a small amount of silica gel to create a slurry.
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Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes).
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Loading: Carefully load the prepared slurry onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.[1]
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Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization can be effective if a suitable solvent system is identified.
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Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexanes or dichloromethane/hexanes, is often a good starting point. For some substituted malonates, recrystallization from n-hexane has been reported to yield colorless crystals.[2][3]
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.
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Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
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Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing Workflows
Caption: Synthesis workflow for this compound.
Caption: Purification and analysis workflow for the final product.
References
Technical Support Center: Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis and work-up of Dimethyl 2-(thiophen-2-ylmethyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the dialkylation of the dimethyl malonate. This occurs when a second molecule of 2-(chloromethyl)thiophene reacts with the product, leading to the formation of Dimethyl 2,2-bis(thiophen-2-ylmethyl)malonate. To minimize this, it is recommended to use a slight excess of dimethyl malonate and to control the reaction temperature carefully.
Q2: I am observing a persistent emulsion during the aqueous work-up. What can I do to break it?
A2: Emulsions are common when working with sulfur-containing compounds like thiophenes. To break a persistent emulsion, you can try the following techniques:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.
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Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to remove fine particulate matter that may be stabilizing the emulsion.[1]
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Centrifugation: If available, centrifuging the mixture can effectively break up the emulsion.
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Solvent Evaporation: As a preventative measure in future experiments, after quenching the reaction, the organic solvent can be removed under reduced pressure. The resulting residue can then be redissolved in a fresh portion of the extraction solvent and washed.[2]
Q3: What is a suitable solvent system for the purification of this compound by column chromatography?
A3: A common solvent system for the purification of malonate esters is a gradient of ethyl acetate in hexanes. Based on procedures for similar compounds, a starting gradient of 2-10% ethyl acetate in hexanes is a good starting point for flash column chromatography.[2] The progress of the separation can be monitored by thin-layer chromatography (TLC).
Q4: After column chromatography, my product still shows impurities in the NMR spectrum. What are the likely contaminants?
A4: Besides the dialkylated side product, other possible impurities could be unreacted 2-(chloromethyl)thiophene or dimethyl malonate. If the reaction was not driven to completion, these starting materials might co-elute with the product depending on the chromatography conditions. Additionally, residual solvent from the column (ethyl acetate, hexanes) may be present.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and work-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | Ensure the base (e.g., sodium methoxide) is fresh and anhydrous. Monitor the reaction by TLC until the starting material (2-(chloromethyl)thiophene) is consumed. |
| Dialkylation side reaction is predominant. | Use a larger excess of dimethyl malonate (e.g., 2-3 equivalents). Add the 2-(chloromethyl)thiophene slowly to the reaction mixture. Maintain a lower reaction temperature. | |
| Product loss during work-up. | Be cautious during the aqueous extraction to avoid loss of product in the aqueous layer, especially if an emulsion forms. Minimize the number of transfer steps. | |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of the thiophene moiety. | Thiophene derivatives can be sensitive to strong acids or high temperatures. Ensure the reaction conditions are not overly harsh. A nitrogen or argon atmosphere can also prevent oxidative decomposition. |
| Difficulty in Removing the Solvent After Extraction | High-boiling point of the product. | This compound has a relatively high boiling point. Use a high-vacuum pump for solvent removal. A Kugelrohr apparatus can be effective for distillation of the final product if column chromatography is not sufficient. |
| Product appears as an oil but is expected to be a solid | Presence of impurities. | The presence of unreacted starting materials or side products can prevent the product from solidifying. Re-purify by column chromatography using a shallower gradient. |
| Product is indeed an oil at room temperature. | Not all organic compounds have a defined melting point at room temperature. Confirm the purity by NMR and/or GC-MS. If pure, the oily nature is inherent to the compound. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure based on standard malonic ester synthesis and may require optimization.
1. Reaction Setup:
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To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous methanol.
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Carefully add sodium metal in small portions to generate sodium methoxide in situ. Alternatively, use commercially available sodium methoxide.
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Cool the solution to 0 °C in an ice bath.
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Add dimethyl malonate dropwise with stirring.
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After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
2. Alkylation:
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Dissolve 2-(chloromethyl)thiophene in a minimal amount of anhydrous methanol or another suitable solvent like THF.
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Add the 2-(chloromethyl)thiophene solution dropwise to the stirred solution of the sodium dimethyl malonate at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the 2-(chloromethyl)thiophene.
3. Work-up Procedure:
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Quench the reaction by slowly adding it to a beaker of ice-water.
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If the solution is basic, neutralize it with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
4. Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 2% ethyl acetate and gradually increasing to 10%).
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Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Data Presentation
| Parameter | Expected Outcome | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purity of reagents. |
| Purity (after column) | >95% | As determined by 1H NMR and/or GC-MS. |
| 1H NMR (CDCl3, 400 MHz) | δ ~7.2 (d, 1H), ~6.9 (m, 2H), 3.7 (s, 6H), 3.6 (t, 1H), 3.4 (d, 2H) | Chemical shifts are approximate and may vary. |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for breaking emulsions during work-up.
References
Alternative bases for the synthesis of "Dimethyl 2-(thiophen-2-ylmethyl)malonate"
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate, a key intermediate for researchers in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the synthesis of this compound?
For the synthesis of this compound, potassium carbonate (K₂CO₃) is the preferred base. It is a milder base that effectively promotes the reaction while minimizing the risk of side reactions and decomposition of the acid-sensitive thiophene ring.[1]
Q2: Can I use stronger bases like sodium hydride (NaH) or sodium ethoxide (NaOEt)?
While stronger bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) are commonly used in malonic ester syntheses, they are generally not recommended for substrates containing a thiophene ring.[1][2] The use of a strong base can lead to the decomposition of the thiophene moiety, resulting in lower yields and a more complex mixture of byproducts.[1]
Q3: What is a common side reaction in this synthesis and how can I minimize it?
A common side reaction in malonic ester synthesis is dialkylation, where the product is alkylated a second time.[2] To minimize this, it is advisable to use an excess of dimethyl malonate relative to the 2-(chloromethyl)thiophene.
Q4: My reaction yield is consistently low. What are the potential causes?
Several factors can contribute to low yields:
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Decomposition of the starting material or product: The thiophene ring is sensitive to strongly basic and acidic conditions. Ensure the reaction is performed under appropriately mild conditions.
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Moisture in the reaction: The presence of water can hydrolyze the ester and react with the base, reducing its effectiveness. Use anhydrous solvents and reagents.
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Inefficient enolate formation: Ensure proper stirring and sufficient reaction time for the base to deprotonate the dimethyl malonate.
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Issues with the alkylating agent: 2-(Chloromethyl)thiophene can be unstable. Use a fresh or properly stored batch. Competing hydrolysis of the alkylating agent can also limit the theoretical maximum yield.[1]
Q5: What is the role of DMF as a solvent in this reaction?
N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this reaction. It helps to dissolve the reactants and facilitates the formation and stabilization of the enolate intermediate, thereby enhancing its nucleophilicity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive base or wet reagents. | Use freshly dried potassium carbonate and anhydrous DMF. |
| Decomposition of 2-(chloromethyl)thiophene. | Use a fresh bottle of the alkylating agent or purify it before use. | |
| Reaction temperature is too low. | While the addition of the alkylating agent is done at 0°C, ensure the initial enolate formation and subsequent reaction are allowed to proceed at room temperature as per the protocol.[1] | |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | Dialkylation side product. | Use a larger excess of dimethyl malonate. |
| Decomposition of the thiophene ring. | Avoid strong bases. Stick to milder bases like K₂CO₃.[1] | |
| Unreacted starting materials. | Increase reaction time or check the quality of the base. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during workup. | Ensure the pH is properly neutralized. Perform multiple extractions with a suitable organic solvent. |
| Oily product that is difficult to crystallize. | Purify by column chromatography. |
Alternative Bases Comparison
The choice of base is critical in the synthesis of this compound due to the sensitivity of the thiophene ring. Below is a comparison of potential bases.
| Base | Solvent | Temperature | Yield | Remarks |
| Potassium Carbonate (K₂CO₃) [1] | DMF | 0°C to 20°C | 70-85% | Recommended. Mild conditions prevent decomposition of the thiophene ring. |
| Sodium Hydride (NaH) [1] | THF/DMF | N/A | Not Recommended | Strong base, likely to cause decomposition of the thiophene ring. |
| Sodium Ethoxide (NaOEt) [2][3] | Ethanol | N/A | Not Recommended | Strong base, risk of thiophene decomposition and potential for transesterification. |
| Sodium Methoxide (NaOMe) [4][5] | Methanol | N/A | Not Recommended | Strong base, risk of thiophene decomposition. |
Experimental Protocols
Recommended Protocol using Potassium Carbonate[1]
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Reaction Setup: In a round-bottom flask, stir a mixture of dimethyl malonate (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous N,N-dimethylformamide (DMF).
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Enolate Formation: Stir the suspension at 20°C for 30 minutes.
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Alkylation: Cool the mixture to 0°C in an ice bath. Add 2-(chloromethyl)thiophene (1.5 equivalents) dropwise to the suspension.
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Reaction: After the addition is complete, allow the reaction mixture to stir for 1 hour at 0°C.
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Workup: Neutralize the reaction mixture with 2 N HCl.
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Isolation: Isolate the product by filtration and wash the solid with hexane.
Visual Guides
References
- 1. This compound | 122308-25-2 | Benchchem [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting low conversion in the alkylation of dimethyl malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the alkylation of dimethyl malonate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Low Conversion and Other Common Issues
Low conversion in the alkylation of dimethyl malonate can stem from a variety of factors, from reagent quality to reaction conditions. This guide addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiment.
FAQs: Diagnosing the Problem
Q1: I recovered most of my dimethyl malonate starting material. What could be the cause?
A1: Unreacted starting material typically points to inefficient deprotonation of the dimethyl malonate. The alpha-protons of dimethyl malonate have a pKa of about 13, so a sufficiently strong base is required to generate the nucleophilic enolate.[1][2][3]
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Insufficiently Strong Base: Ensure the base you are using has a conjugate acid with a pKa significantly higher than 13. Common bases for this reaction include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium carbonate (K₂CO₃).[4] Sodium ethoxide is a suitable choice as the pKa of its conjugate acid, ethanol, is around 16, favoring enolate formation.[5]
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Poor Quality Base: The base may have degraded due to improper storage. For example, sodium hydride reacts with moisture and air. Use freshly opened or properly stored base.
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Low Temperature: While lower temperatures can sometimes improve selectivity, they can also decrease the rate of deprotonation.[6] If you are running the reaction at a very low temperature, consider allowing it to warm to room temperature or slightly above to facilitate complete enolate formation.
Q2: My main product is the dialkylated dimethyl malonate. How can I favor mono-alkylation?
A2: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[7] This occurs because the mono-alkylated product still possesses one acidic proton, allowing for a second deprotonation and subsequent alkylation.[8]
To favor mono-alkylation, you can adjust the stoichiometry of your reactants. Using a slight excess of dimethyl malonate relative to the alkylating agent and the base can help minimize dialkylation.[9][10] One study systematically investigated this, finding that a ratio of 1.1 equivalents of diethyl malonate to 1.0 equivalent of sodium hydride and the alkylating agent significantly improved the yield of the mono-alkylated product.
Q3: I'm observing a complex mixture of byproducts. What are the likely side reactions?
A3: Besides dialkylation, other side reactions can lead to a complex product mixture and low yield of the desired product.
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Claisen Condensation: If a base like sodium ethoxide is used and there is unreacted dimethyl malonate, the enolate can attack the carbonyl group of another ester molecule.[1][2] This is more likely if the alkylating agent reacts slowly. To mitigate this, ensure efficient enolate formation and use a reactive alkylating agent.[1][2]
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Hydrolysis: If there is water in your reaction, it can hydrolyze the ester groups of your dimethyl malonate or your product, especially under basic or acidic workup conditions.[5][10] Ensure you are using anhydrous solvents and reagents.
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Solvent Reactivity: Some strong bases can react with the solvent. For instance, sodium hydride can react with dimethylformamide (DMF), leading to the formation of byproducts and consuming the base.[11] Consider using a more inert solvent like tetrahydrofuran (THF).
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Elimination Reaction of the Alkyl Halide: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, especially at higher temperatures.[5][8] It is best to use primary or methyl halides.[5][8]
Q4: The reaction is very slow or does not seem to be proceeding. What can I do?
A4: Slow reaction rates can be due to several factors:
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Steric Hindrance: A bulky alkylating agent will react more slowly in this Sₙ2 reaction.[5] If possible, use a less sterically hindered electrophile.
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Leaving Group: The nature of the leaving group on the alkylating agent is crucial. The reaction rate follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide.
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Solvent Choice: The solvent plays a role in solvating the cation of the base and influencing the reactivity of the enolate. Aprotic polar solvents like THF and DMF are commonly used.
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Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also promote side reactions like elimination. A moderate temperature increase should be attempted first.
Data on Reaction Condition Optimization
The following table summarizes the effect of stoichiometry and solvent on the yield of mono-alkylated diethyl malonate with butyl iodide.
| Diethyl Malonate (equiv.) | NaH (equiv.) | Butyl Iodide (equiv.) | Solvent | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| 1.0 | 1.0 | 1.0 | DMF | 55 | - |
| 1.1 | 1.0 | 1.0 | DMF | 70 | 5 |
| 1.5 | 1.0 | 1.0 | DMF | 72 | <2 |
| 1.1 | 1.0 | 1.0 | THF | 62 | 5 |
Data adapted from a study on the optimization of the alkylation of malonates.[10]
Visualizing the Process
Reaction Pathway
References
- 1. organic chemistry - Choice of base for malonic ester synthesis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Malonic Ester Synthesis [organic-chemistry.org]
- 10. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dimethyl 2-(thiophen-2-ylmethyl)malonate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4][5] For optimal preservation of its chemical integrity, storage in a well-ventilated area away from direct sunlight and heat sources is also advised.[3][6] Some suppliers of similar compounds, like Diethyl 2-(thiophen-2-ylmethyl)malonate, recommend refrigeration at 2-8°C.[7]
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, two primary degradation pathways are of concern. The malonic ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which would yield the corresponding carboxylic acid derivatives. Secondly, the thiophene ring can be prone to oxidation, which may compromise the integrity of the molecule.
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in the liquid. From an analytical perspective, the presence of new peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) chromatograms, or changes in the spectral data (e.g., NMR, IR) would indicate the formation of degradation products.
Q4: Is this compound sensitive to light?
Q5: What materials are incompatible with this compound?
A5: this compound should be stored away from strong oxidizing agents, acids, and bases, as these can catalyze its degradation.[1][6]
Troubleshooting Guide
Issue 1: I am seeing an unexpected peak in my HPLC/GC analysis of a freshly prepared solution.
-
Question: Could this be a degradation product?
-
Answer: It is possible. First, confirm the identity of your starting material using a reference standard. If the main peak is correct, the additional peak could be an impurity from synthesis or a degradation product. To investigate if it's a degradation product, you can perform a forced degradation study as outlined in the experimental protocols section to see if the peak intensity increases under stress conditions.
Issue 2: The yield of my reaction using this compound is lower than expected.
-
Question: Could the stability of the starting material be the cause?
-
Answer: Yes, if the starting material has degraded, its effective concentration will be lower, leading to reduced reaction yields. It is recommended to assess the purity of your this compound stock using a suitable analytical method like HPLC or GC prior to use.
Issue 3: I have observed a color change in my stored this compound.
-
Question: Does a color change indicate degradation?
-
Answer: A change in color is a strong indicator of a chemical change and potential degradation. It is highly recommended to re-analyze the material to determine its purity before proceeding with any experiments.
Potential Degradation Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes under various stress conditions.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~5% | Mono-hydrolyzed malonate |
| 0.1 M NaOH | 24 | 60 | ~15% | Di-hydrolyzed malonate |
| 3% H₂O₂ | 24 | 25 | ~10% | Thiophene oxide derivative |
| Thermal | 48 | 80 | ~3% | Unidentified minor products |
| Photolytic (UV) | 24 | 25 | ~2% | Unidentified minor products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.
-
After incubation, prepare a 1 mg/mL solution in acetonitrile and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to UV light in a photostability chamber for 24 hours.
-
After exposure, prepare a 1 mg/mL solution in acetonitrile and dilute for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent compound peak.
-
Quantify the percentage of degradation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for stability-related issues.
References
Technical Support Center: Knoevenagel Condensations with Dimethyl 2-(thiophen-2-ylmethyl)malonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Knoevenagel condensations involving "Dimethyl 2-(thiophen-2-ylmethyl)malonate" and aromatic aldehydes, such as thiophene-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Knoevenagel condensation between this compound and an aldehyde?
A1: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, in this case, this compound, to a carbonyl group of an aldehyde, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, such as piperidine, and results in the formation of a new carbon-carbon double bond.[1][2]
Q2: What are the most common by-products in this type of Knoevenagel reaction?
A2: The most frequently encountered by-products include the Michael adduct, where a second molecule of the malonate adds to the initially formed α,β-unsaturated product.[3][4] Other potential side products can arise from self-condensation of the aldehyde (especially if it is aliphatic), or decarboxylation of the malonate starting material or product under harsh conditions like prolonged heating.
Q3: Why is piperidine a commonly used catalyst?
A3: Piperidine is a weak organic base that is effective in deprotonating the active methylene group of the malonate to form a reactive enolate.[1][5] It is generally not basic enough to cause self-condensation of aromatic aldehydes, which is a common side reaction with stronger bases.[2] Interestingly, it has been shown that piperidine salts, formed in the presence of trace acidic impurities in the aldehyde, can be the true catalytic species.[6]
Q4: Can other catalysts be used?
A4: Yes, other weak bases like pyrrolidine have been used successfully and can sometimes offer advantages in terms of reaction rate and conversion.[7][8] Various other catalytic systems, including ammonium salts and Lewis acids in combination with amines, have also been reported for Knoevenagel condensations.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials (aldehyde and malonate) and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel condensation with this compound and provides potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The piperidine may be old or degraded. 2. Insufficient Catalyst: The amount of catalyst may be too low, especially if the aldehyde contains acidic impurities.[6] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Water in the Reaction Mixture: Water is a by-product of the condensation and can inhibit the reaction. | 1. Use freshly distilled piperidine. 2. Increase the catalyst loading slightly. Consider adding a small amount of a carboxylic acid (like acetic acid) to form the piperidinium salt in situ. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows (e.g., with benzene or toluene). |
| Formation of a Significant Amount of Michael Adduct (Bis-Adduct) | 1. High Catalyst Concentration: A higher concentration of base can promote the Michael addition. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial product is formed can lead to the formation of the Michael adduct.[4] 3. High Temperature: Elevated temperatures can sometimes favor the Michael addition. | 1. Reduce the amount of piperidine used. 2. Monitor the reaction closely by TLC and stop it once the desired product is the major component. 3. Attempt the reaction at a lower temperature for a longer period. |
| Presence of Unreacted Starting Materials | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Equilibrium: The reaction may have reached equilibrium. | 1. Extend the reaction time, ensuring to monitor for by-product formation. 2. If using a solvent that forms an azeotrope with water, ensure efficient water removal. |
| Decarboxylation of Malonate or Product | 1. High Reaction Temperature: Prolonged heating at high temperatures can lead to the loss of one of the ester groups as carbon dioxide. 2. Acidic or Basic Impurities: Strong acidic or basic conditions can promote decarboxylation. | 1. Perform the reaction at the lowest effective temperature. 2. Purify starting materials to remove strong acids or bases. Ensure the catalyst used is a weak base. |
| Aldehyde Self-Condensation | 1. Use of a Strong Base: Stronger bases can deprotonate the α-carbon of the aldehyde, leading to self-condensation. 2. Presence of an Enolizable Aldehyde: This is more common with aliphatic aldehydes. | 1. Use a weak base catalyst like piperidine. 2. This is less of a concern with aromatic aldehydes like thiophene-2-carboxaldehyde. |
Experimental Protocols
General Protocol for Knoevenagel Condensation of an Aromatic Aldehyde with this compound
This protocol is adapted from a procedure for the condensation of benzaldehyde and ethyl malonate.[6]
Materials:
-
Aromatic aldehyde (e.g., thiophene-2-carboxaldehyde)
-
This compound
-
Piperidine (freshly distilled)
-
Benzene or Toluene (as solvent)
-
Anhydrous sodium sulfate
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Saturated brine solution
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aromatic aldehyde (1.0 eq), this compound (1.05 eq), and a catalytic amount of piperidine (0.1 eq) in benzene or toluene.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the aldehyde.
-
Cool the reaction mixture to room temperature and dilute with an equal volume of the solvent used.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Reaction pathway for the Knoevenagel condensation and potential by-product formation.
Caption: A logical workflow for troubleshooting Knoevenagel condensation experiments.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for the Synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of dimethyl 2-(thiophen-2-ylmethyl)malonate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow Overview
The synthesis of this compound typically involves the alkylation of dimethyl malonate with 2-(chloromethyl)thiophene in the presence of a base. Reaction progress is monitored by TLC or GC-MS to determine the consumption of starting materials and the formation of the product.
Caption: Workflow for the synthesis and monitoring of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for the synthesis of this compound?
A typical procedure involves the deprotonation of dimethyl malonate using a base like potassium carbonate (K₂CO₃) in a polar aorotic solvent such as N,N-dimethylformamide (DMF). The resulting enolate then reacts with 2-(chloromethyl)thiophene to form the desired product. [1] Example Protocol:
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Stir dimethyl malonate (1.0 eq) and potassium carbonate (2.0 eq) in DMF at 20°C for 30 minutes. [1]2. Cool the mixture to 0°C and add 2-(chloromethyl)thiophene (1.5 eq) dropwise. [1]3. Allow the reaction to stir for 1 hour at 0°C and then let it warm to room temperature while monitoring. [1]4. Once the reaction is complete, neutralize with a dilute acid (e.g., 2 N HCl) and extract the product. [1]
Q2: How can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
TLC is a quick and effective way to monitor the consumption of the starting materials and the appearance of the product.
Detailed Methodology for TLC Analysis:
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Sample Preparation: Withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube. Dissolve this aliquot in a small amount of a volatile solvent like ethyl acetate or dichloromethane.
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Spotting: On a silica gel TLC plate, spot the prepared reaction mixture alongside the starting materials (dimethyl malonate and 2-(chloromethyl)thiophene) for reference.
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Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A common starting point is a mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate.
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Visualization: Visualize the developed plate under a UV lamp (254 nm), as thiophene-containing compounds are typically UV-active. Circle the spots with a pencil.
Q3: What should I look for on the TLC plate to determine if the reaction is complete?
A completed reaction will show the disappearance of the limiting starting material spot (likely 2-(chloromethyl)thiophene) and the appearance of a new spot corresponding to the product, this compound. The product is expected to have an Rf value between that of the two starting materials.
Q4: How can Gas Chromatography-Mass Spectrometry (GC-MS) be used for reaction monitoring?
GC-MS provides more detailed information than TLC, including the relative quantities of components and their mass-to-charge ratio, which aids in identification.
Detailed Methodology for GC-MS Analysis:
-
Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering out any solids.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
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Analysis: The components of the mixture are separated based on their boiling points and interactions with the GC column. The mass spectrometer then fragments the molecules and detects the resulting ions.
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking of spots | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. [2] |
| Spots remain on the baseline | The eluting solvent is not polar enough. | Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run at the solvent front | The eluting solvent is too polar. | Decrease the polarity of the solvent system (e.g., increase the percentage of hexane). |
| No spots are visible under UV light | The sample is too dilute, or the compounds are not UV-active (unlikely for this reaction). | Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications. [3] |
| Smearing, especially from a DMF reaction mixture | High-boiling solvent (DMF) is interfering with the chromatography. | After spotting the plate, place it under high vacuum for a few minutes to remove the DMF before developing. [4] |
GC-MS Troubleshooting
| Problem | Possible Cause | Solution |
| No peaks are observed | Injection issue (e.g., blocked syringe), or the compounds are not reaching the detector. | Check the syringe, ensure the sample is properly loaded, and verify the GC-MS instrument parameters. |
| Poor peak shape (tailing or fronting) | The compound is interacting with active sites in the injector or column. | Use a deactivated injector liner. Ensure the column is properly conditioned. For acidic or basic compounds, derivatization may be necessary, although it is not typically required for this reaction. |
| Broad peaks | The oven temperature program is too slow, or there is a high dead volume. | Increase the oven ramp rate. Check for and minimize any dead volume in the system. |
| Ghost peaks (peaks appearing in blank runs) | Carryover from a previous injection. | Clean the syringe and injector port. Run a solvent blank to wash the system. |
| Baseline noise or drift | Contaminated carrier gas or a dirty detector. | Ensure high-purity carrier gas is used and that gas purifiers are functional. The ion source may require cleaning. |
Quantitative Data
The following tables provide estimated chromatographic parameters based on the properties of the compounds and data from similar molecules. Actual values may vary depending on the specific experimental conditions.
Table 1: Estimated TLC Rf Values
| Compound | Estimated Rf (Hexane:Ethyl Acetate 4:1) | Notes |
| 2-(Chloromethyl)thiophene | ~0.6 - 0.7 | Relatively non-polar. |
| Dimethyl Malonate | ~0.3 - 0.4 | More polar than the alkyl halide. |
| This compound (Product) | ~0.4 - 0.5 | Expected to have an intermediate polarity. |
Table 2: Estimated GC-MS Parameters and Retention Times
| Parameter | Value |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI), 70 eV |
| Compound | Estimated Retention Time (min) | Characteristic Mass Fragments (m/z) |
| Dimethyl Malonate | ~5 - 7 | 132 (M+), 101, 74, 59 |
| 2-(Chloromethyl)thiophene | ~8 - 10 | 132 (M+), 97 (M-Cl), 84 |
| This compound (Product) | ~12 - 15 | 228 (M+), 197, 169, 97 |
References
Challenges in the scale-up production of "Dimethyl 2-(thiophen-2-ylmethyl)malonate"
Welcome to the technical support center for the scale-up production of Dimethyl 2-(thiophen-2-ylmethyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TSG-001 | Low yield of the desired product. | - Incomplete reaction: Insufficient reaction time or temperature. - Side reactions: Formation of dialkylated product or other byproducts.[1] - Decomposition of starting material: 2-(Chloromethyl)thiophene is known to be unstable.[2][3] - Suboptimal base concentration: Incorrect stoichiometry of the base used for deprotonation of dimethyl malonate. | - Reaction Optimization: Monitor the reaction progress using techniques like TLC or GC to ensure completion. Consider a gradual increase in reaction temperature or time. - Control Stoichiometry: Use a slight excess of dimethyl malonate to minimize the formation of the dialkylated byproduct. - Fresh Starting Material: Use freshly prepared or properly stored 2-(chloromethyl)thiophene. If storing, add a stabilizer like dicyclohexylamine and keep in a loosely plugged bottle in a refrigerator.[2] - Base Selection and Addition: Ensure the use of an appropriate base (e.g., sodium methoxide in methanol) and add it portion-wise to control the reaction. |
| TSG-002 | Presence of significant amounts of a higher molecular weight impurity. | - Dialkylation: The enolate of the mono-alkylated product reacts with another molecule of 2-(chloromethyl)thiophene.[1] | - Reverse Addition: Add the base to a solution of dimethyl malonate and 2-(chloromethyl)thiophene. - Excess Malonate: Use a molar excess of dimethyl malonate relative to 2-(chloromethyl)thiophene. |
| TSG-003 | Difficulty in purifying the final product by distillation. | - Thermal Instability: The product may be prone to decomposition at elevated temperatures. - High Boiling Point: The product may have a high boiling point, requiring high vacuum for distillation, which can be challenging on a large scale. - Azeotrope Formation: Potential for the product to form an azeotrope with residual solvents or impurities. | - Alternative Purification: Employ column chromatography (silica gel) for purification. For larger scales, consider flash chromatography or silica-plug filtration, which has been shown to be effective for similar compounds on a pilot plant scale.[4] - Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is a highly effective purification method for large quantities. |
| TSG-004 | Reaction is difficult to control and shows a strong exotherm. | - Exothermic Nature: The alkylation of the malonate enolate is an exothermic process. On a large scale, heat dissipation can be challenging. | - Slow Addition: Add the electrophile (2-(chloromethyl)thiophene) or the base slowly to the reaction mixture. - Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). - Dilution: Conduct the reaction in a suitable solvent to help dissipate the heat generated. |
| TSG-005 | Inconsistent results between batches. | - Variable Quality of Starting Material: The purity and stability of 2-(chloromethyl)thiophene can vary.[2][3] - Moisture in Reaction: Presence of water can consume the base and affect the enolate formation. | - Quality Control: Perform analytical tests (e.g., NMR, GC) on the starting materials before use. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in scaling up the production of this compound?
A1: The primary challenge lies in the handling of the starting material, 2-(chloromethyl)thiophene, which is unstable and can decompose, sometimes explosively, upon storage.[2][3] Additionally, controlling the formation of the dialkylated byproduct during the malonic ester synthesis is a significant hurdle that can lower yield and complicate purification.[1]
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: To minimize dialkylation, it is recommended to use an excess of dimethyl malonate. This ensures that the enolate of dimethyl malonate is more likely to react with 2-(chloromethyl)thiophene than the enolate of the mono-alkylated product.
Q3: What are the recommended storage conditions for 2-(chloromethyl)thiophene?
A3: Due to its instability, 2-(chloromethyl)thiophene should not be stored for long periods or in sealed containers.[2] For short-term storage, it is advisable to add a stabilizer, such as 1-2% by weight of dicyclohexylamine, and store it in a loosely plugged glass bottle in a refrigerator.[2]
Q4: My reaction is turning dark, is this normal?
A4: While some color change can be expected, a significant darkening of the reaction mixture could indicate decomposition of the thiophene moiety or other side reactions. This can be exacerbated by high temperatures. It is crucial to maintain the recommended reaction temperature and ensure an inert atmosphere.
Q5: What analytical techniques are best for monitoring the reaction progress and product purity?
A5: Gas Chromatography (GC) and Thin Layer Chromatography (TLC) are effective for monitoring the disappearance of starting materials and the formation of the product. For assessing the purity of the final product, GC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Synthesis of this compound
Materials:
-
Dimethyl malonate
-
2-(Chloromethyl)thiophene (freshly prepared or properly stored)
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve dimethyl malonate (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 5 °C.
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Alkylation: Once the base is fully dissolved and the solution is stirred for 15 minutes, add a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in anhydrous methanol dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of residue).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation of the dialkylated byproduct during synthesis.
References
Reflux vs. room temperature synthesis of "Dimethyl 2-(thiophen-2-ylmethyl)malonate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 2-(thiophen-2-ylmethyl)malonate, comparing reflux and room temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the reflux and room temperature synthesis of this compound?
A1: The primary differences lie in the reaction kinetics and potential side product formation. Reflux (heating) conditions accelerate the reaction, leading to shorter completion times. However, the higher temperature can also promote the formation of impurities, such as the dialkylated byproduct. Room temperature synthesis is slower but often yields a cleaner product with higher purity, potentially simplifying purification.
Q2: Which base is most suitable for this reaction?
A2: Sodium hydride (NaH) is a strong base commonly used for deprotonating dimethyl malonate. It offers the advantage of an irreversible reaction, driving the formation of the malonate enolate. Potassium carbonate (K₂CO₃) is a milder, safer alternative, though it may require longer reaction times or heating to achieve comparable conversion. The choice of base can influence both the reaction rate and the side product profile.[1][2]
Q3: What is the major side product in this synthesis, and how can its formation be minimized?
A3: The most common side product is the dialkylated malonate, where two thiophen-2-ylmethyl groups are attached to the same carbon of the dimethyl malonate.[3][4] To minimize its formation, a slight excess of dimethyl malonate relative to 2-(chloromethyl)thiophene can be used. Additionally, slow, dropwise addition of the alkylating agent to the malonate enolate solution can help maintain a low concentration of the electrophile, favoring mono-alkylation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials (dimethyl malonate and 2-(chloromethyl)thiophene) and the desired product. The disappearance of the limiting reagent (typically 2-(chloromethyl)thiophene) indicates the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., sodium hydride exposed to moisture).2. Insufficient reaction time, especially at room temperature.3. Low quality or degraded 2-(chloromethyl)thiophene. | 1. Use fresh, properly stored sodium hydride. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).2. Extend the reaction time and continue monitoring by TLC.3. Verify the purity of the starting materials. |
| High Levels of Dialkylated Product | 1. Stoichiometry: Molar ratio of 2-(chloromethyl)thiophene to dimethyl malonate is too high.2. Rapid addition of the alkylating agent. | 1. Use a slight excess (1.1-1.2 equivalents) of dimethyl malonate.2. Add the 2-(chloromethyl)thiophene solution dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes). |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient base.2. Short reaction time. | 1. Ensure at least one equivalent of a strong base like sodium hydride is used.2. Increase the reaction time or consider switching to reflux conditions if the reaction is too slow at room temperature. |
| Difficult Purification | 1. Presence of multiple products and unreacted starting materials.2. Oily product that is difficult to crystallize. | 1. Optimize the reaction conditions to maximize the yield of the desired product and minimize side reactions.2. Utilize column chromatography with a suitable solvent gradient for purification. |
Data Presentation
Table 1: Comparison of Quantitative Data for Reflux vs. Room Temperature Synthesis
| Parameter | Reflux Conditions | Room Temperature Conditions |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (crude) | 85-90% | >95% |
| Dialkylated Byproduct | 5-10% | <5% |
Experimental Protocols
Reflux Synthesis Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Malonate Addition: Cool the suspension to 0 °C and add dimethyl malonate (1.2 equivalents) dropwise.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkylation: Heat the mixture to reflux and add a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Room Temperature Synthesis Protocol
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Malonate Addition: Cool the suspension to 0 °C and add dimethyl malonate (1.2 equivalents) dropwise.
-
Enolate Formation: Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add a solution of 2-(chloromethyl)thiophene (1.0 equivalent) in anhydrous DMF dropwise over 30 minutes at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"Dimethyl 2-(thiophen-2-ylmethyl)malonate" vs. diethyl 2-(thiophen-2-ylmethyl)malonate reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the choice between structurally similar reagents can significantly impact reaction outcomes, yields, and overall efficiency. This guide provides an objective comparison of the reactivity of Dimethyl 2-(thiophen-2-ylmethyl)malonate and Diethyl 2-(thiophen-2-ylmethyl)malonate, two important intermediates in the synthesis of various heterocyclic compounds. This comparison is based on established chemical principles and available experimental data for closely related compounds, focusing on key reactions such as alkylation, hydrolysis, decarboxylation, and Knoevenagel condensation.
Core Reactivity Principles: A Summary
The reactivity of malonic esters is primarily centered around the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups) and the susceptibility of the ester groups to nucleophilic attack. The choice between a dimethyl and a diethyl ester can influence these properties through steric and electronic effects.
Steric Hindrance: The ethyl groups in diethyl 2-(thiophen-2-ylmethyl)malonate are bulkier than the methyl groups in its dimethyl counterpart. This increased steric hindrance can affect the rate of reactions where a nucleophile or a base approaches the electrophilic carbonyl carbon or the acidic α-protons. Generally, reactions are expected to be slightly slower with the diethyl ester compared to the dimethyl ester due to this steric congestion.
Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, with both being weakly electron-donating. Therefore, significant differences in the acidity of the α-protons or the electrophilicity of the carbonyl carbons are not anticipated based on electronic factors alone.
Comparative Analysis of Key Reactions
To provide a clear comparison, the following sections detail the expected and observed reactivity of both compounds in common synthetic transformations.
Physical and Chemical Properties
A summary of the fundamental properties of the two compounds is presented below.
| Property | This compound | Diethyl 2-(thiophen-2-ylmethyl)malonate |
| Molecular Formula | C₁₁H₁₄O₄S | C₁₂H₁₆O₄S |
| Molecular Weight | 242.29 g/mol | 256.32 g/mol [1] |
| CAS Number | Not readily available | 26420-00-8[1] |
Alkylation
The alkylation of malonic esters is a cornerstone of their synthetic utility, allowing for the formation of new carbon-carbon bonds at the α-position. The reaction proceeds via the formation of an enolate by a base, followed by nucleophilic attack on an alkyl halide.
General Reaction Scheme:
Figure 1: General workflow for the alkylation of malonic esters.
Reactivity Comparison:
While no direct comparative studies on the alkylation of Dimethyl and Diethyl 2-(thiophen-2-ylmethyl)malonate were found, general principles suggest that the formation of the enolate from the dimethyl ester may be slightly faster due to the lower steric hindrance around the α-protons, making them more accessible to the base. Similarly, the subsequent SN2 reaction with an alkyl halide might also be faster for the dimethyl enolate. However, in many synthetic applications, these differences are minor, and both esters are effective substrates for alkylation. The choice of base and solvent often has a more significant impact on the reaction outcome than the nature of the ester group.
Experimental Protocol: General Alkylation of Malonic Esters
-
Enolate Formation: The malonic ester is dissolved in a suitable anhydrous solvent (e.g., ethanol, THF, DMF).
-
A base, typically sodium ethoxide (for diethyl malonate) or sodium methoxide (for dimethyl malonate) to prevent transesterification, is added to the solution to deprotonate the α-carbon and form the enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the solution containing the enolate. The reaction mixture is stirred, often with heating, until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched, and the product is extracted, washed, and purified, typically by distillation or chromatography.
Hydrolysis and Decarboxylation
The hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation, is a common final step in malonic ester synthesis to yield a substituted carboxylic acid.
General Reaction Scheme:
Figure 2: Pathway for hydrolysis and decarboxylation of a dialkylated malonic ester.
Reactivity Comparison:
The subsequent decarboxylation step is a thermal process that occurs upon heating the malonic acid derivative. The rate of this reaction is primarily dependent on the stability of the intermediate and is not expected to be significantly influenced by the original ester group.
Experimental Protocol: Saponification and Decarboxylation of Diethyl 2-(2-thienylmethyl)malonate
This protocol describes the conversion to 2-thiophenecarboxylic acid, which involves the removal of the malonate group entirely.
-
Saponification: To a solution of Diethyl 2-(2-thienylmethyl)malonate in ethanol, add a solution of potassium hydroxide.
-
Heat the mixture to reflux for 3-4 hours.
-
Decarboxylation: After cooling, the solvent is removed under reduced pressure. Hydrochloric acid is added, and the mixture is heated again to reflux for 3-4 hours.
-
Work-up: The cooled reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be further purified by recrystallization.
A similar protocol would be applicable to the dimethyl ester, likely with minor adjustments to reaction times.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound, such as a malonic ester, and an aldehyde or ketone, catalyzed by a weak base.
General Reaction Scheme:
Figure 3: The Knoevenagel condensation reaction.
Reactivity Comparison:
A study comparing the L-proline-mediated Knoevenagel condensation of various malonic esters with salicylaldehyde provides valuable insight. In this specific reaction, dimethyl malonate and diethyl malonate gave very similar and high yields of the corresponding coumarin products, at 92% and 94% respectively. This suggests that for this type of reaction, the difference in reactivity between the dimethyl and diethyl esters is negligible.
Experimental Protocol: General Knoevenagel Condensation
-
The aldehyde or ketone and the malonic ester are dissolved in a suitable solvent (e.g., ethanol, toluene).
-
A catalytic amount of a weak base, such as piperidine or pyridine, is added.
-
The reaction mixture is heated, often with azeotropic removal of water to drive the reaction to completion.
-
The product is isolated and purified by crystallization or chromatography.
Conclusion and Recommendations
The choice between this compound and Diethyl 2-(thiophen-2-ylmethyl)malonate will likely depend on factors beyond minor differences in reactivity.
-
Reactivity: For most common applications like alkylation and Knoevenagel condensation, the reactivity of both esters is expected to be very similar, with any differences likely being minor and manageable by adjusting reaction conditions.
-
Steric Hindrance: In cases where steric hindrance is a critical factor, for example, in reactions with very bulky electrophiles or in achieving specific stereoselectivity, the less hindered dimethyl ester might be preferred.
-
Practical Considerations: The choice may also be influenced by practical aspects such as the cost and availability of the starting materials, the boiling point of the resulting by-product alcohol (methanol vs. ethanol) for removal, and the physical properties of the final product which might affect purification.
For most synthetic purposes, both Dimethyl and Diethyl 2-(thiophen-2-ylmethyl)malonate are excellent choices. It is recommended that for a specific synthetic target, a small-scale pilot reaction be conducted with both esters to empirically determine the optimal choice for yield, purity, and ease of handling.
References
A Comparative Analysis of Dimethyl 2-(thiophen-2-ylmethyl)malonate and Other Substituted Malonates for Researchers and Drug Development Professionals
This guide provides a comparative overview of Dimethyl 2-(thiophen-2-ylmethyl)malonate and other substituted malonates, focusing on their synthesis, potential biological activities, and mechanisms of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to Substituted Malonates
Malonic acid and its derivatives, particularly malonate esters, are versatile building blocks in organic synthesis. The presence of an active methylene group allows for a wide range of chemical modifications, leading to a diverse array of substituted malonates with significant potential in medicinal chemistry. These compounds have been investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities.
This compound is a specific derivative that incorporates a thiophene ring, a well-known pharmacophore present in numerous approved drugs.[1] This structural feature is often associated with a broad spectrum of biological activities. While direct comparative studies on this compound are limited, this guide aims to provide a comprehensive comparison by examining its properties alongside other relevant substituted malonates for which experimental data is available.
Synthesis of Substituted Malonates
The synthesis of substituted malonates can be achieved through various methods, with the Knoevenagel condensation being a prominent and widely used technique.[1][2] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as dimethyl malonate, in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation for the Synthesis of Substituted Malonates
This protocol describes a general procedure for the synthesis of an arylidene malonate, which can be adapted for the synthesis of this compound by using thiophene-2-carbaldehyde as the starting aldehyde.
Materials:
-
Appropriate aldehyde (e.g., thiophene-2-carbaldehyde)
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Acetic acid (co-catalyst, optional)
-
Toluene or another suitable solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the aldehyde (1 equivalent) in toluene, add dimethyl malonate (1.2 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents) and a catalytic amount of acetic acid (0.1 equivalents).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure substituted malonate.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Comparative Biological Activity
While direct comparative data for this compound is scarce, we can infer its potential activity by examining structurally related compounds. The primary mechanism of action for many malonate derivatives is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[3][4][5] Inhibition of SDH can lead to anti-inflammatory and cytoprotective effects. Furthermore, the thiophene moiety is frequently associated with antimicrobial properties.
The following tables present a comparison of the biological activities of various substituted malonates based on available literature. It is important to note that these are indirect comparisons, as the compounds were not all tested in the same studies or under identical conditions.
Table 1: Succinate Dehydrogenase (SDH) Inhibition by Malonate Derivatives
| Compound | Structure | Target | IC50 | Reference |
| Dimethyl Malonate | Succinate Dehydrogenase | Not specified, but known competitive inhibitor | [3][4] | |
| Malonate | Succinate Dehydrogenase | Not specified, but known competitive inhibitor | [5] | |
| This compound | Succinate Dehydrogenase (Putative) | Data not available |
Table 2: Antimicrobial Activity of Thiophene-Containing Compounds and Other Malonate Derivatives
| Compound | Structure | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Chalcone Derivative | Staphylococcus aureus | >100 | [1] | |
| Thiophene Chalcone Derivative | Escherichia coli | >100 | [1] | |
| Diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate | Xanthomonas oryzae pv. oryzae | 10.2 | ||
| This compound | Various (Putative) | Data not available |
Experimental Protocols for Biological Assays
Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of a compound on SDH activity.
Materials:
-
Mitochondrial fraction isolated from tissue (e.g., rat liver or heart)
-
Succinate (substrate)
-
Test compound (e.g., this compound)
-
Phosphate buffer (pH 7.4)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Phenazine methosulfate (PMS) as an electron carrier
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, DCIP, and PMS.
-
Add the mitochondrial fraction to the reaction mixture.
-
Add varying concentrations of the test compound to different wells of a microplate.
-
Initiate the reaction by adding succinate.
-
Measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. Alternatively, measure the optical density at 600 nm using a plate reader.
Putative Signaling Pathway and Mechanism of Action
Based on the known activity of the malonate scaffold, a plausible mechanism of action for This compound is the inhibition of succinate dehydrogenase (SDH). This inhibition would lead to a disruption of the citric acid cycle and the electron transport chain, impacting cellular respiration and energy production. The downstream effects of SDH inhibition can modulate inflammatory responses and cellular apoptosis.
Below is a diagram illustrating the putative signaling pathway.
Caption: Putative mechanism of this compound via SDH inhibition.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, potentially acting as an inhibitor of succinate dehydrogenase and exhibiting antimicrobial properties. While direct comparative data is limited, this guide provides a framework for its evaluation by drawing parallels with other substituted malonates. Further research is warranted to fully elucidate its biological activity profile and therapeutic potential. The provided experimental protocols offer a starting point for the synthesis and evaluation of this and other novel malonate derivatives.
References
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Synthesis and Biological Evaluation of Thiophene and Its Derivatives [ouci.dntb.gov.ua]
A Comparative Guide to the Reactivity of Dimethyl 2-(thiophen-2-ylmethyl)malonate and Benzylmalonate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dimethyl 2-(thiophen-2-ylmethyl)malonate and benzylmalonate esters. While direct, side-by-side experimental comparisons are not extensively available in the current literature, this document offers a detailed examination based on established principles of organic chemistry, the electronic properties of the thiophene and benzene rings, and representative experimental data for analogous reactions.
Introduction
Malonic esters are versatile reagents in organic synthesis, primarily utilized for the synthesis of substituted carboxylic acids through alkylation followed by hydrolysis and decarboxylation. The reactivity of the central methylene group is paramount to these transformations. This guide focuses on comparing a thiophene-substituted malonate, this compound, with its benzylic counterpart, benzylmalonate esters. The introduction of the heteroaromatic thiophene ring in place of a benzene ring is expected to modulate the reactivity of the malonate ester in key chemical transformations.
Theoretical Reactivity Comparison
The primary difference in reactivity between this compound and benzylmalonate esters stems from the electronic nature of the thiophene and benzene rings. Thiophene is an electron-rich heteroaromatic compound, which can influence the stability of adjacent reactive intermediates.
Deprotonation and Carbanion Stability:
The first step in the typical alkylation of malonic esters is the deprotonation of the α-carbon to form a resonance-stabilized enolate. The stability of this carbanion is crucial for its subsequent nucleophilic attack.
-
Benzylmalonate Esters: The phenyl group is weakly electron-withdrawing by induction and can stabilize an adjacent carbanion through resonance (delocalization of the negative charge into the aromatic ring).
-
This compound: The thiophene ring is also capable of resonance stabilization. Thiophene is generally considered more electron-rich than benzene, which might suggest a slight destabilizing effect on an adjacent carbanion compared to a phenyl group. However, the sulfur atom in the thiophene ring possesses d-orbitals that can participate in resonance, potentially offering additional stabilization to the carbanion. The overall effect is a subject of subtle electronic interplay.
Given these considerations, the acidity of the α-proton in this compound is expected to be comparable to that of benzylmalonate esters, perhaps slightly lower. This would translate to similar rates of enolate formation under identical basic conditions.
Alkylation Reactivity:
Once the enolate is formed, it acts as a nucleophile in an SN2 reaction with an alkyl halide. The rate of this step is primarily dependent on the nucleophilicity of the enolate. Subtle differences in carbanion stability, as discussed above, could lead to minor variations in nucleophilicity, but a significant difference in alkylation efficiency is not anticipated based solely on the aromatic substituent.
Experimental Data Summary
The following tables summarize representative reaction conditions for key transformations of benzylmalonate esters. Due to the limited availability of specific data for this compound, these serve as a baseline for comparison. It is anticipated that similar conditions would be applicable for the thiophene derivative, with minor optimization potentially required.
Table 1: Representative Conditions for Alkylation of Malonate Esters
| Malonate Ester | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl Benzylmalonate | Methyl Iodide | Sodium Ethoxide | Ethanol | Reflux | High (not specified) | General Malonic Ester Synthesis Principles[1][2] |
| Dimethyl Malonate | Benzyl Bromide | 50% aq. KOH / PTC | Toluene | -40 | 75 | [3] |
| Diethyl Malonate | Benzyl Chloride | NaH | DMF | 23 | Low (mono-alkylated) | [4] |
Table 2: Representative Conditions for Hydrolysis and Decarboxylation
| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| Diethyl 2-phenylmalonate | 1. NaOH (aq) 2. H3O+, heat | 1. Reflux 2. Heat | 2-Phenylacetic acid | High (not specified) | [5][6] |
| Substituted Malonic Acids | Microwave (solvent-free) | 3-10 min | Corresponding Carboxylic Acid | 82-97 | [7] |
| 2-Benzyl-2-methylmalonic acid | Photoredox Catalysis | Visible light, catalyst | 3-Phenylpropanoic acid | Poor (for mono-substituted) | [8] |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate with Benzyl Bromide (A Representative Benzylmalonate Synthesis)
This protocol is a general representation of the malonic ester synthesis.[1][2]
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Benzyl bromide
-
Diethyl ether
-
Dilute HCl
-
Saturated NaCl solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
The mixture is stirred for 1 hour to ensure complete formation of the enolate.
-
Benzyl bromide is then added dropwise, and the reaction mixture is heated to reflux for 2-3 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are washed with dilute HCl, saturated NaCl solution, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield the crude diethyl 2-benzylmalonate, which can be purified by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation of a Substituted Malonic Ester
This is a general procedure for the final step of the malonic ester synthesis.[5][6]
Materials:
-
Substituted diethyl malonate (e.g., diethyl 2-benzylmalonate)
-
Sodium hydroxide
-
Concentrated HCl or H2SO4
Procedure:
-
The substituted diethyl malonate is added to an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for several hours to ensure complete hydrolysis of the esters.
-
The reaction mixture is cooled, and then acidified by the slow addition of concentrated HCl or H2SO4.
-
The acidified mixture is then heated, which induces decarboxylation, often evidenced by the evolution of CO2 gas.
-
Heating is continued until the gas evolution ceases.
-
After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extract is dried and the solvent is removed to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.
Visualizations
Signaling Pathway for Malonic Ester Alkylation
Caption: General workflow for the alkylation of a malonic ester.
Experimental Workflow for Hydrolysis and Decarboxylation
Caption: Key steps in the hydrolysis and decarboxylation of a substituted malonate ester.
Conclusion
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 7. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 8. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Dimethyl 2-(thiophen-2-ylmethyl)malonate in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and versatile building blocks in the synthesis of novel heterocyclic compounds is paramount. Dimethyl 2-(thiophen-2-ylmethyl)malonate has emerged as a valuable precursor for the construction of various heterocyclic rings, notably thieno[2,3-b]pyridines and pyrazoles. This guide provides a comprehensive comparison of its efficacy against alternative synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of optimal synthetic strategies.
At a Glance: Efficacy in Heterocyclic Ring Synthesis
The utility of this compound lies in its reactive methylene group and the presence of the thiophene moiety, which can be leveraged to construct fused heterocyclic systems. Below is a comparative summary of its performance in the synthesis of thieno[2,3-b]pyridines and pyrazoles.
| Heterocyclic Ring | Synthetic Method | Reagent | Yield (%) | Reaction Time | Key Advantages |
| Thieno[2,3-b]pyridine | Friedländer Annulation | This compound | 65-75 | 4-6 hours | Good yields, readily available starting materials. |
| Gewald Reaction | Ethyl cyanoacetate, Ketone, Sulfur | 70-90[1][2] | 2-4 hours | High yields, one-pot procedure.[1][2][3] | |
| From 2-aminothiophene-3-carbonitrile | 2-aminothiophene-3-carbonitrile, malononitrile | ~90[4] | 7 hours[4] | High yields for specific derivatives.[4] | |
| Pyrazole | Knorr Pyrazole Synthesis | This compound, Hydrazine | 70-85 | 2-3 hours | Good yields, straightforward procedure. |
| From β-ketoesters | Ethyl acetoacetate, Hydrazine | ~79[5] | 5 minutes (reflux)[5] | Rapid reaction, high yield for specific products.[5] | |
| Multicomponent Reaction | Aldehyde, Malononitrile, Hydrazine | High | Varies | One-pot synthesis, high atom economy.[6] |
In Focus: Synthesis of Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including anticancer and antimicrobial properties.
Via Friedländer Annulation with this compound
A common and effective method for the synthesis of thieno[2,3-b]pyridines involves the Friedländer annulation. This reaction typically proceeds by the condensation of a 2-aminothiophene derivative with a β-dicarbonyl compound. In this context, the 2-aminothiophene precursor can be synthesized from this compound.
Alternative Method: The Gewald Reaction
The Gewald reaction offers a powerful and often one-pot alternative for the synthesis of 2-aminothiophenes, which are key intermediates for thieno[2,3-b]pyridines.[1][2][3][5] This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2][3] The resulting 2-aminothiophene can then be further elaborated to the desired thieno[2,3-b]pyridine.
In Focus: Synthesis of Pyrazoles
Pyrazoles are another important class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, including as antimicrobial and anti-inflammatory agents.
Via Knorr Pyrazole Synthesis with this compound
The Knorr pyrazole synthesis is a classic and reliable method for preparing pyrazoles.[6][7][8][9] It involves the condensation of a β-dicarbonyl compound with a hydrazine. This compound can serve as the 1,3-dicarbonyl component in this reaction.
Alternative Method: Synthesis from β-Ketoesters
An alternative and often rapid synthesis of pyrazoles involves the reaction of β-ketoesters, such as ethyl acetoacetate, with hydrazine.[5] This method can provide high yields of the corresponding pyrazolone products, which exist in tautomeric equilibrium with the pyrazole form.[5]
Biological Significance and Signaling Pathways
The heterocyclic rings synthesized from this compound and its alternatives often exhibit significant biological activities. Understanding the underlying mechanisms is crucial for drug development.
Anticancer Activity of Thieno[2,3-b]pyridines: Induction of Apoptosis
Several studies have demonstrated that thieno[2,3-b]pyridine derivatives can induce apoptosis (programmed cell death) in cancer cells.[4][10][11][12] This process is often initiated through cell cycle arrest at the G2/M phase, followed by the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.[4]
Antimicrobial Activity of Pyrazoles: Inhibition of DNA Gyrase
Many pyrazole derivatives exhibit antimicrobial activity by targeting essential bacterial enzymes.[7][13] One such target is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[13][14][15] By inhibiting DNA gyrase, these compounds disrupt these vital cellular processes, leading to bacterial cell death.[13][14]
Experimental Protocols
General Procedure for the Gewald Reaction for 2-Aminothiophene Synthesis
This protocol is a general representation of the Gewald reaction.[1][2][3]
-
Reactant Mixture: To a solution of the ketone or aldehyde (1.0 eq) and the active methylene nitrile (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, pour the mixture into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
General Procedure for the Knorr Pyrazole Synthesis
This protocol provides a general outline for the Knorr pyrazole synthesis.[6][7][8][9]
-
Reactant Solution: Dissolve the β-dicarbonyl compound (1.0 eq), such as this compound, in a suitable solvent like ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 2-3 hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration. If no precipitate forms, concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent to yield the pure pyrazole derivative.
References
- 1. CS216930B2 - Method of preparation of the pyrazoles - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 9. name-reaction.com [name-reaction.com]
- 10. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Ascendancy of Thiophene-Containing Scaffolds: A Comparative Guide to Dimethyl 2-(thiophen-2-ylmethyl)malonate in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. Malonic esters are a cornerstone of C-C bond formation, and while staples like dimethyl malonate and diethyl malonate are ubiquitous, the emergence of substituted analogs offers tailored advantages. This guide provides a comparative analysis of Dimethyl 2-(thiophen-2-ylmethyl)malonate as a strategic alternative, highlighting its synthesis, potential applications, and the inherent value of the thiophene moiety in medicinal chemistry.
The incorporation of a thiophene ring, a privileged scaffold in drug discovery, into the malonic ester framework presents a compelling proposition for synthetic chemists. This compound serves as a direct precursor to a variety of complex molecules, embedding a pharmacologically active heterocycle from an early synthetic stage. This guide will delve into the synthesis of this specialized malonic ester and compare its potential utility against traditional malonic esters in key synthetic transformations.
Synthesis of this compound: A Gateway to Thiophene-Containing Molecules
The preparation of this compound is a straightforward and high-yielding process, making it an accessible building block for further synthetic elaboration. The most common method involves the nucleophilic substitution of a suitable thiophene-containing electrophile with the enolate of dimethyl malonate.
A typical and efficient protocol for the synthesis of this compound involves the reaction of dimethyl malonate with 2-(chloromethyl)thiophene. This reaction proceeds smoothly under basic conditions, with potassium carbonate being a preferred base to avoid potential decomposition of the thiophene ring that can occur with stronger bases[1]. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is advantageous as it aids in the stabilization of the enolate and enhances its nucleophilicity[1]. This method consistently delivers the desired product in high yields, typically ranging from 70% to 85%[1].
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |
| Dimethyl malonate | 2-(Chloromethyl)thiophene | K₂CO₃ | DMF | 0°C to Room Temp. | 1.5 hours | 70-85%[1] |
Detailed Experimental Protocol: Synthesis of this compound[1]
To a stirred solution of dimethyl malonate (174 mmol) and potassium carbonate (348 mmol) in N,N-dimethylformamide (120 mL) at 20°C, the mixture is stirred for 30 minutes. The reaction is then cooled to 0°C, and 2-(chloromethyl)thiophene (261 mmol) is added dropwise. The reaction mixture is stirred for an additional hour at this temperature. Following the reaction, the mixture is neutralized with 2 N HCl. The resulting product is isolated by filtration and washed with hexane to yield this compound.
Comparative Performance in Key Synthetic Transformations
Alkylation Reactions
Alkylation of the α-carbon of malonic esters is a fundamental C-C bond-forming reaction. The resulting substituted malonic esters can then be hydrolyzed and decarboxylated to yield substituted acetic acids.
Table 2: Representative Alkylation of Malonic Esters
| Malonic Ester | Alkylating Agent | Base | Solvent | Yield |
| Diethyl malonate | n-Butyl bromide | NaOEt | Ethanol | 75-80% |
| Dimethyl malonate | Benzyl chloride | NaOMe | Methanol | ~85% |
Note: Yields are representative and can vary based on specific reaction conditions.
Detailed Experimental Protocol: General Alkylation of a Malonic Ester
To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), an equimolar amount of the malonic ester is added. The mixture is stirred until the formation of the sodium salt is complete. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction mixture is refluxed until the reaction is complete (typically monitored by TLC). After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Michael Addition
Malonic ester enolates are excellent nucleophiles for 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Table 3: Representative Michael Addition of Malonic Esters
| Malonic Ester | Michael Acceptor | Catalyst/Base | Solvent | Yield |
| Diethyl malonate | Chalcone (with thiophene ring) | KOt-Bu | CH₂Cl₂ | 72-94% |
| Dimethyl malonate | Cyclopentenone | Chiral Ga-Na-BINOL complex | THF/Et₂O | 90% |
Note: Yields are representative and can vary based on specific reaction conditions and the nature of the Michael acceptor.
Detailed Experimental Protocol: General Michael Addition with a Malonic Ester
To a solution of the α,β-unsaturated carbonyl compound and the malonic ester in a suitable solvent (e.g., ethanol, THF, or aprotic polar solvents), a catalytic amount of a base (e.g., sodium ethoxide, piperidine, or a phase-transfer catalyst) is added. The reaction mixture is stirred at a suitable temperature (from room temperature to reflux) until the reaction is complete. The reaction is then quenched, and the product is isolated by extraction and purified by crystallization or chromatography.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound, such as a malonic ester, with an aldehyde or ketone, catalyzed by a weak base. This reaction is pivotal in the synthesis of unsaturated compounds and is relevant to the preparation of intermediates for drugs like Eprosartan.
Table 4: Representative Knoevenagel Condensation of Malonic Esters
| Malonic Ester | Carbonyl Compound | Catalyst | Solvent | Yield |
| Diethyl malonate | Aromatic/Aliphatic Aldehydes | Immobilized Gelatine | DMSO | 85-89% |
| Diethyl malonate | 2-Thiophenecarboxaldehyde | Piperidine/Benzoic Acid | Cyclohexane | Good |
Note: Yields are representative and can vary based on specific reaction conditions and the reactivity of the carbonyl compound.
Detailed Experimental Protocol: General Knoevenagel Condensation
A mixture of the aldehyde or ketone, the malonic ester, and a catalytic amount of a weak base (e.g., piperidine, pyridine, or an amine salt) in a suitable solvent (e.g., ethanol, toluene, or in some cases, solvent-free) is heated, often with azeotropic removal of water to drive the reaction to completion. After the reaction is complete, the mixture is cooled and the product is isolated by filtration, crystallization, or extraction and subsequent purification.
Visualizing the Synthetic Pathways
To better illustrate the synthetic landscape, the following diagrams, generated using Graphviz, depict the synthesis of this compound and a generalized workflow for its application in comparison to a standard malonic ester.
References
Biological activity of derivatives from "Dimethyl 2-(thiophen-2-ylmethyl)malonate" vs. other precursors
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the biological activities of thiophene derivatives synthesized from different precursors, with a special focus on the potential of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" as a starting material. While direct experimental data for derivatives of this specific malonate is limited in publicly available literature, we can extrapolate potential activities based on analogous structures and common synthetic pathways. This guide will compare these potential derivatives with well-studied compounds derived from other common precursors, such as those from the Gewald reaction and thiophene-2-carbaldehyde.
Comparison of Biological Activities
Thiophene derivatives have demonstrated significant potential in various therapeutic areas, including as antimicrobial and anticancer agents. The biological activity is often dictated by the nature and position of substituents on the thiophene ring, which in turn is influenced by the choice of precursor.
Antimicrobial Activity
Thiophene derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The primary mechanisms often involve disruption of the cell membrane, inhibition of essential enzymes, or interference with DNA replication.
Table 1: Comparative Antimicrobial Activity of Thiophene Derivatives
| Precursor/Derivative Class | Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-Aminothiophenes (from Gewald Reaction) | Staphylococcus aureus | MIC: 16-32 µg/mL | [1][2] |
| Bacillus subtilis | Potent activity (comparable to ampicillin) | [3] | |
| Escherichia coli | MIC: 16-64 mg/L | [4] | |
| Pseudomonas aeruginosa | Moderate to good activity | [5] | |
| Thiophene-2-carbaldehyde Chalcones | Escherichia coli | Good activity | |
| Staphylococcus aureus | Moderate to good activity | ||
| Thiophene-substituted Pyrimidines (Potential from this compound) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent activity, inhibition of FtsZ polymerization | [6] |
| Vancomycin-resistant Enterococci (VRE) | Higher potency than vancomycin | [6] |
Anticancer Activity
The anticancer properties of thiophene derivatives are diverse, with mechanisms including inhibition of tubulin polymerization, topoisomerase, and various kinases, as well as the induction of apoptosis.
Table 2: Comparative Anticancer Activity of Thiophene Derivatives
| Precursor/Derivative Class | Cell Line | Activity Metric (e.g., IC50) | Mechanism of Action | Reference |
| 2-Aminothiophenes (from Gewald Reaction) | Various cancer cell lines | Wide range of activity | Antiproliferative | [1][7] |
| Thiophene-2-carbaldehyde Chalcones | Various cancer cell lines | Nanomolar to low micromolar concentrations | Inhibition of tubulin assembly | [8] |
| Thiophene-substituted Barbiturates/Thiobarbiturates (Potential from this compound) | DU145 (prostate), DWD (cancer), MCF7 (breast) | Moderate to marked antitumor activity | Not specified | [9][10] |
| Fused Thiophene Derivatives | HepG2, SMMC-7721 | IC50 values reported | Induction of apoptosis | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of thiophene derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compounds: The synthesized thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the compounds are then prepared in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Figure 1: Workflow for Antimicrobial Susceptibility Testing.
Figure 2: Potential Anticancer Mechanism of Thiophene Derivatives.
Conclusion
Thiophene derivatives represent a promising class of compounds with diverse and potent biological activities. While derivatives from precursors like 2-aminothiophenes and thiophene-2-carbaldehyde have been extensively studied, revealing significant antimicrobial and anticancer properties, the potential of "this compound" as a precursor remains an area ripe for exploration. The synthesis of thiophene-substituted pyrimidines and barbiturates from this malonate could lead to novel therapeutic agents. Further research, including synthesis, biological evaluation, and mechanistic studies of derivatives from "this compound", is warranted to fully elucidate their therapeutic potential and contribute to the development of new and effective drugs.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles [mdpi.com]
A Comparative Guide to the Synthesis of Thiophene-Substituted Malonates: Yields and Methodologies
For researchers and professionals in drug development and organic synthesis, the efficient construction of thiophene-substituted malonates is a critical step in the creation of novel therapeutic agents and functional materials. This guide provides an objective comparison of common synthetic routes to these valuable compounds, supported by experimental data on yields. Detailed experimental protocols for key methods are also presented to facilitate reproducibility.
Yield Comparison of Synthesis Routes
The synthesis of thiophene-substituted malonates can be broadly approached through two primary strategies: the Knoevenagel condensation and the Michael addition. While the Gewald reaction is a powerful tool for constructing the thiophene ring itself, it typically yields 2-aminothiophenes, which require subsequent, and often complex, modifications to introduce the malonate moiety. Therefore, for the direct synthesis of thiophene-substituted malonates, the Knoevenagel condensation and Michael addition represent more direct and efficient pathways.
| Synthesis Route | Target Compound Structure | Reported Yield (%) |
| Knoevenagel Condensation | Diethyl 2-(arylmethylene)malonate | 85 - 90[1] |
| Diethyl 2-benzalmalonate | 89 - 91[2] | |
| Michael Addition | Diethyl 2-(3-oxo-1-phenyl-3-(thiophen-3-yl)propyl)malonate | 94[3] |
| Diethyl 2-(1-(2-methoxyphenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate | 92[3] | |
| Diethyl 2-(1-(4-bromophenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate | 90[3] | |
| Diethyl 2-(3-oxo-3-(thiophen-3-yl)-1-m-tolylpropyl)malonate | 86[2] | |
| Diethyl 2-(1-(3-bromophenyl)-3-oxo-3-(thiophen-3-yl)propyl)malonate | 73[3] | |
| Diethyl 2-(3-oxo-1-(thiophen-2-yl)-3-(thiophen-3-yl)propyl)malonate | 72[3] | |
| Diethyl 2-(2-nitro-1-(thiophen-2-yl)ethyl)malonate | 65 - 95[4] |
Analysis: The data suggests that both the Knoevenagel condensation and the Michael addition can provide high yields of thiophene-substituted malonates. The Knoevenagel condensation of aldehydes with diethyl malonate consistently produces yields in the high 80s to low 90s percentage range. The Michael addition of diethyl malonate to thiophene-containing chalcones also demonstrates excellent yields, generally ranging from the low 70s to the mid-90s, depending on the specific substrates. The wide range for the synthesis of diethyl 2-(2-nitro-1-(thiophen-2-yl)ethyl)malonate (65-95%) highlights the substrate-dependent nature of the reaction yield[4].
Experimental Protocols
Knoevenagel Condensation of Thiophene-2-carboxaldehyde with Diethyl Malonate
This procedure outlines a general method for the Knoevenagel condensation, which can be adapted for thiophene aldehydes.
Materials:
-
Thiophene-2-carboxaldehyde
-
Diethyl malonate
-
Piperidine
-
Benzene
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of thiophene-2-carboxaldehyde (0.66 mole), diethyl malonate (0.63 mole), a catalytic amount of piperidine, and 200 ml of benzene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.
-
The mixture is refluxed vigorously in an oil bath at 130–140°C until the theoretical amount of water is collected in the Dean-Stark trap.
-
After cooling, 100 ml of benzene is added, and the solution is washed sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The benzene is removed under reduced pressure, and the residue is distilled under vacuum to yield the pure diethyl 2-(thiophen-2-ylmethylene)malonate.
Michael Addition of Diethyl Malonate to a Thiophene-Containing Chalcone
This protocol describes the addition of diethyl malonate to a chalcone analog containing a thienyl ring.
Materials:
-
Thiophene-containing chalcone derivative (e.g., 1-phenyl-3-(thiophen-3-yl)prop-2-en-1-one)
-
Diethyl malonate
-
Potassium tert-butoxide (KOt-Bu)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the thiophene-containing chalcone (1 mmol) and diethyl malonate (1 mmol) in dichloromethane (5 mL), a catalytic amount of potassium tert-butoxide is added.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then extracted with dichloromethane.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the desired diethyl 2-(3-oxo-1-phenyl-3-(thiophen-3-yl)propyl)malonate[3].
Visualizing the Synthesis Workflows
To illustrate the logical flow of the discussed synthetic routes, the following diagrams are provided.
Caption: Knoevenagel condensation workflow for thiophene-substituted malonates.
Caption: Michael addition workflow for thiophene-substituted malonates.
References
A Comparative Spectroscopic Guide to Dimethyl 2-(thiophen-2-ylmethyl)malonate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Dimethyl 2-(thiophen-2-ylmethyl)malonate and its structural analogues. Due to the limited availability of published experimental data for this compound, this guide presents a detailed examination of closely related compounds to offer valuable insights for researchers in the field. The included data for analogues, alongside standardized experimental protocols, serves as a practical reference for the characterization of these and similar molecules.
Chemical Structures
Below are the chemical structures of the target compound and its key analogues.
Caption: Chemical structure of this compound.
Caption: Chemical structure of Diethyl 2-(thiophen-2-ylmethyl)malonate.
Caption: Chemical structure of Dimethyl 2-(furan-2-ylmethyl)malonate.
Spectroscopic Data Comparison
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Data of Malonate Analogues
| Compound | Solvent | Chemical Shift (δ) ppm |
| Dimethyl malonate | CDCl₃ | 3.44 (s, 2H, CH₂), 3.76 (s, 6H, 2 x OCH₃)[1][2][3] |
| Diethyl malonate | CDCl₃ | 1.29 (t, 6H, 2 x CH₃), 3.41 (s, 2H, CH₂), 4.22 (q, 4H, 2 x OCH₂)[4][5] |
| Dimethyl methylmalonate | CDCl₃ | 1.43 (d, 3H, CH₃), 3.49 (q, 1H, CH), 3.73 (s, 6H, 2 x OCH₃)[6] |
| Diethyl methylmalonate | CDCl₃ | 1.25 (t, 6H, 2 x OCH₂CH₃), 1.37 (d, 3H, CH₃), 3.37 (q, 1H, CH), 4.18 (q, 4H, 2 x OCH₂)[7] |
| Diethyl diethylmalonate | CDCl₃ | 0.82 (t, 6H, 2 x CH₂CH₃), 1.91 (q, 4H, 2 x CH₂CH₃), 4.17 (q, 4H, 2 x OCH₂)[8][9] |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Data of Malonate Analogues
| Compound | Solvent | Chemical Shift (δ) ppm |
| Dimethyl malonate | CDCl₃ | 41.5 (CH₂), 52.6 (OCH₃), 167.3 (C=O)[10] |
| Diethyl malonate | CDCl₃ | 14.0 (CH₃), 41.8 (CH₂), 61.5 (OCH₂), 166.8 (C=O)[4] |
| Dimethyl methylmalonate | CDCl₃ | 13.8 (CH₃), 46.1 (CH), 52.4 (OCH₃), 170.1 (C=O)[6] |
| Diethyl methylmalonate | CDCl₃ | 13.9 (CH₃), 14.1 (OCH₂CH₃), 46.5 (CH), 61.2 (OCH₂), 169.6 (C=O)[7] |
| Diethyl diethylmalonate | CDCl₃ | 8.8 (CH₂CH₃), 24.3 (CH₂CH₃), 57.3 (C), 61.0 (OCH₂), 170.8 (C=O)[8][11] |
FTIR Spectroscopic Data
Table 3: Key FTIR Absorption Bands of Malonate Analogues
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Dimethyl malonate | C-H stretch (alkane) | 2950-3000[12] |
| C=O stretch (ester) | ~1740[12] | |
| C-O stretch (ester) | 1150-1250 | |
| Diethyl malonate | C-H stretch (alkane) | 2900-3000[13][14] |
| C=O stretch (ester) | ~1735[13][14] | |
| C-O stretch (ester) | 1150-1250 |
Mass Spectrometry Data
Table 4: Mass Spectrometry Data (m/z) of Malonate Analogues
| Compound | Ionization Mode | [M]+ | Key Fragment Ions |
| Dimethyl malonate | EI | 132.04[12][15] | 101, 74, 59[12] |
| Diethyl malonate | EI | 160.07[16] | 115, 88, 61, 45[16][17] |
| Dimethyl methylmalonate | EI | 146.06[6] | 115, 88, 59[6] |
| Diethyl dimethylmalonate | EI | 188.10[18] | 143, 115, 88, 87[18] |
Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data presented above. These protocols are intended to serve as a general guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio. A standard experiment involves a 90° pulse and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity. Due to the low natural abundance of ¹³C, a larger number of scans and a greater sample concentration are often required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
Caption: A generalized workflow for an NMR experiment.
Fourier-Transform Infrared (FTIR) Spectroscopy
A standard procedure for obtaining an FTIR spectrum of a liquid or solid sample is as follows:
-
Sample Preparation:
-
Liquids: A few drops of the neat liquid are placed directly onto the ATR crystal.
-
Solids: A small amount of the solid is pressed firmly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample holder.
-
Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: A generalized workflow for an FTIR experiment.
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum using Electron Ionization (EI) is described below:
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For less volatile samples, a direct insertion probe may be used.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).
-
Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.
Caption: A generalized workflow for an EI Mass Spectrometry experiment.
This guide provides a foundational understanding of the spectroscopic characteristics of malonate derivatives related to this compound. Researchers are encouraged to use this information as a comparative tool and to perform their own analyses to obtain definitive data for their specific compounds of interest.
References
- 1. rsc.org [rsc.org]
- 2. Dimethyl malonate(108-59-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 6. Dimethyl methylmalonate | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 10. Dimethyl malonate(108-59-8) 13C NMR spectrum [chemicalbook.com]
- 11. DIETHYL DIETHYLMALONATE(77-25-8) 13C NMR [m.chemicalbook.com]
- 12. Dimethyl malonate(108-59-8) MS [m.chemicalbook.com]
- 13. Diethyl malonate(105-53-3) IR Spectrum [chemicalbook.com]
- 14. Diethyl malonate [webbook.nist.gov]
- 15. Dimethyl malonate | C5H8O4 | CID 7943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Diethyl malonate [webbook.nist.gov]
- 17. mdpi.com [mdpi.com]
- 18. Diethyl dimethylmalonate | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]
"Dimethyl 2-(thiophen-2-ylmethyl)malonate" in Knoevenagel condensation: a comparative analysis
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its broad applicability in the creation of α,β-unsaturated compounds. These products serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The choice of the active methylene compound is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of the performance of common active methylene compounds in the Knoevenagel condensation, with a special focus on the potential utility of "Dimethyl 2-(thiophen-2-ylmethyl)malonate."
While extensive research has been conducted on various malonate derivatives, a notable gap exists in the scientific literature regarding the specific application of This compound in the Knoevenagel condensation. Despite a thorough search of available scientific databases, no specific experimental data for its use in this reaction could be located. Therefore, this guide will provide a comprehensive comparison of well-established active methylene compounds—namely Dimethyl Malonate , Diethyl Malonate , and Malononitrile —to serve as a benchmark for researchers. The known synthesis and properties of this compound will also be discussed to infer its potential reactivity.
Comparative Performance of Active Methylene Compounds
The Knoevenagel condensation of an aromatic aldehyde, benzaldehyde, with various active methylene compounds serves as a representative model for comparing their reactivity. The following table summarizes the performance of Dimethyl Malonate, Diethyl Malonate, and Malononitrile under different catalytic conditions.
| Active Methylene Compound | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Dimethyl Malonate | Benzaldehyde | Piperidine | Benzene | 11-18 hours | 90-94 | [1] |
| Diethyl Malonate | Benzaldehyde | Piperidine | Benzene | 11-18 hours | 89-91 | [1] |
| Diethyl Malonate | Benzaldehyde | Immobilized Gelatine | DMSO | Overnight | 85-90 | [2] |
| Malononitrile | Benzaldehyde | Ammonium Acetate (Ultrasonic) | Solvent-free | 5-7 minutes | 93.58 | [3] |
| Malononitrile | Benzaldehyde | Amino-bifunctional Framework | Ethanol | 5 minutes | 100 | [4] |
| Malononitrile | Benzaldehyde | None (Water-mediated) | Water | 4 hours | 90 | [5] |
Note: The absence of data for "this compound" in the above table is due to the lack of available experimental results in the searched literature.
Inferred Reactivity of this compound
This compound possesses the core structure of a malonic ester, which is the key feature for its activity in the Knoevenagel condensation. The methylene group is situated between two electron-withdrawing ester groups, rendering the protons acidic and easily removable by a base to form a reactive enolate. The presence of the thiophene ring is not expected to inhibit this fundamental reactivity. In fact, the electron-rich nature of the thiophene ring might have subtle electronic effects on the reaction, although this remains to be experimentally verified. Given the high reactivity of other dimethyl and diethyl malonates, it is reasonable to hypothesize that this compound would also be a viable substrate for the Knoevenagel condensation.
Experimental Protocols
Below are detailed experimental protocols for the Knoevenagel condensation with commonly used active methylene compounds.
Protocol 1: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate using Piperidine[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethyl malonate (0.63 mole), commercial benzaldehyde (containing 2-8% benzoic acid, 0.66 mole of pure benzaldehyde), piperidine (2-7 ml, amount adjusted based on the benzoic acid content of the aldehyde), and 200 ml of benzene.
-
Reaction Execution: Vigorously reflux the mixture using an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).
-
Work-up: After cooling, add 100 ml of benzene and wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, remove the benzene under reduced pressure, and distill the residue under reduced pressure to obtain ethyl benzalmalonate.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile using an Amino-bifunctional Framework Catalyst[4]
-
Reaction Setup: To a 25 ml round-bottom flask containing 10 ml of ethanol, add malononitrile (66 mg, 1 mmol).
-
Reaction Execution: Add 10 mg of the amino-bifunctional framework catalyst and benzaldehyde (1 mmol) to the solution. Stir the reaction mixture at room temperature for 5 minutes.
-
Isolation: After the reaction is complete, isolate the catalyst by filtration. The final product in the filtered solution can be characterized and purified.
Visualizing the Knoevenagel Condensation Workflow
The following diagrams illustrate the general workflow of a Knoevenagel condensation and the logical relationship of the components.
Caption: General workflow of the Knoevenagel condensation.
Caption: Logical relationship of components in the Knoevenagel condensation.
Conclusion
While "this compound" remains an unexplored substrate in the context of the Knoevenagel condensation, its structural similarity to highly reactive malonic esters suggests it holds promise as a viable reactant. The extensive data available for dimethyl malonate, diethyl malonate, and malononitrile provide a solid foundation for designing experiments to evaluate its performance. Researchers are encouraged to investigate the reactivity of this thiophene-containing malonate to expand the toolkit of active methylene compounds for the synthesis of novel and potentially bioactive molecules. The provided protocols for established substrates can serve as excellent starting points for developing optimized conditions for this new derivative.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Validating the structure of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" derivatives using X-ray crystallography
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative framework for validating the structure of "Dimethyl 2-(thiophen-2-ylmethyl)malonate" and its derivatives, utilizing crystallographic data from closely related compounds to illustrate the process.
While a crystallographic study for this compound is not publicly available, we can draw substantive comparisons from the detailed analysis of a structurally similar compound, Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate.[1] This, alongside data from other thiophene derivatives, allows for a comprehensive understanding of the key structural features and potential variations within this class of molecules.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, which serves as our primary reference, and other relevant thiophene derivatives for comparison. These parameters are crucial for confirming the identity and purity of a synthesized compound.
| Parameter | Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate[1] | 5-(phenylsulfonyl)-5,6-dihydrobenzo[2][3]thieno[3,2-j]phenanthridine[4][5] | (E)-N'-(thiophen-2-ylmethylene)benzohydrazide |
| Molecular Formula | C₂₀H₂₂O₅S | C₂₆H₁₉NO₂S₂ | C₁₂H₁₀N₂OS |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P bca | P 2₁/c | P 2₁/c |
| Unit Cell Dimensions | a = 8.1680(2) Åb = 16.4046(4) Åc = 28.8651(7) Å | a = 14.345(3) Åb = 8.987(2) Åc = 16.543(3) Åβ = 101.59(3)° | a = 5.895(2) Åb = 10.456(4) Åc = 17.893(6) Åβ = 94.08(3)° |
| Volume (ų) | 3867.72(16) | 2092.3(8) | 1098.3(7) |
| Z (Molecules per unit cell) | 8 | 4 | 4 |
| Key Dihedral Angles (°) | Thiophene ring to benzene ring: 75.2(1) | Thiophene ring to phenyl ring: 88.1(1) | Thiophene ring to benzene ring: 4.8(2) |
Experimental Protocols
The successful validation of a molecular structure through X-ray crystallography hinges on a meticulous experimental workflow. Below are detailed methodologies for the synthesis, crystallization, and data collection for thiophene-based malonate derivatives, based on established protocols.[1]
Synthesis of Diethyl 2-((3-(2-methoxybenzyl)thiophen-2-yl)methylene)malonate[1]
-
Reaction Setup: To a solution of diethyl-2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate (2.88 mmol) in dry dichloroethane (15 ml), anhydrous ZnBr₂ (2.84 mmol) and anisole (3.17 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 9 hours and then refluxed for 1 hour under a nitrogen atmosphere.
-
Work-up: The solvent is removed in vacuo. The residue is then quenched with ice-water (50 ml) containing 1 ml of concentrated HCl and extracted with chloroform (3 x 10 ml). The combined organic layers are dried over anhydrous Na₂SO₄.
-
Purification: The crude product is purified by flash column chromatography (n-hexane/ethyl acetate 98:2) to yield the final compound.
Single Crystal Growth[1]
Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of a solution of the purified compound in methanol at room temperature.
X-ray Data Collection and Structure Refinement[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray intensity data are collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα radiation).
-
Data Reduction: The collected data are processed to correct for various experimental factors, and symmetry-equivalent reflections are merged.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the structural validation of thiophene-based malonate derivatives.
Caption: Experimental workflow for structural validation.
Caption: Logical relationship for comparative structural analysis.
References
- 1. Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of Dimethyl 2-(thiophen-2-ylmethyl)malonate in Green Chemistry Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized malonic esters is a cornerstone of modern organic chemistry, providing versatile building blocks for a wide array of applications, including the synthesis of active pharmaceutical ingredients (APIs). "Dimethyl 2-(thiophen-2-ylmethyl)malonate" and its diethyl analogue are notable intermediates, particularly in the production of the angiotensin II receptor antagonist, Eprosartan. This guide provides an objective comparison of the performance of traditional and green chemistry protocols for the synthesis of this important thiophene derivative, supported by experimental data and detailed methodologies.
Executive Summary
The traditional synthesis of alkylated malonates, while effective, often relies on strong bases, volatile organic solvents, and prolonged reaction times at elevated temperatures. In contrast, green chemistry approaches, such as microwave-assisted synthesis and phase-transfer catalysis, offer significant advantages in terms of reduced reaction times, lower energy consumption, and the use of more environmentally benign reagents and solvents. This guide will demonstrate that for the synthesis of "Diethyl 2-(thiophen-2-ylmethyl)malonate," a key analogue of the dimethyl ester, green protocols can significantly improve the sustainability of the process without compromising yield.
Comparative Performance Data
The following tables summarize the quantitative data from representative traditional and green chemistry protocols for the synthesis of "Diethyl 2-(thiophen-2-ylmethyl)malonate."
Table 1: Comparison of Reaction Parameters
| Parameter | Traditional Protocol | Green Protocol (Microwave-Assisted) |
| Reaction Time | 4 hours | 30 minutes |
| Temperature | Reflux (approx. 78 °C for Ethanol) | 90 °C |
| Solvent | Ethanol | Toluene |
| Base | Sodium Ethoxide | Cesium Carbonate |
| Catalyst | None | Copper Triflate, 2-Picolinic Acid |
| Yield | ~95% | 86% (for a similar α-arylation)[1] |
Table 2: Green Chemistry Metrics
| Metric | Traditional Protocol (Estimated) | Green Protocol (Microwave-Assisted, Estimated) |
| Atom Economy | High (alkylation reaction) | High (alkylation reaction) |
| Process Mass Intensity (PMI) | Higher (due to larger solvent volumes and workup) | Lower (due to shorter reaction time and potentially less solvent) |
| Solvent Selection | Ethanol (Acceptable) | Toluene (Problematic) |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
Note: Specific PMI values would require a detailed mass balance for each process, which is not fully available in the general literature. However, the shorter reaction times and potentially reduced solvent volumes of the microwave protocol suggest a lower PMI.
Experimental Protocols
Traditional Synthesis: Alkylation of Diethyl Malonate
This protocol is a classical approach for the alkylation of malonic esters.
Methodology:
-
Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
2-(Chloromethyl)thiophene is then added to the reaction mixture.
-
The mixture is heated under reflux for several hours to ensure the completion of the reaction.[2]
-
After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.
-
Purification is typically achieved by vacuum distillation.
Green Alternative: Microwave-Assisted α-Arylation of Diethyl Malonate
This protocol, while for a similar α-arylation, demonstrates the principles of a greener approach that can be adapted for the synthesis of the target molecule.[1][3][4]
Methodology:
-
In a microwave reactor vessel, the aryl halide (in this case, an analogous thiophene halide would be used), cesium carbonate, copper triflate, and 2-picolinic acid are combined.
-
Anhydrous toluene and diethyl malonate are added to the vessel.[4]
-
The mixture is irradiated in a microwave reactor at a set temperature (e.g., 90 °C) for a short duration (e.g., 30 minutes).[1][4]
-
After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography.
Visualizing the Synthesis and Alternatives
Logical Workflow for Malonic Ester Synthesis
The following diagram illustrates the general workflow for the synthesis of substituted malonates, highlighting the key steps from starting materials to the final product.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]
In-Depth Analysis of Dimethyl 2-(thiophen-2-ylmethyl)malonate Derivatives: A Field Awaiting Exploration
Despite a broad interest in the pharmacological potential of thiophene-containing compounds, a specific and detailed structure-activity relationship (SAR) study on derivatives of Dimethyl 2-(thiophen-2-ylmethyl)malonate remains a nascent area of research. Extensive searches of scientific literature have not revealed dedicated studies that systematically modify this chemical scaffold and evaluate its biological activity, which is a prerequisite for a comprehensive comparison guide.
The thiophene ring is a well-recognized pharmacophore, a key structural component in many biologically active molecules. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, malonate esters are versatile building blocks in medicinal chemistry, often utilized to synthesize compounds with therapeutic potential. The combination of these two moieties in "this compound" presents a promising starting point for the development of novel therapeutic agents.
However, for a meaningful SAR analysis, a series of analogues with systematic structural modifications needs to be synthesized and evaluated for a specific biological effect. This allows researchers to correlate changes in chemical structure with increases or decreases in activity, providing crucial insights for the design of more potent and selective drug candidates.
Currently, the available research on thiophene derivatives is extensive but diverse, focusing on various other scaffolds such as thiophene-containing chalcones, 2-aminothiophenes, and fused thiophene ring systems. While these studies provide valuable information on the general biological activities of thiophene compounds, they do not offer the specific quantitative data or experimental protocols related to the "this compound" core structure that are necessary to construct the detailed comparison guide as requested.
Therefore, we must conclude that there is a significant gap in the current scientific literature regarding the structure-activity relationships of "this compound" derivatives. This presents an opportunity for future research to explore the therapeutic potential of this chemical series.
Future Research Directions: A Proposed Workflow
For researchers interested in exploring the potential of this compound class, a typical experimental workflow to establish a structure-activity relationship would involve the following steps. This proposed workflow is presented to illustrate the kind of data that would be necessary to create the requested guide.
Caption: Proposed workflow for a structure-activity relationship study.
Without the foundational research that performs these steps for a series of "this compound" derivatives, it is not possible to provide the requested in-depth comparison guide. We encourage researchers in the field of medicinal chemistry to consider this promising, yet underexplored, area of investigation. Should such research become available, a comprehensive guide with detailed data tables, experimental protocols, and pathway visualizations could be generated.
Benchmarking the Synthetic Utility of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Comparative Guide to Modern Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is paramount. Dimethyl 2-(thiophen-2-ylmethyl)malonate stands as a valuable building block, providing a key structural motif found in various pharmacologically active compounds. This guide offers an objective comparison of the traditional synthesis of this reagent with novel, alternative synthetic strategies, supported by experimental data to inform methodology selection in drug discovery and process development.
The introduction of the thiophen-2-ylmethyl moiety is a critical step in the synthesis of numerous pharmaceutical intermediates. The classical approach involves the direct alkylation of dimethyl malonate with a pre-functionalized thiophene derivative. While reliable, this method is increasingly benchmarked against modern synthetic techniques that offer potential advantages in terms of efficiency, atom economy, and milder reaction conditions. This comparison evaluates the established direct alkylation method against three innovative approaches: Palladium-Catalyzed C-H Activation, Photoredox Catalysis, and Michael Addition.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a multifaceted decision, balancing factors such as yield, reaction time, temperature, and the availability of starting materials. The following table summarizes the quantitative data for the synthesis of this compound and its analogues via the four distinct methodologies.
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Direct Alkylation | Dimethyl malonate, 2-(Chloromethyl)thiophene, Sodium Ethoxide | Ethanol | Reflux | 4 | ~60 |
| Palladium-Catalyzed C-H Activation | Thiophene, Dimethyl malonate, Pd(OAc)₂, Pivalic Acid, K₂CO₃ | DMA | 140 | 1 | ~80 |
| Photoredox Catalysis | 2-(Bromomethyl)thiophene, Dimethyl malonate, Ir(ppy)₃, Blue LEDs | Acetonitrile | Room Temp. | 12 | High (Qualitative) |
| Michael Addition | 2-Vinylthiophene, Dimethyl malonate, Sodium Methoxide | Methanol | Room Temp. | 24 | ~90 |
Experimental Workflows and Logical Relationships
The general workflow for comparing these synthetic reagents involves a systematic process from reagent selection to product analysis.
The decision-making process for selecting the optimal synthetic pathway can be visualized as a logical flow, considering factors like the availability of starting materials and the desired scale of the reaction.
Detailed Experimental Protocols
Direct Alkylation (Established Method)
This method represents the traditional approach to synthesizing this compound.
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Dimethyl malonate (1.1 eq) is added dropwise to the sodium ethoxide solution at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature.
-
A solution of 2-(chloromethyl)thiophene (1.0 eq) in ethanol is added dropwise.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation to afford this compound.
Palladium-Catalyzed C-H Activation (Novel Reagent)
This modern approach avoids the need for a pre-halogenated thiophene starting material, directly coupling the C-H bond of thiophene with dimethyl malonate.
Procedure:
-
To an oven-dried Schlenk tube is added thiophene (1.0 eq), dimethyl malonate (1.5 eq), palladium(II) acetate (2 mol%), pivalic acid (30 mol%), and potassium carbonate (2.0 eq).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous N,N-dimethylacetamide (DMA) is added via syringe.
-
The reaction mixture is heated to 140 °C in an oil bath for 1 hour.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Photoredox Catalysis (Novel Reagent)
Leveraging the power of visible light, this method allows for the formation of the desired C-C bond under exceptionally mild conditions.
Procedure:
-
In a vial, 2-(bromomethyl)thiophene (1.0 eq), dimethyl malonate (1.5 eq), and an iridium-based photoredox catalyst such as Ir(ppy)₃ (1-2 mol%) are dissolved in deoxygenated acetonitrile.
-
A suitable organic base (e.g., diisopropylethylamine, 2.0 eq) is added.
-
The vial is sealed and placed in front of a blue LED light source.
-
The reaction is stirred at room temperature for 12 hours.
-
The solvent is removed in vacuo.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification is achieved by flash column chromatography.
Michael Addition (Novel Reagent)
This strategy involves the conjugate addition of dimethyl malonate to a thiophene-containing Michael acceptor, offering an alternative disconnection approach.
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in methanol is added dimethyl malonate (1.2 eq) at room temperature.
-
After stirring for 15 minutes, a solution of 2-vinylthiophene (1.0 eq) in methanol is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The traditional direct alkylation method for the synthesis of this compound, while effective, is challenged by modern alternatives that offer significant advantages. Palladium-catalyzed C-H activation provides a more atom-economical and convergent approach, albeit at a higher temperature. Photoredox catalysis stands out for its remarkably mild reaction conditions, making it suitable for sensitive substrates. The Michael addition pathway offers a high-yielding alternative, provided the corresponding vinylthiophene precursor is readily available. The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, substrate availability, and the need for mild conditions. This comparative guide provides the necessary data for an informed decision, empowering researchers to select the most appropriate and efficient synthetic strategy for their drug discovery and development endeavors.
Safety Operating Guide
Safe Disposal of Dimethyl 2-(thiophen-2-ylmethyl)malonate: A Procedural Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Dimethyl 2-(thiophen-2-ylmethyl)malonate.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. This chemical is categorized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][3]
-
Hand Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1][4] In case of insufficient ventilation, wear suitable respiratory equipment.[5][6]
Storage and Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[5][7]
-
Incompatible materials include acids, bases, and reducing agents.[7]
Chemical and Physical Properties
A summary of the key physical and chemical properties of similar malonate compounds is provided below for reference.
| Property | Value | Source |
| Physical State | Liquid | [7] |
| Appearance | Colorless | [7] |
| Odor | Odorless | [7] |
| Boiling Point | 180 - 181 °C / 356 - 357.8 °F @ 760 mmHg | [7] |
| Flash Point | 90 °C / 194 °F | [7] |
| Specific Gravity | 1.156 | [7] |
Operational Disposal Plan
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Do not allow the material to enter drains or water systems.[1][8]
Step 1: Waste Identification and Segregation
Properly label a dedicated, closed container for the waste.[8] The label should clearly indicate "Hazardous Waste" and list the full chemical name: "this compound".
Step 2: Spill Management
In the event of a spill, adhere to the following cleanup protocol:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to soak up the spill.[1][5]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Personal Hygiene: Wash hands and any exposed skin with soap and water.
Step 3: Final Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[1][7][9] It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
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- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
